molecular formula C5H4Cl2N2O2S B15318916 3,5-Dichloropyridine-2-sulfonamide

3,5-Dichloropyridine-2-sulfonamide

Cat. No.: B15318916
M. Wt: 227.07 g/mol
InChI Key: BNCUEWLFKUCCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloropyridine-2-sulfonamide (CAS 1247346-43-5) is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol . As a member of the sulfonamide class, it contains the characteristic -SO2NH2 functional group, which is known to be present in a wide range of pharmacologically active molecules . Sulfonamides, in general, exhibit diverse biological activities and are frequently explored in medicinal chemistry for their potential as antibacterial, anticarbonic anhydrase, and antitumor agents . This particular dichloropyridine-sulfonamide hybrid is a valuable building block in organic synthesis and drug discovery efforts. Its structure, featuring a chlorinated pyridine ring, makes it a versatile intermediate for the development of more complex molecules. Research indicates that pyridine-sulfonamide hybrids are a promising scaffold for the development of potential VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors, which are a key target in anti-angiogenic cancer therapy . Such compounds can also act as apoptosis inducers, making them of significant interest in oncology research . The specific substitution pattern on the pyridine ring is critical for modulating the biological activity and physicochemical properties of the resulting compounds. 3,5-Dichloropyridine-2-sulfonamide is supplied for research purposes and is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all recommended safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

IUPAC Name

3,5-dichloropyridine-2-sulfonamide

InChI

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H,(H2,8,10,11)

InChI Key

BNCUEWLFKUCCPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

3,5-Dichloropyridine-2-sulfonamide: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,5-Dichloropyridine-2-sulfonamide Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloropyridine-2-sulfonamide (CAS 1247346-43-5) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Characterized by an electron-deficient pyridine core substituted with two chlorine atoms at the meta positions (relative to nitrogen) and a polar sulfonamide group at the ortho position, this scaffold offers unique electronic properties for medicinal chemistry. It serves as a critical intermediate for developing metalloenzyme inhibitors, anti-inflammatory agents, and agrochemicals where the sulfonamide moiety acts as a zinc-binding group (ZBG) or a hydrogen-bond donor/acceptor bioisostere.

Physicochemical Profile

The following data summarizes the core physical and chemical identifiers for the compound. Due to its status as a specialized intermediate, some values are derived from high-fidelity predictive models validated against structural analogues.

PropertyValue / Description
IUPAC Name 3,5-Dichloropyridine-2-sulfonamide
CAS Number 1247346-43-5
Molecular Formula C₅H₄Cl₂N₂O₂S
Molecular Weight 227.07 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~9.0 – 9.5 (Sulfonamide NH₂)
LogP (Predicted) ~1.8 – 2.2
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 4 (N-pyridine, O=S=O)

Synthetic Pathways and Process Chemistry[1][2][3][4][5][6][7]

The synthesis of 3,5-dichloropyridine-2-sulfonamide generally proceeds through the highly reactive intermediate 3,5-dichloropyridine-2-sulfonyl chloride (CAS 886371-16-0). Selection of the starting material—either 2,3,5-trichloropyridine or 2-amino-3,5-dichloropyridine —depends on raw material availability and cost constraints.

Route A: Nucleophilic Displacement (Industrial Preferred)

This route utilizes 2,3,5-trichloropyridine. The C2-chlorine is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen, allowing selective displacement by a thiol source.

Mechanism:

  • Thiolation: Selective SₙAr at C2 using Sodium Hydrosulfide (NaSH) or Thiourea.

  • Oxidative Chlorination: Conversion of the thiol to the sulfonyl chloride using Cl₂ gas or N-chlorosuccinimide (NCS) in aqueous acid.

  • Amidation: Treatment with aqueous ammonia or liquid ammonia to yield the sulfonamide.

Route B: Sandmeyer Reaction

This route starts from 2-amino-3,5-dichloropyridine. It is useful for laboratory-scale preparation but requires careful handling of diazonium intermediates.

Mechanism:

  • Diazotization: Formation of the diazonium salt using NaNO₂/HCl at 0°C.

  • Sulfonylation: Reaction with Sulfur Dioxide (SO₂) in the presence of Copper(II) Chloride (CuCl₂) (Meerwein sulfonation conditions).

  • Amidation: Reacting the resulting sulfonyl chloride with ammonia.

Visualization of Synthetic Logic

SynthesisPathways Trichloro 2,3,5-Trichloropyridine (CAS 16063-70-0) Thiol Intermediate: Pyridine-2-thiol Trichloro->Thiol NaSH, DMF, 80°C (SnAr Selective at C2) Amino 2-Amino-3,5-dichloropyridine Diazonium Intermediate: Diazonium Salt Amino->Diazonium NaNO2, HCl, 0°C SulfonylCl 3,5-Dichloropyridine- 2-sulfonyl chloride (CAS 886371-16-0) Thiol->SulfonylCl Cl2 (g), H2O/AcOH Oxidative Chlorination Diazonium->SulfonylCl SO2, CuCl2, AcOH (Sandmeyer) Product TARGET: 3,5-Dichloropyridine- 2-sulfonamide SulfonylCl->Product NH3 (aq) or NH3 (g) THF/DCM, 0°C

Figure 1: Convergent synthetic pathways to 3,5-dichloropyridine-2-sulfonamide via the key sulfonyl chloride intermediate.

Experimental Protocol: Conversion of Sulfonyl Chloride to Sulfonamide

This protocol describes the final step, assuming the isolation of 3,5-dichloropyridine-2-sulfonyl chloride.

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all operations in a fume hood.

  • Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of 3,5-dichloropyridine-2-sulfonyl chloride in anhydrous THF (10 volumes) under an inert atmosphere (N₂). Cool the solution to 0°C using an ice bath.

  • Amidation: Slowly add 3.0 eq of Ammonium Hydroxide (28-30% aq) or bubble anhydrous Ammonia gas through the solution. Maintain temperature <10°C to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (chloride) should be consumed rapidly.

  • Work-up:

    • Concentrate the organic solvent under reduced pressure.[1]

    • Dilute the residue with water and adjust pH to ~4-5 with 1N HCl to ensure the sulfonamide is protonated and precipitates (if soluble in basic media).

    • Filter the solid precipitate.

    • Wash the cake with cold water (2x) and hexanes (1x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

Chemical Reactivity & Functionalization[1][8][9]

The 3,5-dichloropyridine-2-sulfonamide scaffold presents three distinct vectors for chemical modification, allowing it to serve as a versatile core in library synthesis.

Sulfonamide Nitrogen (N-Alkylation/Acylation)

The sulfonamide nitrogen is acidic (pKa ~9.5). It can be deprotonated by weak bases (K₂CO₃, Cs₂CO₃) to undergo alkylation with alkyl halides.

  • Challenge: Regioselectivity can be an issue (N- vs. O-alkylation), though N-alkylation is thermodynamically favored.

  • Application: Creation of N-substituted sulfonamides to modulate lipophilicity and permeability.

C3 & C5 Positions (Pd-Catalyzed Cross-Coupling)

The chlorine atoms at C3 and C5 are chemically distinct but both susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Reactivity Order: The C3-Cl is sterically crowded by the adjacent sulfonamide group. The C5-Cl is generally more accessible.

  • Selectivity: Achieving mono-substitution at C5 over C3 often requires careful ligand selection (e.g., using steric bulk to protect C3) or stoichiometric control.

Pyridine Ring (Nucleophilic Attack)

While the 3 and 5 positions are deactivated by chlorines, the presence of the electron-withdrawing sulfonamide at C2 and chlorines at C3/C5 makes the C4 and C6 positions electron-deficient.

  • SₙAr Potential: Strong nucleophiles may attack C4 or C6, although this is less common than Pd-coupling at the C-Cl bonds.

Reactivity Map[10]

Reactivity Center 3,5-Dichloropyridine- 2-sulfonamide N_Func Sulfonamide Nitrogen (Nucleophilic/Acidic) Center->N_Func Deprotonation (pKa ~9) Alkylation/Acylation C5_Func C5-Chlorine (Suzuki/Buchwald Coupling) Center->C5_Func Pd(0), Aryl-B(OH)2 (Primary Coupling Site) C3_Func C3-Chlorine (Sterically Hindered Coupling) Center->C3_Func Pd(0), High Temp (Secondary Coupling Site)

Figure 2: Functionalization vectors for the 3,5-dichloropyridine-2-sulfonamide scaffold.

Medicinal Chemistry Applications

Bioisosterism

The pyridine-2-sulfonamide moiety is a classic bioisostere for:

  • Carboxylic Acids: Providing a similar pKa and H-bond acceptor/donor profile but with improved metabolic stability and permeability.

  • Ureas/Amides: Offering altered geometry and H-bonding capability to tune receptor binding.

Metalloenzyme Inhibition

Sulfonamides are privileged pharmacophores for binding to zinc-containing metalloenzymes.

  • Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide (-SO₂NH₂) binds the Zn²⁺ ion in the active site. The 3,5-dichloro substitution on the pyridine ring modulates the pKa of the sulfonamide, potentially enhancing potency and selectivity for specific CA isoforms (e.g., CA IX over CA II).

PPAR Agonists

Research into PPARγ (Peroxisome Proliferator-Activated Receptor gamma) modulators has utilized sulfonamide linkers connecting dichloro-benzene or pyridine rings. The 3,5-dichloropyridine core serves as a lipophilic spacer that fills hydrophobic pockets within the ligand-binding domain (LBD), as seen in analogs of INT131.

References

  • Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. BenchChem Application Notes. Retrieved from .

  • Process for the preparation of 3,5-dichloropyridine. Patent WO2001005766A2. (2001). Describes the synthesis of the core pyridine scaffold from trichloropyridine. Retrieved from .

  • Structure–Activity Relationship of INT131 Analogs. PubMed Central. (2017). Discusses sulfonamide linkers in PPARγ targeted antidiabetics. Retrieved from .

  • 3,5-Dichloropyridine-2-sulfonamide Product Data. A2B Chem. CAS 1247346-43-5. Retrieved from .

  • Direct Formation of 2,3,5-Trichloropyridine and its Nucleophilic Displacement. Molecules. (2009). Details the reactivity of the precursor trichloropyridine. Retrieved from .

Sources

An In-depth Technical Guide on the Synthesis of 3,5-Dichloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3,5-Dichloropyridine-2-sulfonamide

3,5-Dichloropyridine-2-sulfonamide is a key chemical intermediate, particularly valued in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its chloro and sulfonamide functional groups on the pyridine ring allows for a diverse range of subsequent chemical modifications. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway, offering insights into the underlying chemical principles and detailed experimental protocols for researchers and drug development professionals. The primary route to this compound involves a multi-step process commencing with the chlorination of 2-amino-5-chloropyridine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, and culminating in amination to form the desired sulfonamide.

Core Synthetic Pathway: A Three-Step Approach

The synthesis of 3,5-Dichloropyridine-2-sulfonamide is most effectively achieved through a three-step sequence starting from 2-amino-5-chloropyridine. This pathway is favored for its reliance on readily available starting materials and well-established chemical transformations.

  • Step 1: Chlorination of 2-amino-5-chloropyridine to yield 2-amino-3,5-dichloropyridine. This initial step introduces the second chlorine atom onto the pyridine ring.

  • Step 2: Diazotization of 2-amino-3,5-dichloropyridine followed by a Sandmeyer-type reaction to form 3,5-dichloropyridine-2-sulfonyl chloride. This crucial transformation converts the amino group into a sulfonyl chloride.

  • Step 3: Amination of 3,5-dichloropyridine-2-sulfonyl chloride to produce 3,5-Dichloropyridine-2-sulfonamide. The final step involves the reaction of the sulfonyl chloride with an amine source to yield the target sulfonamide.

This structured approach allows for the controlled and sequential introduction of the required functional groups, ensuring a high degree of purity in the final product.

Part 1: Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 2-amino-3,5-dichloropyridine

The synthesis begins with the selective chlorination of 2-amino-5-chloropyridine. N-Chlorosuccinimide (NCS) is a preferred chlorinating agent for this transformation due to its mild reaction conditions and high selectivity, minimizing the formation of polychlorinated byproducts that can complicate purification.[1][2]

Causality of Experimental Choices:

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and methanol is often employed. DMF serves to dissolve the starting materials, while methanol can assist in moderating the reactivity of the NCS.

  • Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 45°C) to ensure a reasonable reaction rate without promoting unwanted side reactions.[3]

  • Purification: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for obtaining pure 2-amino-3,5-dichloropyridine.[3]

Experimental Protocol:

  • In a suitable reaction vessel, prepare a 2.5:1 mixture of N,N-Dimethylformamide (DMF) and methanol.

  • Add 2-amino-5-chloropyridine to the solvent mixture.

  • Slowly add N-Chlorosuccinimide (NCS) to the reaction mixture.

  • Stir the mixture at 45°C for approximately 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.[3]

Step 2: Synthesis of 3,5-dichloropyridine-2-sulfonyl chloride

This step employs a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt intermediate.[4][5] The process involves two critical stages: diazotization and sulfonyl chloride formation.

Causality of Experimental Choices:

  • Diazotization: The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[3] Nitrous acid, generated in situ from sodium nitrite and a strong acid like hydrochloric acid, is the diazotizing agent.[6]

  • Sulfonylation: A copper(II) chloride catalyst is utilized in the presence of a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which is a stable and easily handled SO2 surrogate.[7] This method avoids the use of gaseous sulfur dioxide, enhancing operational safety.[7]

Experimental Protocol:

  • Dissolve 2-amino-3,5-dichloropyridine in a mixture of acetonitrile and concentrated hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, dissolve DABSO and copper(II) chloride in acetonitrile.

  • Slowly add the cold diazonium salt solution to the DABSO/copper(II) chloride mixture. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction to stir at room temperature until the gas evolution ceases.

  • The reaction mixture, containing the crude 3,5-dichloropyridine-2-sulfonyl chloride, can often be used directly in the next step or purified by aqueous workup and extraction.

Step 3: Synthesis of 3,5-Dichloropyridine-2-sulfonamide

The final step is a nucleophilic substitution reaction where the sulfonyl chloride is treated with an amine source to form the sulfonamide. This is a well-established and generally high-yielding transformation.[8]

Causality of Experimental Choices:

  • Amine Source: Aqueous ammonia or ammonium hydroxide is a common and cost-effective source of the amino group.

  • Base: A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

  • Solvent: A solvent like dichloromethane or THF is typically used to dissolve the sulfonyl chloride.

Experimental Protocol:

  • To the crude solution of 3,5-dichloropyridine-2-sulfonyl chloride from the previous step, add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

  • Add a suitable base, such as pyridine, to the reaction mixture.

  • Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-Dichloropyridine-2-sulfonamide.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Part 2: Data Presentation and Visualization

Table of Reaction Parameters
StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)
1 2-amino-5-chloropyridineN-Chlorosuccinimide (NCS)DMF/Methanol45~2.5
2 2-amino-3,5-dichloropyridineNaNO₂, HCl, DABSO, CuCl₂Acetonitrile/Water0-5 (diazotization), RT (sulfonylation)Variable
3 3,5-dichloropyridine-2-sulfonyl chlorideAqueous Ammonia, PyridineDichloromethaneRoom TemperatureSeveral hours
Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of 3,5-Dichloropyridine-2-sulfonamide.

Synthesis_Pathway A 2-amino-5-chloropyridine B 2-amino-3,5-dichloropyridine A->B NCS, DMF/Methanol, 45°C C 3,5-dichloropyridine-2-diazonium chloride B->C NaNO₂, HCl, 0-5°C D 3,5-dichloropyridine-2-sulfonyl chloride C->D DABSO, CuCl₂, Acetonitrile E 3,5-Dichloropyridine-2-sulfonamide D->E NH₃(aq), Pyridine

Caption: Synthesis workflow for 3,5-Dichloropyridine-2-sulfonamide.

Part 3: Safety Considerations and Conclusion

Safety Precautions:

  • Handling of Reagents: All reagents, especially N-Chlorosuccinimide, strong acids, and organic solvents, should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diazonium Salt Stability: Diazonium salts are potentially explosive when dry and should be prepared at low temperatures and used immediately in solution.[3]

  • Reaction Monitoring: Careful monitoring of reaction temperature and progress is crucial for both safety and yield optimization.

The described three-step synthesis of 3,5-Dichloropyridine-2-sulfonamide provides a reliable and scalable route to this valuable chemical intermediate. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively implement and adapt this pathway for their specific needs. The use of a stable sulfur dioxide surrogate in the Sandmeyer-type reaction represents a significant improvement in terms of safety and handling. This guide serves as a comprehensive resource for professionals in the fields of chemical research and drug development, enabling the efficient synthesis of this important building block.

References

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.
  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Synthesis of 2-amino pyridine-3, 5-dicarbonitriles (4 a-h ) - ResearchGate. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents.
  • EP0206293A2 - Process for the preparation of 3,5-dichloro-2-pyridone - Google Patents.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • Deaminative chlorination of aminoheterocycles - PMC. Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

Sources

Foreword: Navigating the Spectroscopic Landscape of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3,5-Dichloropyridine-2-sulfonamide

In the dynamic fields of medicinal chemistry and materials science, the synthesis of novel compounds often outpaces the public dissemination of their full characterization data. 3,5-Dichloropyridine-2-sulfonamide represents such a case—a molecule of significant interest due to the convergence of the pharmacologically vital sulfonamide moiety and the synthetically versatile dichloropyridine core.[1][2] While a consolidated, publicly available dataset for this specific molecule is not yet established, a robust and predictive spectroscopic profile can be constructed through a first-principles approach, grounded in the analysis of analogous structures and established spectroscopic theory.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a predictive analysis of the expected spectroscopic data for 3,5-Dichloropyridine-2-sulfonamide. By deconstructing the molecule into its constituent functional groups, we will explain the causality behind expected spectral features. This document serves as both a predictive reference and a methodological framework for the characterization of this and similar novel heterocyclic sulfonamides.

Molecular Structure and Foundational Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's core structure and properties. The arrangement of electronegative chlorine atoms and the sulfonamide group on the pyridine ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular structure of 3,5-Dichloropyridine-2-sulfonamide.

PropertyPredicted ValueReference(s)
Molecular Formula C₅H₄Cl₂N₂O₂S-
Molecular Weight 243.07 g/mol -
Appearance Expected to be a white to off-white solid[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the principle of substituent additivity, drawing from data on 3,5-dichloropyridine and known effects of sulfonamide groups.[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons on the pyridine ring and a signal for the sulfonamide NH₂ protons. The electron-withdrawing nature of the two chlorine atoms and the sulfonyl group will significantly deshield the ring protons, pushing their chemical shifts downfield.

Predicted SignalMultiplicityIntegrationPredicted Chemical Shift (δ, ppm)Rationale and Causality
H-6 Doublet (d)1H~8.6 - 8.8This proton is ortho to the ring nitrogen, leading to significant deshielding. It will be split by the H-4 proton (⁴J coupling).
H-4 Doublet (d)1H~8.2 - 8.4This proton is meta to the sulfonamide group and ortho to a chlorine atom. It will be split by the H-6 proton (⁴J coupling).
-SO₂NH₂ Broad Singlet (br s)2H~7.5 - 8.0The chemical shift of sulfonamide protons can be variable and concentration-dependent. The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange.[6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework. The carbons directly attached to electronegative atoms (N, Cl, S) will be the most informative.

Predicted SignalPredicted Chemical Shift (δ, ppm)Rationale and Causality
C-2 ~155 - 160This carbon is attached to both the ring nitrogen and the electron-withdrawing sulfonamide group, causing a strong downfield shift.
C-6 ~148 - 152This carbon is alpha to the ring nitrogen, resulting in a significant downfield shift.
C-4 ~138 - 142Aromatic carbon deshielded by the adjacent chlorine at C-5 and the ring nitrogen.
C-3 ~130 - 135This carbon is directly attached to a chlorine atom, leading to a downfield shift, though often less pronounced than sp² carbons attached to nitrogen.
C-5 ~125 - 130Similar to C-3, this carbon is directly attached to a chlorine atom.
Standard Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data, forming a self-validating system for analysis.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 3,5-Dichloropyridine-2-sulfonamide.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to ensure solubility and clear observation of NH protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Acquisition (400 MHz Spectrometer):

    • Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

    • For ¹H NMR: Acquire data using a standard single-pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

substance Weigh Sample (10-15 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) substance->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument shim Tune & Shim instrument->shim acquire_h1 Acquire ¹H Spectrum (16-32 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (≥1024 scans) shim->acquire_c13 process Process Data (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process analyze Analyze & Interpret Spectra process->analyze parent [M]⁺ 3,5-Dichloropyridine-2-sulfonamide m/z 242/244/246 loss_so2 - SO₂ (64 Da) (Rearrangement) parent->loss_so2 loss_nh2 - NH₂ (16 Da) parent->loss_nh2 fragment1 [M - SO₂]⁺ Rearranged Dichloro-aminopyridine m/z 178/180/182 loss_so2->fragment1 fragment2 [C₅H₂Cl₂NS]⁺ m/z 226/228/230 loss_nh2->fragment2

Caption: Predicted primary fragmentation pathway via SO₂ loss.

Standard Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For sulfonamides, positive mode ([M+H]⁺) is common.

    • Perform a full scan analysis (e.g., m/z 50-500) to identify the molecular ion.

    • Conduct tandem MS (MS/MS) on the isolated molecular ion peak to induce fragmentation and confirm the predicted pathways.

Safety and Handling

As a chlorinated heterocyclic compound containing a sulfonamide group, 3,5-Dichloropyridine-2-sulfonamide should be handled with appropriate care. While specific toxicology data is unavailable, data from analogous compounds like 3,5-dichloropyridine suggests the following precautions are prudent. [4][7][8][9]

  • Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. [7][8]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 3,5-Dichloropyridine-2-sulfonamide. By synthesizing information from foundational principles and data on analogous structures, we have established a clear set of expectations for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key identifying features will be the characteristic two-proton aromatic system in the ¹H NMR, the strong S=O stretching bands in the IR, and the definitive 9:6:1 isotopic cluster of the molecular ion in the mass spectrum. These predictive data and protocols provide a robust starting point for any researcher or institution engaged in the synthesis and verification of this novel compound, ensuring both scientific integrity and operational safety.

References

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. Available at: [Link]

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. Available at: [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25965. Available at: [Link]

  • Sava, V. G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1718. Available at: [Link]

  • Supporting Information for related chemical synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(9), 5227-5235. Available at: [Link]

  • PubChem. Compound Summary for 3,5-Dichloropyridine. National Institutes of Health. Available at: [Link]

  • NIST. IR Spectrum for 3,5-Dichlorosulfanilamide. NIST WebBook. Available at: [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. Available at: [Link]

  • Liu, A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-63. Available at: [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. Available at: [Link]

  • Rehman, H., et al. (2019). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet for 2,5-Dichlorothiophene-3-sulfonamide. Available at: [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available at: [Link]

  • DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available at: [Link]

  • SciSpace. (2014). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Available at: [Link]

  • Indian Academy of Sciences. (1979). Infrared absorption spectra of 2,3- and 3,5-dichloroaniline. Available at: [Link]

  • PubChem. Compound Summary for 2,3-Dichloropyridine. National Institutes of Health. Available at: [Link]

  • MDPI. (2020). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Available at: [Link]

  • SpectraBase. N-(3,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide [13C NMR]. Available at: [Link]

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of 3,5-Dichloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. The 3,5-Dichloropyridine-2-sulfonamide scaffold represents a confluence of the privileged pyridine ring and the pharmacologically versatile sulfonamide moiety. While direct, extensive research on this specific molecule is not widely available in public literature, its structural features allow for well-grounded postulations regarding its primary mechanisms of action. This guide synthesizes established principles of medicinal chemistry and enzymology to explore the two most probable biological targets of 3,5-Dichloropyridine-2-sulfonamide: bacterial dihydropteroate synthase (DHPS) and metalloenzymes of the carbonic anhydrase (CA) family. We will delve into the molecular interactions governing these mechanisms, provide detailed experimental protocols for their validation, and present a framework for researchers investigating this and related compounds.

Introduction: The Pyridine-Sulfonamide Scaffold

The sulfonamide group (-SO₂NH₂) was foundational to the dawn of the antimicrobial era and continues to be a critical pharmacophore. Its derivatives are known to exhibit a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2] The pyridine ring is a "privileged" heterocyclic scaffold in drug discovery, prized for its ability to participate in hydrogen bonding and other key binding interactions, often enhancing a molecule's pharmacokinetic profile.[1]

The conjunction of these two moieties in 3,5-Dichloropyridine-2-sulfonamide suggests a high potential for potent and specific biological activity. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring is expected to modulate the electronic properties and acidity of the sulfonamide group, which can significantly influence its interaction with target enzymes.[3]

Based on decades of research into analogous chemical structures, two primary mechanisms of action can be postulated for 3,5-Dichloropyridine-2-sulfonamide.

Postulated Primary Mechanism I: Inhibition of Bacterial Folate Biosynthesis

The classic mechanism of action for antimicrobial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[4] This enzyme is crucial for bacteria as it catalyzes a key step in the biosynthesis of folic acid.[5]

The Target: Dihydropteroate Synthase (DHPS)

DHPS is a bacterial enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[4][6] This product is a direct precursor to folic acid, which is subsequently converted to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, making it indispensable for DNA synthesis, repair, and overall bacterial replication.[7][8]

Crucially, mammalian cells lack the DHPS enzyme and instead acquire folic acid from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamide antibiotics against bacteria.[5]

Molecular Mechanism: Competitive Inhibition

Sulfonamides exert their effect due to their close structural analogy to PABA. It is highly probable that 3,5-Dichloropyridine-2-sulfonamide acts as a competitive antagonist at the PABA-binding site of the DHPS enzyme.

The proposed sequence of events is as follows:

  • Structural Mimicry: The sulfonamide molecule mimics the size, shape, and electronic characteristics of the natural substrate, PABA.

  • Active Site Competition: The sulfonamide inhibitor competes with PABA for binding to the active site of DHPS.

  • Enzyme Inhibition: By occupying the active site, the sulfonamide prevents the binding of PABA, thereby halting the synthesis of 7,8-dihydropteroate.[7]

  • Bacteriostatic Effect: The resulting depletion of folic acid precursors inhibits bacterial growth and replication, leading to a bacteriostatic effect. The infection is then cleared by the host's immune system.

The diagram below illustrates the bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Folate Synthesis Pathway Inhibition cluster_pathway Bacterial Folate Synthesis Pathway Pteridine Pteridine Precursor DHPP DHPP Pteridine->DHPP Multiple Steps PABA p-Aminobenzoic Acid (PABA) DHP 7,8-Dihydropteroate PABA->DHP DHPP->DHP DHF Dihydrofolate (DHF) DHP->DHF DHPS Catalysis THF Tetrahydrofolate (THF) DHF->THF DHFR Catalysis Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide 3,5-Dichloropyridine-2-sulfonamide (Sulfonamide) Sulfonamide->DHP Competitively Inhibits DHPS

Caption: Bacterial folate synthesis pathway and the site of competitive inhibition by sulfonamides.

Postulated Primary Mechanism II: Carbonic Anhydrase Inhibition

Beyond their antibacterial properties, heterocyclic sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs).[9][10] CAs are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9][11]

The Target: Carbonic Anhydrases (CAs)

CAs are ubiquitous enzymes involved in numerous physiological processes, including pH regulation, CO₂ transport, electrolyte balance, and biosynthesis.[9] In humans, there are 16 known isoforms of α-CA, which are expressed in various tissues and cellular compartments.[11] Several of these isoforms, such as CA II, IX, and XII, are established therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[12][13]

Molecular Mechanism: Zinc-Binding Inhibition

The inhibitory mechanism of sulfonamides against CAs is fundamentally different from their action on DHPS. It relies on the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[11][13]

The key steps are:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) must be in its deprotonated, anionic form (-SO₂NH⁻) to act as an effective inhibitor. The acidity of this group, influenced by the attached pyridine ring and its chloro-substituents, is therefore critical for activity.[10]

  • Zinc Coordination: The anionic sulfonamide nitrogen coordinates directly to the Zn²⁺ ion, which is normally bound by three histidine residues and a water molecule (or hydroxide ion).

  • Displacement: The sulfonamide displaces the zinc-bound water/hydroxide, which is the catalytic species responsible for the nucleophilic attack on CO₂.[11]

  • Enzyme Inhibition: This binding forms a stable, tetrahedral adduct, disrupting the catalytic cycle and effectively inhibiting the enzyme.[13]

Given the established role of pyridine sulfonamides as CA inhibitors, it is highly probable that 3,5-Dichloropyridine-2-sulfonamide exhibits activity against one or more CA isoforms.[13][14]

Experimental Validation: Protocols and Methodologies

Experimental_Workflow cluster_dhps DHPS Inhibition Validation cluster_ca Carbonic Anhydrase Inhibition Validation DHPS_Assay 1. In Vitro DHPS Enzyme Assay (Spectrophotometric) MIC_Test 2. Antimicrobial Susceptibility Testing (MIC Determination) DHPS_Assay->MIC_Test PABA_Comp 3. PABA Competition Assay MIC_Test->PABA_Comp Conclusion Determine Primary Mechanism(s) of Action PABA_Comp->Conclusion CA_Assay 1. In Vitro CA Enzyme Assay (Stopped-Flow) Isoform_Screen 2. Isoform Selectivity Screening (hCA I, II, IX, XII) CA_Assay->Isoform_Screen Cell_Assay 3. Cell-Based Assay (e.g., Cancer Cell Proliferation) Isoform_Screen->Cell_Assay Cell_Assay->Conclusion Start Compound: 3,5-Dichloropyridine-2-sulfonamide Start->DHPS_Assay Start->CA_Assay

Caption: Recommended experimental workflow for validating the mechanism of action.

Protocol: DHPS Inhibition Assay (Coupled Spectrophotometric)

This assay quantifies the inhibitory effect of the compound on DHPS activity by monitoring the consumption of NADPH in a coupled reaction.[6]

Principle: The product of the DHPS reaction, dihydropteroate, is immediately reduced by an excess of dihydrofolate reductase (DHFR), oxidizing NADPH to NADP⁺. This oxidation leads to a decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[6][8]

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme (coupling enzyme)

  • Substrates: p-Aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Cofactor: NADPH

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • 3,5-Dichloropyridine-2-sulfonamide (dissolved in DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, cofactor, and inhibitor. Create serial dilutions of the inhibitor.

  • Assay Setup: In a 96-well plate, add 150 µL of Assay Buffer to each well.

  • Add 10 µL of the inhibitor dilution (or DMSO for control) to the appropriate wells.

  • Add 10 µL of an enzyme mix containing DHPS and DHFR. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 30 µL of a pre-warmed substrate mix containing pABA, DHPP, and NADPH.

  • Data Acquisition: Immediately place the plate in the reader (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration and plot against the log of the concentration to calculate the IC₅₀ value using a dose-response curve fit.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the inhibition of the CA-catalyzed CO₂ hydration reaction.

Principle: A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a buffer solution containing the CA enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in the indicator's absorbance over milliseconds.

Materials:

  • Purified CA isoform (e.g., hCA II, hCA IX)

  • Buffer: 10 mM HEPES or Tris, pH 7.4, containing a pH indicator (e.g., 4-nitrophenol)

  • CO₂-saturated water

  • 3,5-Dichloropyridine-2-sulfonamide (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare the buffer solution containing the CA enzyme (at a fixed concentration) and the pH indicator. Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Inhibitor Incubation: Prepare a series of enzyme solutions, each containing a different concentration of the inhibitor. Allow the enzyme and inhibitor to incubate for 15 minutes.

  • Stopped-Flow Measurement: Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution and the other with the CO₂-saturated water.

  • Reaction Initiation & Data Acquisition: Rapidly mix the two solutions. The instrument's detector will record the change in absorbance of the pH indicator over time as protons are generated.

  • Data Analysis: The initial rates of the catalyzed reaction are determined from the slope of the absorbance traces. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten, Morrison equation).

Quantitative Data Summary & Interpretation

While specific inhibitory data for 3,5-Dichloropyridine-2-sulfonamide is not available, research on related pyridine sulfonamides provides a benchmark for expected potency. The table below presents hypothetical, yet plausible, data that could be generated from the described experiments.

Target EnzymeAssay TypeInhibitory ConstantSelectivity IndexInterpretation
E. coli DHPSCoupled SpectrophotometricIC₅₀ = 5.2 µMN/ASuggests moderate to good antibacterial potential via folate pathway inhibition.
hCA I (human)Stopped-FlowKᵢ = 850 nM-Weak inhibition of the ubiquitous "housekeeping" isoform.
hCA II (human)Stopped-FlowKᵢ = 95 nM9.0 (vs. hCA I)Potent inhibition of a widespread cytosolic isoform.
hCA IX (human)Stopped-FlowKᵢ = 15 nM56.7 (vs. hCA I)6.3 (vs. hCA II)Strong and selective inhibition of a tumor-associated isoform, suggesting potential anticancer applications.[12]

Conclusion

The 3,5-Dichloropyridine-2-sulfonamide molecule stands at the intersection of established antibacterial and carbonic anhydrase inhibitor scaffolds. Based on its structure, its primary mechanisms of action are strongly postulated to be the competitive inhibition of bacterial dihydropteroate synthase and the zinc-binding inhibition of carbonic anhydrase isoforms. The former suggests potential as an antimicrobial agent, while the latter opens avenues for applications in oncology, ophthalmology, and neurology. The definitive elucidation of its biological activity awaits rigorous experimental validation using the detailed protocols outlined in this guide. This framework provides a clear and robust pathway for researchers to uncover the therapeutic potential of this promising compound.

References

A comprehensive list of references is provided below, consolidating all sources cited within this technical guide.

Click to expand References
  • Al-Rashida, M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Available at: [Link]

  • Fisher, S. L., et al. (2001). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry.
  • Al-Rashida, M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.
  • Yun, M. K., et al. (2012).
  • Islam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Sławiński, J., et al. (2012). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Medicinal Chemistry Research.
  • De Simone, G., et al. (2021).
  • Yarie, M., et al. (2019). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. New Journal of Chemistry.
  • Chyan, J., et al. (2021). Novel biaryl imines and amines as potential competitive inhibitors of dihydropteroate synthase.
  • Maresca, A., et al. (2005). Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. Bioorganic & Medicinal Chemistry Letters.
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • Wróbel, A., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.
  • Akimirzayeva, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals.
  • Farooq, R. (2016). Biological activities of sulfonamides.
  • Qu, B., et al. (2023). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. RSC Medicinal Chemistry.
  • Akimirzayeva, A., et al. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES.
  • Patel, M., et al. (2016). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Tačić, A., et al. (2016). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management.
  • Bua, S., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules.

Sources

Biological Activity of 3,5-Dichloropyridine-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3,5-Dichloropyridine-2-sulfonamide derivatives, focusing on their synthesis, pharmacological mechanisms, and structure-activity relationships (SAR).

Technical Whitepaper | Version 1.0

Executive Summary

The 3,5-dichloropyridine-2-sulfonamide scaffold represents a privileged structure in medicinal and agrochemical chemistry. It bridges two distinct worlds of bioactivity: acetolactate synthase (ALS) inhibition in plants (herbicidal activity) and carbonic anhydrase (CA) inhibition in mammals (anticancer/antitumor activity). The presence of chlorine atoms at the C3 and C5 positions enhances lipophilicity and metabolic stability, while the sulfonamide moiety at C2 serves as a critical zinc-binding group (ZBG) or hydrogen-bonding donor/acceptor. This guide dissects the molecular mechanisms, synthesis, and therapeutic potential of these derivatives.[1][2]

Chemical Basis & Synthesis

The core scaffold is characterized by an electron-deficient pyridine ring substituted with electron-withdrawing chlorine atoms and a polar sulfonamide group. This unique electronic environment increases the acidity of the sulfonamide -NH proton, enhancing its potency in enzyme active sites.

Synthetic Pathway

The most robust route to 3,5-dichloropyridine-2-sulfonamide derivatives proceeds via the Meerwein sulfonation of 2-amino-3,5-dichloropyridine. This method avoids harsh conditions required for direct chlorosulfonation of electron-poor pyridines.

Experimental Protocol: Synthesis of Core Scaffold

Objective: Synthesis of 3,5-dichloropyridine-2-sulfonamide from 2-amino-3,5-dichloropyridine.

Reagents:

  • 2-Amino-3,5-dichloropyridine (1.0 eq)[3]

  • Sodium nitrite (

    
    , 1.2 eq)
    
  • Thionyl chloride (

    
    ) or Sulfur dioxide (
    
    
    
    ) saturated in acetic acid
  • Copper(II) chloride (

    
    , 0.2 eq - Catalyst)
    
  • Ammonia (

    
    , aqueous or gas)
    

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-3,5-dichloropyridine in concentrated HCl at 0°C. Dropwise add aqueous

    
     while maintaining temperature <5°C to generate the diazonium salt.
    
  • Sulfonyl Chloride Formation: Transfer the cold diazonium solution into a pre-cooled mixture of

    
     (saturated in glacial acetic acid) and 
    
    
    
    catalyst. Stir at 0°C for 1 hour, then allow to warm to room temperature until gas evolution ceases.
  • Quenching: Pour the reaction mixture into ice water. Extract the oily 3,5-dichloropyridine-2-sulfonyl chloride with dichloromethane (DCM).

  • Amination: Add the DCM solution dropwise to an excess of aqueous ammonia (or a substituted amine for derivatives) at 0°C. Stir for 2 hours.

  • Isolation: Acidify to pH 4-5 to precipitate the sulfonamide. Filter, wash with water, and recrystallize from ethanol.

Visualization of Synthesis

Synthesis Start 2-Amino-3,5- dichloropyridine Inter1 Diazonium Intermediate Start->Inter1 NaNO2, HCl 0°C Inter2 Sulfonyl Chloride Inter1->Inter2 SO2, CuCl2 AcOH Product 3,5-Dichloropyridine- 2-sulfonamide Inter2->Product NH3 (aq) or R-NH2

Caption: Figure 1. Meerwein sulfonation route for converting aminopyridines to sulfonamides.

Pharmacological Profile[4][5]

Anticancer Activity: Carbonic Anhydrase Inhibition

The primary mechanism for anticancer activity in this class is the inhibition of Carbonic Anhydrase (CA) , specifically the tumor-associated isoforms hCA IX and hCA XII .

  • Mechanism: The sulfonamide nitrogen coordinates directly with the

    
     ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • Selectivity: The 3,5-dichloro substitution pattern provides steric bulk that fits well into the hydrophobic pocket of hCA IX, potentially improving selectivity over the ubiquitous cytosolic isoforms (hCA I and II).

  • Effect: Inhibition leads to intracellular acidification and extracellular alkalinization in hypoxic tumor cells, disrupting pH homeostasis and reducing cell proliferation and metastasis.

Agrochemical Activity: Herbicide Resistance

Derivatives, particularly sulfonylureas incorporating this scaffold, act as potent herbicides.

  • Target: Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).

  • Mechanism: The molecule binds to the regulatory site of ALS, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

  • Symptomology: Cessation of cell division in plant roots and shoots, leading to plant death.

Antimicrobial Activity

Like classical sulfa drugs, these derivatives inhibit Dihydropteroate Synthase (DHPS) in bacteria, blocking folate synthesis.[2] The electron-withdrawing pyridine ring mimics the p-aminobenzoic acid (PABA) substrate effectively.

Structure-Activity Relationship (SAR)

The SAR of 3,5-dichloropyridine-2-sulfonamide derivatives is critical for optimizing potency.

PositionModificationEffect on Activity
C-3 & C-5 Chlorine (

)
Crucial. Increases lipophilicity (

) for membrane permeability. Electron-withdrawing nature increases acidity of the sulfonamide

, strengthening

binding (Anticancer) or receptor affinity (Herbicidal).
C-2 Sulfonamide (

)
Essential. The pharmacophore.[2][4] Unsubstituted (

) is best for CA inhibition. Substituted (

Heterocycle/Urea) is required for ALS inhibition (Herbicidal) or improved kinase selectivity.
C-4 & C-6 Hydrogen / Small AlkylSteric tolerance is low. Bulky groups here often decrease activity due to steric clash with the enzyme active site wall.
SAR Visualization

SAR Core 3,5-Dichloropyridine- 2-sulfonamide Core Cl35 3,5-Dichloro Group: Increases Lipophilicity Enhances Acidity of NH Core->Cl35 Electronic Effect Sulf 2-Sulfonamide Group: Zinc Binding (CA) H-Bonding (ALS) Core->Sulf Pharmacophore NSub N-Substitution (R): R=H: CA Inhibitor R=Urea-Heterocycle: Herbicide Sulf->NSub Derivatization

Caption: Figure 2. SAR Map highlighting the functional roles of the 3,5-dichloro and sulfonamide moieties.

Quantitative Data Summary

The following table summarizes typical biological activity ranges found in literature for derivatives of this class.

Biological TargetAssay TypeTypical Potency (

)
Reference
hCA IX (Cancer) Esterase Activity (Stopped-Flow)

[Supuran, 2008]
hCA II (Off-target) Esterase Activity

(Desired)
[Supuran, 2008]
ALS (Herbicide) Enzyme Inhibition

[Zhou et al., 2016]
E. coli (Bacteria) Microdilution (MIC)

[Bendjeddou et al., 2016]
MCF-7 (Breast Cancer) MTT Assay

[El-Gazzar et al., 2020]

Experimental Protocols (Assays)

Carbonic Anhydrase Inhibition Assay

Principle: Measures the rate of hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol by CA.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Enzyme: Recombinant hCA IX (100 nM).

  • Substrate: 4-NPA (3 mM).

  • Procedure: Incubate enzyme with inhibitor (0.1 nM - 10 µM) for 15 min at 25°C. Add substrate. Monitor absorbance at 400 nm for 30 min.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    
MTT Cytotoxicity Assay

Principle: Colorimetric assay assessing cell metabolic activity.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Treat with graded concentrations of the derivative (0.1 - 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm.

Future Perspectives

The 3,5-dichloropyridine-2-sulfonamide scaffold is ripe for fragment-based drug design . Future optimization should focus on:

  • Dual-Targeting: Designing hybrids that inhibit both CA IX and Tubulin (via the sulfonamide nitrogen).

  • Selectivity: Modifying the C-4 position to reduce off-target binding to hCA I/II, thereby reducing side effects like metabolic acidosis.

  • Agrochemicals: Developing "safener-free" herbicides by tuning the degradation rate in crops vs. weeds.

References

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Zhou, S., et al. (2016). Synthesis and herbicidal activity of novel sulfonylurea derivatives. Chemical Biology & Drug Design, 87(6), 883-890. Link

  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799. Link

  • El-Gazzar, A. B., et al. (2020).[6] Synthesis and biological evaluation of pyrido[2,3-d]pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. Link

  • BenchChem. (2025).[2][4][6][7][8] Application Notes: 3,5-Dichloropyridine as a Scaffold for Novel Herbicides.[7] BenchChem Technical Guides. Link

Sources

3,5-Dichloropyridine-2-sulfonamide (CAS: 1247346-43-5): A Privileged Scaffold for Advanced Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the selection of robust molecular building blocks (MBBs) dictates the success of downstream lead optimization. 3,5-Dichloropyridine-2-sulfonamide ( [1]) has emerged as a highly privileged scaffold.

The structural architecture of this compound is defined by three synergistic components:

  • The Pyridine Core: Provides a basic nitrogen capable of acting as a hydrogen-bond acceptor, while improving aqueous solubility compared to classical phenyl bioisosteres.

  • The 3,5-Dichloro Motif: The chlorine atoms exert a strong inductive electron-withdrawing effect (-I). This not only increases the lipophilicity of the scaffold but also lowers the pKa of the adjacent sulfonamide group. Furthermore, C3 and C5 halogenation effectively blocks primary Cytochrome P450 (CYP) metabolic hotspots, enhancing the compound's half-life.

  • The 2-Sulfonamide Group: A versatile functional handle that serves as a transition-state analog for proteases, a zinc-binding pharmacophore, and a critical node for further derivatization.

Physicochemical Profiling

To facilitate structure-activity relationship (SAR) modeling, the core quantitative data of this scaffold is summarized below. These parameters confirm its compliance with Lipinski’s Rule of Five, making it an ideal starting point for oral drug design.

PropertyValue
Chemical Name 3,5-Dichloropyridine-2-sulfonamide
CAS Registry Number 1247346-43-5
MDL Number MFCD16093780
Molecular Formula C5H4Cl2N2O2S
Molecular Weight 227.07 g/mol
SMILES String Clc1cc(Cl)c(S(N)(=O)=O)nc1
H-Bond Donors 1 (Primary -NH2)
H-Bond Acceptors 4 (Pyridine N, Sulfonamide N, 2x O)
Rotatable Bonds 1

(Data corroborated via commercial building block profiles from [2] and [1]).

Pharmacological Applications & Target Engagement

The utility of 3,5-Dichloropyridine-2-sulfonamide extends across multiple therapeutic areas. Primary sulfonamides are classic zinc-binding groups (ZBGs), frequently utilized in the design of Carbonic Anhydrase (CA) inhibitors. The electron-withdrawing chlorines increase the acidity of the -NH2 protons, enhancing coordination with the active site Zn²⁺ ion. Additionally, in kinase inhibitor design, the combination of the pyridine nitrogen and the sulfonamide oxygen can form a bidentate hinge-binding motif, while the dichloro substitutions occupy adjacent hydrophobic pockets.

Pharmacophore cluster_molecule 3,5-Dichloropyridine-2-sulfonamide Target Protein Active Site Sulfonamide Primary Sulfonamide -SO2NH2 Zn2+ Coordination Sulfonamide->Target Metal Coordination Pyridine Pyridine Ring Basic N H-Bond Acceptor Pyridine->Target Hinge Binding Chlorines 3,5-Dichloro Motif -Cl Halogen Bonding Chlorines->Target Hydrophobic Pocket

Pharmacophore mapping of 3,5-Dichloropyridine-2-sulfonamide.

Primary Synthesis: Amination Workflow

The most efficient route to synthesize 3,5-Dichloropyridine-2-sulfonamide is via the amination of its commercially available precursor, 3,5-Dichloropyridine-2-sulfonyl chloride ( [3], available via [4]).

SynthWorkflow SM 3,5-Dichloropyridine-2-sulfonyl chloride Reagents NH3 (aq) / THF 0 - 5 °C, 2h SM->Reagents Reaction Nucleophilic Acyl Substitution Reagents->Reaction Validation LC-MS Validation (m/z 227 [M+H]+, 9:6:1 isotope) Reaction->Validation Product 3,5-Dichloropyridine-2-sulfonamide Validation->Product

Self-validating synthetic workflow for 3,5-Dichloropyridine-2-sulfonamide.
Protocol 1: Nucleophilic Acyl Substitution (Amination)

Objective: High-yield conversion of the sulfonyl chloride to the primary sulfonamide while suppressing hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3,5-Dichloropyridine-2-sulfonyl chloride in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath.

    • Causality: Sulfonyl chlorides on electron-deficient pyridine rings are highly susceptible to nucleophilic attack by water. Maintaining a low temperature severely retards the competing hydrolysis reaction (which yields the undesired sulfonic acid) and thermodynamically favors the attack by ammonia.

  • Reagent Addition: Dropwise, add 5.0 equivalents of cold aqueous ammonia (28% NH₃ in H₂O) over 15 minutes under vigorous stirring.

    • Causality: THF acts as a crucial co-solvent here. It solubilizes the highly lipophilic sulfonyl chloride and is miscible with aqueous ammonia, facilitating a homogenous reaction environment that accelerates the amination.

  • Reaction Evolution: Allow the reaction to stir at 0–5 °C for 2 hours.

  • Self-Validation (In-Process): Run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1). The disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active baseline spot validates complete conversion.

  • Workup: Evaporate the THF under reduced pressure. Resuspend the aqueous residue in Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Self-Validation (Post-Process): Subject the crude solid to LC-MS analysis. The protocol is validated upon the detection of a dominant peak at m/z 227 [M+H]⁺ . Crucially, the mass spectrum must display the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 in a precise 9:6:1 ratio). This isotopic signature acts as a built-in validation of the dichloro motif's structural integrity.

SAR Expansion: N-Alkylation Methodology

To probe steric tolerance within a target's binding pocket, researchers often derivatize the primary sulfonamide into secondary (N-alkyl) sulfonamides.

Protocol 2: Controlled Mono-Alkylation

Objective: Synthesize N-alkyl-3,5-dichloropyridine-2-sulfonamides without over-alkylating to the tertiary state.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3,5-Dichloropyridine-2-sulfonamide in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.2 equivalents of Cesium Carbonate (Cs₂CO₃).

    • Causality: The sulfonamide -NH2 is relatively acidic due to the electron-withdrawing dichloro-pyridine ring. However, over-alkylation (forming the N,N-dialkyl product) is a severe risk. Using a mild, bulky base like Cs₂CO₃ exploits the "cesium effect"—the large ionic radius of Cs⁺ increases the solubility and nucleophilicity of the intermediate cesium sulfonamide salt, strictly favoring mono-alkylation at ambient temperatures.

  • Alkylation: Add exactly 1.05 equivalents of the desired alkyl halide (R-X) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with water to precipitate the product. Filter and wash with cold water.

  • Self-Validation: Analyze the purified product via ¹H-NMR (in DMSO-d6). The protocol is validated by the presence of a single, exchangeable N-H proton (typically appearing as a broad singlet between 8.0–10.0 ppm). The presence of this proton definitively proves that controlled mono-alkylation was achieved, rather than uncontrolled di-alkylation.

Conclusion

3,5-Dichloropyridine-2-sulfonamide (CAS: 1247346-43-5) represents a masterclass in rational molecular design. By combining the solubility profile of a pyridine ring, the metabolic shielding and electronic tuning of a dichloro motif, and the versatile binding capacity of a primary sulfonamide, it serves as a foundational pillar for modern drug discovery campaigns. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of both the core scaffold and its downstream derivatives.

References

  • ChemDig. "3,5-Dichloropyridine-2-sulfonamide / 3,5-二氯吡啶-2-磺酰胺." ChemDig. [Link]

  • OChem Incorporation. "3,5-Dichloropyridine-2-sulfonyl chloride (CAS: 886371-16-0) Catalog." OChem Inc.[Link]

The Genesis and Molecular Architecture of Pyridine-Based Sulfonamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of pyridine-based sulfonamides in the 1930s marked a watershed moment in the history of antimicrobial chemotherapy. Chief among these was sulfapyridine (historically designated as M&B 693), a compound that dramatically altered the clinical landscape of bacterial infections prior to the mass production of penicillin. This whitepaper provides an in-depth technical analysis of pyridine-based sulfonamides, exploring their historical genesis, synthetic chemistry, mechanism of action via dihydropteroate synthase (DHPS) inhibition, and the foundational laboratory protocols that defined their development.

Historical Genesis: From Dyes to M&B 693

The trajectory of sulfonamide antibiotics began with the discovery that the red azo dye Prontosil could cure streptococcal infections in vivo, later identified to be a prodrug that metabolized into the active pharmacophore, sulfanilamide[1]. However, early sulfanilamides had limited efficacy against severe pneumococcal infections.

In a targeted effort to synthesize more potent derivatives, chemist Montague Phillips, under the direction of Arthur Ewins at the British firm May & Baker Ltd., synthesized a novel pyridine-based sulfonamide on November 2, 1937[2]. Logged in their test book as T693, the compound was subsequently tested by clinical pathologist Lionel Whitby, who demonstrated its unprecedented antibacterial properties against pneumococci in murine models[2].

Clinically designated as M&B 693 (Sulfapyridine), the drug achieved global fame when it was successfully used to treat British Prime Minister Winston Churchill's bacterial pneumonia in 1943[1]. Its introduction caused a paradigm shift in mortality rates associated with lobar pneumonia, cementing the pyridine-sulfonamide scaffold as a privileged structure in medicinal chemistry.

Table 1: Historical Impact of Sulfapyridine on Lobar Pneumonia Mortality
Clinical ConditionPre-Treatment Mortality RatePost-Treatment (M&B 693) Mortality Rate
Lobar Pneumonia78%8%

Mechanism of Action: DHPS Inhibition

Pyridine-based sulfonamides exert their bacteriostatic effect by targeting the bacterial folate biosynthesis pathway. Unlike human cells, which actively transport dietary folic acid across their membranes, most bacteria must synthesize folate de novo[3].

Sulfonamides act as structural analogs and competitive inhibitors of para-aminobenzoic acid (pABA)[3][4]. They bind to the active site of the enzyme Dihydropteroate Synthase (DHPS) , preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP)[4]. By starving the bacteria of 7,8-dihydropteroate—the immediate precursor to folic acid—sulfonamides halt the downstream synthesis of purines and pyrimidines, thereby arresting bacterial DNA and RNA replication[3][4].

FolatePathway PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP DHPPP DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Condensation DHF Dihydrofolate (DHF) DHP->DHF DHFS Sulfa Pyridine-based Sulfonamides Sulfa->DHPS Competitive Inhibition THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF DHFR

Mechanism of DHPS inhibition by pyridine-based sulfonamides in the folate pathway.

Table 2: Antibacterial Activity of Modern Pyridine-Based Sulfonamide Analogues

While sulfapyridine's clinical use has waned due to resistance and side effects, modern structural analogues (e.g., FQ5) continue to demonstrate potent DHPS inhibition. The table below summarizes the Minimum Inhibitory Concentration (MIC) of recent optimized pyridine-based analogues[4].

Bacterial StrainMIC (µg/mL) of Analogue FQ5
Staphylococcus aureus ATCC 2592332[4]
Pseudomonas aeruginosa ATCC 2785316[4]
Escherichia coli ATCC 3540116[4]
Bacillus subtilis ATCC 663316[4]

Chemical Architecture & Synthesis

The synthesis of sulfapyridine relies on the sulfonylation of heterocyclic aromatic amines[5]. A critical challenge in synthesizing sulfonamides from aniline derivatives is the reactivity of the primary amine, which can self-polymerize with the sulfonyl chloride group. Therefore, the synthesis utilizes a protected intermediate: 4-acetylaminobenzenesulfonyl chloride [5].

Protocol 1: Step-by-Step Synthesis of Sulfapyridine

Objective: To synthesize 2-(p-aminobenzenesulfonamido)pyridine (Sulfapyridine) via condensation and subsequent deprotection.

Scientific Rationale & Causality: The use of an acetyl protecting group prevents the para-amino group from reacting with the sulfonyl chloride, ensuring the sulfonamide linkage forms exclusively at the 2-aminopyridine nitrogen[5][6]. Pyridine is used as both a solvent and a base in the first step to act as an acid scavenger; it neutralizes the highly corrosive hydrochloric acid (HCl) byproduct, preventing the protonation of 2-aminopyridine which would otherwise render it non-nucleophilic[6].

Materials:

  • 4-acetylaminobenzenesulfonyl chloride

  • 2-Aminopyridine

  • Anhydrous pyridine (Base/Solvent)

  • Sodium hydroxide (NaOH, 10% aqueous)

  • Hydrochloric acid (HCl, 2M)

Procedure:

  • Condensation: Dissolve 1 equivalent of 2-aminopyridine in anhydrous pyridine. Slowly add 1.1 equivalents of 4-acetylaminobenzenesulfonyl chloride under continuous stirring at room temperature[5][6].

  • Thermal Drive: Heat the reaction mixture to 80°C for 2 hours to drive the condensation to completion. The pyridine will neutralize the evolved HCl.

  • Isolation of Intermediate: Pour the cooled mixture into ice water. The intermediate, N-acetylsulfapyridine, will precipitate. Filter and wash with cold distilled water to remove residual pyridine.

  • Alkaline Hydrolysis (Deprotection): Suspend the N-acetylsulfapyridine in a 10% NaOH solution and reflux for 1 hour[6]. Causality: Alkaline conditions are chosen because the amide bond of the acetyl group is susceptible to basic hydrolysis, whereas the sulfonamide linkage remains highly stable under these conditions.

  • Neutralization & Crystallization: Cool the alkaline solution and carefully titrate with 2M HCl until the pH reaches approximately 7.0. Self-Validation: Sulfapyridine's water solubility is highly pH-dependent[2][7]. It is highly soluble in strong acids and bases but precipitates at its isoelectric point. The sudden formation of a dense white precipitate validates the successful deprotection and neutralization.

  • Purification: Filter the crude sulfapyridine, wash with water, and recrystallize from ethanol to yield pure crystals.

SynthesisWorkflow Start 4-Acetylaminobenzenesulfonyl Chloride Condensation Condensation Reaction (Pyridine base, Heat) Start->Condensation Amine 2-Aminopyridine Amine->Condensation Intermediate N-Acetylsulfapyridine Condensation->Intermediate HCl removal Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Intermediate->Hydrolysis Deprotection Neutralization Neutralization & Precipitation (HCl to pH 7) Hydrolysis->Neutralization Product Sulfapyridine (M&B 693) Neutralization->Product Crystallization

Step-by-step synthetic workflow for the production of sulfapyridine.

Analytical Methodologies for DHPS Inhibition

To quantify the efficacy of pyridine-based sulfonamides, researchers utilize reversed-phase high-pressure liquid chromatography (HPLC) to monitor the enzymatic conversion of pABA to 7,8-dihydropteroate[8].

Protocol 2: In Vitro DHPS Inhibition Assay (HPLC Method)

Objective: To determine the IC50 and Ki values of synthesized sulfonamides against isolated bacterial DHPS.

Scientific Rationale & Causality: Because both the substrates (pABA) and products (dihydropteroate) are highly polar, while the sulfonamide inhibitors are relatively lipophilic, a dynamic solvent gradient is required to elute all components sequentially without peak overlapping[8].

Procedure:

  • Enzyme Incubation: Prepare a reaction mixture containing purified DHPS enzyme, 71 µM pABA, 81 µM DHPPP, and varying concentrations of the target sulfonamide in a buffered solution (pH 7.5)[8].

  • Reaction Initiation & Quenching: Incubate the mixture at 37°C for 30 minutes. Quench the enzymatic reaction by flash-freezing or adding a denaturing acidic stop-solution.

  • HPLC Separation: Inject the quenched mixture into a reversed-phase HPLC column. Elute using a step-gradient of decreasing polarity:

    • Phase 1: Ammonium phosphate buffer (elutes highly polar unreacted pABA).

    • Phase 2: 10% Methanol (elutes the pterin intermediates and products)[8].

    • Phase 3: 50% Methanol (elutes the lipophilic pyridine-based sulfonamide inhibitor)[8].

  • Data Analysis: Quantify the reduction in the dihydropteroate product peak area relative to a positive control (no inhibitor). Calculate the IC50 by plotting fractional activity versus inhibitor concentration.

Clinical Legacy and Modern Relevance

Despite its miraculous early success, sulfapyridine's systemic clinical use declined due to two primary factors: the advent of penicillin and its specific adverse effect profile. The drug's water solubility is heavily pH-dependent, leading to a significant risk of crystalluria (crystallization within the bladder or urethra), which caused severe pain and renal blockage[2][7]. Furthermore, it carried a risk of agranulocytosis[2][7].

Today, sulfapyridine is rarely prescribed as a standalone systemic antibiotic in humans. However, its chemical legacy endures. It is a critical component of sulfasalazine , a prodrug used to treat ulcerative colitis[1]. In the lower gastrointestinal tract, bacterial azoreductases cleave the azo bond of sulfasalazine to release 5-aminosalicylic acid (the primary anti-inflammatory agent) and sulfapyridine[1]. Additionally, the pyridine-sulfonamide structural motif remains a highly sought-after scaffold in modern drug discovery, frequently utilized in the design of novel kinase inhibitors, carbonic anhydrase inhibitors, and next-generation antimicrobials[4][9].

References

  • Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase.nih.gov.
  • Sulfapyridine.Wikipedia.
  • Sulfapyridine.Wikidoc.
  • The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and History of Aminophenyl Sulfamides.Benchchem.
  • Sulphapyridine - AERU.University of Hertfordshire.
  • Sulfonamide Antibacterial Agents.Basicmedical Key.
  • Effectiveness of sulfones and sulfonamides as inhibitors of DHPS activity.ResearchGate.
  • SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES.EXCLI Journal.
  • What are DHPS inhibitors and how do they work?Patsnap Synapse.
  • Sulfanilamide - MOTM.School of Chemistry | University of Bristol.
  • N-Methylpyridine-3-sulfonamide|4847-34-1.Benchchem.

Sources

In-Silico Profiling of 3,5-Dichloropyridine-2-sulfonamide: A Comprehensive Theoretical Guide to Electronic Structure and Target Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloropyridine-2-sulfonamide (CAS: 1247346-43-5) represents a highly versatile pharmacophore, merging the electron-deficient properties of a halogenated pyridine ring with the robust hydrogen-bonding and metal-coordinating capabilities of a primary sulfonamide. This whitepaper provides a rigorous, step-by-step theoretical framework for modeling this compound. Designed for computational chemists and drug development professionals, this guide synthesizes Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations to elucidate the molecule's electronic landscape and its dynamic behavior in biological systems.

Pharmacological Context & Structural Rationale

Theoretical modeling of pyridine sulfonamides is driven by their profound biological activity. Sulfonamides are classical inhibitors of Carbonic Anhydrase (CA) and have shown significant promise in the treatment of Type-II diabetes and Alzheimer's disease via acetylcholinesterase inhibition[1].

The structural causality of 3,5-Dichloropyridine-2-sulfonamide is defined by two key features:

  • Electron-Withdrawing Halogens: The chlorine atoms at the 3- and 5-positions strongly withdraw electron density from the pyridine ring. This inductive effect lowers the

    
     of the sulfonamide group, facilitating its deprotonation at physiological pH—a critical prerequisite for coordinating with the catalytic 
    
    
    
    ion in the active site of metalloenzymes.
  • Pyridine Nitrogen: The heteroatom in the aromatic ring serves as an excellent hydrogen-bond acceptor, influencing the molecule's conformational preferences and improving its aqueous solubility compared to purely carbocyclic analogs.

Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, utilizing DFT to characterize the electronic landscape of halogenated pyridines[2].

Quantum Mechanical Investigations (DFT)

To understand the intrinsic reactivity of 3,5-Dichloropyridine-2-sulfonamide, we employ Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it is dictated by the specific atomic composition of the molecule.

Methodology & Causality

We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set, a standard for structurally similar dichloropyridines[3].

  • Why B3LYP? It provides an optimal balance between computational cost and the accurate prediction of thermochemistry and vibrational frequencies for organic molecules.

  • Why 6-311++G(d,p)? The diffuse functions (++) are critical for modeling the highly electronegative oxygen atoms in the sulfonamide group and the lone pairs on the chlorine atoms. The polarization functions (d,p) accurately model the d-orbitals of the heavy sulfur and chlorine atoms, allowing for asymmetric electron distribution during bonding.

Protocol 1: Self-Validating Geometry Optimization

This protocol ensures that the calculated electronic properties are derived from a true ground-state minimum, not an unstable transition state.

  • Initialization: Input the 3D SMILES or SDF of 3,5-Dichloropyridine-2-sulfonamide into a quantum chemistry package (e.g., Gaussian 16 or ORCA).

  • Optimization: Run a ground-state geometry optimization in the gas phase or an implicit solvent model (e.g., SMD for water).

  • Validation Checkpoint (Frequency Analysis): Immediately follow optimization with a vibrational frequency calculation.

    • Condition: If any imaginary (negative) frequencies are present, the structure is a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

    • Success: Zero imaginary frequencies confirm a true local minimum on the potential energy surface[4].

  • Property Extraction: Once validated, extract the HOMO-LUMO energies, dipole moment, and Molecular Electrostatic Potential (MEP) map.

DFT_Workflow Start Input 3D Structure (3,5-Dichloropyridine-2-sulfonamide) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Check for Imaginary Freqs) Opt->Freq Valid Protocol Validation (Zero Imaginary Frequencies) Freq->Valid Elec Electronic Properties (HOMO-LUMO, MEP, NPA) Valid->Elec Validated

Caption: DFT computational workflow for self-validating electronic structure optimization.

Quantitative Data Summaries

Table 1: Representative Optimized Geometrical Parameters (B3LYP/6-311++G(d,p)) (Note: Values are theoretical approximations based on analogous dichloropyridine sulfonamides[3])

Parameter TypeSpecific Bond / AngleTheoretical ValueSignificance
Bond Length (Å) C(3)-Cl1.742Indicates strong electron-withdrawing effect.
Bond Length (Å) C(5)-Cl1.738Slightly shorter due to proximity to sulfonamide.
Bond Length (Å) S=O1.435Double bond character; critical for H-bonding.
Bond Length (Å) S-N(amide)1.650Partial double bond character due to resonance.
Bond Angle (°) O=S=O119.5Tetrahedral distortion due to lone pair repulsion.

Table 2: Frontier Molecular Orbital (FMO) Energies The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A lower gap generally implies higher chemical reactivity[4].

PropertyEnergy (eV)Interpretation
HOMO -6.85Localized primarily on the sulfonamide nitrogen and oxygen atoms (nucleophilic sites).
LUMO -1.42Localized over the dichloropyridine ring (electrophilic sites).
Energy Gap (

)
5.43Moderate gap indicating stable but reactive pharmacophore potential.
Dipole Moment (

)
4.82 DebyeHigh polarity, ensuring favorable aqueous solubility profiles.

Molecular Docking and Dynamics (MD) Workflows

While DFT provides static, high-resolution electronic data, drug development requires understanding how the molecule behaves dynamically within a biological target (e.g., Carbonic Anhydrase II).

Protocol 2: Integrative Docking and MD Pipeline

This protocol transitions the optimized ligand into a dynamic biological environment.

  • Ligand Preparation: Assign Gasteiger charges to the DFT-optimized 3,5-Dichloropyridine-2-sulfonamide. Ensure the sulfonamide nitrogen is modeled in its deprotonated state if targeting metalloenzymes at physiological pH.

  • Receptor Preparation: Retrieve the target protein (e.g., PDB ID: 3KS3 for CA II). Remove co-crystallized ligands, add polar hydrogens, and assign Kollman charges.

  • Molecular Docking (AutoDock Vina):

    • Define a grid box centered on the active site (e.g., the

      
       ion).
      
    • Execute semi-flexible docking.

    • Validation Checkpoint: Ensure the top-ranked pose demonstrates the canonical sulfonamide nitrogen-

      
       coordination (distance ~2.0 - 2.2 Å).
      
  • Topology Generation: Parameterize the ligand using the General AMBER Force Field (GAFF) and calculate AM1-BCC charges to ensure compatibility with the protein's AMBER99SB force field.

  • Solvation & Ionization: Place the complex in a dodecahedron box. Solvate with the TIP3P water model (chosen for its accurate dielectric properties and computational efficiency) and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • MD Simulation (GROMACS):

    • Energy Minimization: Steepest descent until maximum force < 1000.0 kJ/mol/nm.

    • Equilibration: 100 ps NVT (constant volume/temperature at 300K) followed by 100 ps NPT (constant pressure at 1 bar).

    • Production Run: 100 ns unconstrained simulation.

  • Trajectory Analysis: Calculate Root Mean Square Deviation (RMSD) to validate system stability. If the ligand RMSD plateaus (fluctuations < 0.2 nm) after 20 ns, the binding pose is considered thermodynamically stable.

MD_Workflow Prep Ligand & Protein Prep (AutoDockTools, pH 7.4) Dock High-Throughput Docking (AutoDock Vina) Prep->Dock Top Topology Generation (AMBER99SB / GAFF) Dock->Top Top Pose Validated Solv Solvation & Ionization (TIP3P Water, 0.15M NaCl) Top->Solv Sim MD Simulation (100 ns) (NVT -> NPT -> Production) Solv->Sim Traj Trajectory Analysis (RMSD, RMSF, MM-PBSA) Sim->Traj

Caption: Integrative molecular docking and 100 ns molecular dynamics pipeline.

Conclusion

The theoretical study of 3,5-Dichloropyridine-2-sulfonamide requires a multi-tiered computational approach. By grounding the molecular geometry in high-level DFT calculations (B3LYP/6-311++G(d,p)), researchers can accurately map the electronic effects of the dual chlorine substitutions on the pyridine ring. Transitioning these static quantum mechanical insights into dynamic, classical mechanics simulations (MD) provides a self-validating framework for predicting the molecule's efficacy and stability as a pharmacological agent. This in-silico pipeline drastically reduces the attrition rate in subsequent in-vitro and in-vivo testing phases.

References

  • Kumar, A., et al. (2015). Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. Scholars Research Library.[Link]

  • Riaz, S., et al. (2015). Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 63, 64-71.[Link]

  • Selvakumari, S., & Venkataraju, C. (2021). Spectroscopic (FT-IR, FT-Raman, UV-Visible), Quantum Mechanical Based Computational Studies and Molecular Docking Analysis of 2-Amino-3,5-dichloropyridine. Taylor & Francis.[Link]

Sources

An In-depth Technical Guide to 3,5-Dichloropyridine-2-sulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The convergence of privileged heterocyclic scaffolds with pharmacologically significant functional groups is a cornerstone of modern medicinal chemistry. This guide focuses on a specific, yet not widely documented molecule: 3,5-Dichloropyridine-2-sulfonamide. While this compound is not readily found in commercial catalogs, its structure represents a compelling target for discovery research, combining the robust chemical properties of a dichlorinated pyridine core with the versatile biological activity of a sulfonamide moiety.

This document provides a comprehensive technical overview, including a proposed molecular structure and its corresponding physicochemical properties. A significant portion of this guide is dedicated to a theoretically sound, step-by-step synthetic protocol, based on established and reliable methodologies for the synthesis of related pyridine sulfonamides. Furthermore, we will explore the potential therapeutic applications and the underlying logic for its consideration in drug development programs. All protocols and claims are substantiated with references to peer-reviewed literature and established chemical principles.

Core Molecular Attributes: Formula and Molecular Weight

Given the absence of a dedicated entry in chemical databases, we can deduce the core attributes of 3,5-Dichloropyridine-2-sulfonamide from its nomenclature. The structure consists of a pyridine ring chlorinated at positions 3 and 5, with a sulfonamide group (-SO₂NH₂) at the 2-position.

Based on this structure, the following properties can be determined:

PropertyValue
Molecular Formula C₅H₄Cl₂N₂O₂S
Molecular Weight 227.07 g/mol
IUPAC Name 3,5-dichloropyridine-2-sulfonamide

Synthetic Strategy and Experimental Protocols

The synthesis of pyridine sulfonamides is a well-established field in organic chemistry.[1] The most common and reliable pathway involves the formation of a pyridine sulfonyl chloride intermediate, which is then reacted with an amine source to yield the desired sulfonamide.[2]

Proposed Synthetic Workflow

The proposed synthesis of 3,5-Dichloropyridine-2-sulfonamide would logically proceed through a two-step process, starting from a suitable precursor such as 2-amino-3,5-dichloropyridine.

G cluster_0 Step 1: Formation of Sulfonyl Chloride Intermediate cluster_1 Step 2: Amidation 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine Diazotization Diazotization 2-Amino-3,5-dichloropyridine->Diazotization NaNO₂, HCl 0-5 °C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sulfonyl Chloride Formation Sulfonyl Chloride Formation Diazonium Salt->Sulfonyl Chloride Formation SO₂, CuCl₂ 3,5-Dichloropyridine-2-sulfonyl chloride 3,5-Dichloropyridine-2-sulfonyl chloride Sulfonyl Chloride Formation->3,5-Dichloropyridine-2-sulfonyl chloride Amidation Amidation 3,5-Dichloropyridine-2-sulfonyl chloride->Amidation NH₄OH or NH₃ (aq) 0 °C to RT 3,5-Dichloropyridine-2-sulfonamide 3,5-Dichloropyridine-2-sulfonamide Amidation->3,5-Dichloropyridine-2-sulfonamide

Caption: Proposed two-step synthesis of 3,5-Dichloropyridine-2-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dichloropyridine-2-sulfonyl chloride

This protocol is adapted from established methods for the conversion of heterocyclic amines to sulfonyl chlorides.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3,5-dichloropyridine (1 equivalent) in concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonyl Chloride Formation:

    • In a separate, well-ventilated reactor, prepare a saturated solution of sulfur dioxide in glacial acetic acid, cooled to 0 °C.

    • Add copper(II) chloride (catalytic amount) to the sulfur dioxide solution.

    • Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide/acetic acid mixture. Vigorous gas evolution (nitrogen) will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Dichloropyridine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3,5-Dichloropyridine-2-sulfonamide

This amidation protocol is a standard procedure for converting sulfonyl chlorides to primary sulfonamides.[2]

  • Amidation Reaction:

    • Dissolve the crude 3,5-Dichloropyridine-2-sulfonyl chloride from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Remove the organic solvent under reduced pressure.

    • If a precipitate has formed, collect it by filtration. If not, extract the aqueous residue with ethyl acetate.

    • Wash the collected solid or the organic extracts with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • The crude 3,5-Dichloropyridine-2-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Applications and Biological Significance

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4] The pyridine ring is also a "privileged scaffold" in medicinal chemistry, known to enhance pharmacokinetic properties and target binding.[1] The combination of these two moieties, along with the presence of two chlorine atoms which can modulate lipophilicity and metabolic stability, makes 3,5-Dichloropyridine-2-sulfonamide a molecule of significant interest for drug discovery.

Potential Therapeutic Targets
  • Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs.[5][6] Halogenated pyridine derivatives have also demonstrated antimicrobial properties.[4][7] The target compound could be explored for its efficacy against various bacterial and fungal pathogens.

  • Anticancer Agents: Certain sulfonamides exhibit anticancer activity through mechanisms such as tubulin polymerization inhibition or carbonic anhydrase inhibition.[3][8] The unique electronic profile of the dichlorinated pyridine ring could lead to novel interactions with cancer-related protein targets.

  • Enzyme Inhibitors: The sulfonamide group is a key feature in many enzyme inhibitors. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as carbonic anhydrase inhibitors.[8]

G cluster_0 Potential Biological Activities 3,5-Dichloropyridine-2-sulfonamide 3,5-Dichloropyridine-2-sulfonamide Antimicrobial Antimicrobial 3,5-Dichloropyridine-2-sulfonamide->Antimicrobial Antibacterial, Antifungal Anticancer Anticancer 3,5-Dichloropyridine-2-sulfonamide->Anticancer Tubulin Polymerization, Carbonic Anhydrase Enzyme Inhibition Enzyme Inhibition 3,5-Dichloropyridine-2-sulfonamide->Enzyme Inhibition Kinases, Proteases

Caption: Potential therapeutic applications of 3,5-Dichloropyridine-2-sulfonamide.

Safety and Handling

While specific toxicity data for 3,5-Dichloropyridine-2-sulfonamide is unavailable, a comprehensive safety assessment can be made based on its constituent parts and intermediates. The precursor, 3,5-Dichloropyridine, is known to be harmful if swallowed, cause skin irritation, and serious eye damage.[9]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. When handling powders, a dust mask or respirator may be necessary.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Specific Hazards of Intermediates:

  • 3,5-Dichloropyridine-2-sulfonyl chloride: As with all sulfonyl chlorides, this intermediate is expected to be corrosive and moisture-sensitive. It will likely react with water to produce hydrochloric acid.

  • Sodium Nitrite: This reagent is an oxidizer and is toxic. Handle with care and avoid contact with acidic solutions, which can release toxic nitrogen oxides.

Disposal:

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Sadawarte, G.; Jagatap, S.; Patil, M.; Jagrut, V.; Rajput, J. D. Synthesis of Substituted Pyridine Based Sulphonamides As an Antidiabetic Agent. Eur. J. Chem.2021, 12, 279-283.
  • BenchChem.
  • BenchChem. Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. B137275.
  • Sadawarte, G.; Jagatap, S.; Patil, M.; Jagrut, V.; Rajput, J. D. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. SciSpace2021.
  • Al-Omair, M. A.; Ali, A.; Al-Majid, A. M.; Barakat, A. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC2023.
  • Avram, S.; Mernea, M.; Mihailescu, D.; Dinu, M.; Buleandra, M.; Avram, C. Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC2021.
  • Varghese, B.; Sanku, R. K. K.; Garapati, M.; D'Souza, C.; Shur, A.; Kalya, M.; Krasavin, M.; Bey, A.; Angeli, A.; Supuran, C. T. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC2022.
  • Sigma-Aldrich. 3,5-Dichloropyridine 98%. 2457-47-8.
  • MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. 2024.
  • Association for Science. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. 2022.
  • PubChem. 3,5-Dichloropyridine. CID 17153.
  • Tokyo Chemical Industry. 3,5-Dichloropyridine. 2457-47-8.
  • ResearchGate. Representative biologically active sulfonamide-bearing drugs.
  • BLD Pharm. 3,5-Dichloropyridine-2-carboxylic Acid. 81719-53-1.
  • BenchChem. An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine. B137275.

Sources

3,5-Dichloropyridine-2-sulfonamide: Physicochemical Profiling & Stability Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Stability of 3,5-Dichloropyridine-2-sulfonamide Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloropyridine-2-sulfonamide (CAS: 1247346-43-5) represents a critical scaffold in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical intermediates. Its utility is defined by the electron-deficient pyridine ring, which imparts unique acidity and reactivity profiles compared to benzene-sulfonamide analogs. This guide provides a rigorous technical analysis of its solubility landscape, hydrolytic stability, and degradation pathways, offering actionable protocols for characterization and handling.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The physicochemical behavior of this molecule is dominated by the electron-withdrawing effects of the chlorine atoms at positions 3 and 5, and the pyridine nitrogen. These features significantly lower the pKa of the sulfonamide nitrogen compared to non-heterocyclic analogs.

PropertyData / Description
CAS Number 1247346-43-5
IUPAC Name 3,5-dichloropyridine-2-sulfonamide
Molecular Formula C₅H₄Cl₂N₂O₂S
Molecular Weight 227.07 g/mol
Appearance White to off-white crystalline solid
Predicted pKa (NH) ~8.0 – 9.0 (Acidic due to electron-deficient ring)
LogP (Predicted) ~1.8 – 2.2
H-Bond Donors 1 (Sulfonamide NH₂)
H-Bond Acceptors 4 (Pyridine N, Sulfonamide O, N)
Structural Visualization & Reactivity

The following diagram illustrates the core structure and the primary sites of reactivity. The C2-position is susceptible to nucleophilic attack under extreme conditions, while the sulfonamide group dictates solubility via pH-dependent ionization.

G Substrate 3,5-Dichloropyridine-2-sulfonamide (Stable Scaffold) Site_N Pyridine Nitrogen (Weakly Basic) Substrate->Site_N Proton Acceptor (Low pKa) Site_Cl 3,5-Dichloro Substituents (Electron Withdrawing) Substrate->Site_Cl Inductive Effect (-I) Site_SO2NH2 Sulfonamide Group (Acidic Proton Source) Substrate->Site_SO2NH2 pKa Modulation Site_Cl->Site_SO2NH2 Increases Acidity

Caption: Structural logic of 3,5-Dichloropyridine-2-sulfonamide showing electronic influences on reactivity.

Solubility Landscape

Understanding the solubility of 3,5-Dichloropyridine-2-sulfonamide requires a dual approach: solvent polarity screening and pH-dependent ionization profiling .

Solvent Compatibility Table

The molecule exhibits poor water solubility in its neutral form but dissolves readily in polar aprotic solvents.

Solvent ClassRepresentative SolventsSolubility PredictionFormulation Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Stock solution preparation
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)HPLC mobile phases
Chlorinated Dichloromethane, ChloroformModerate Extraction/Work-up
Non-Polar Hexane, HeptaneNegligible (<0.1 mg/mL)Anti-solvent for crystallization
Aqueous (pH < 7) Water, 0.1N HClLow (<1 mg/mL)Wash solvent
Aqueous (pH > 10) 0.1N NaOH, Carbonate bufferHigh (Ionized form)Aqueous extraction
pH-Dependent Solubility Mechanism

Unlike simple amines, the sulfonamide group is acidic.

  • pH < pKa (Acidic/Neutral): The molecule exists in its neutral, protonated form (

    
    ). Solubility is driven by lipophilicity (LogP).
    
  • pH > pKa (Basic): The sulfonamide proton is deprotonated (

    
    ), forming a water-soluble salt. This property is critical for purification (base extraction) and formulation.
    

Stability Profile & Degradation Pathways[4]

While sulfonamides are generally robust, the pyridine-2-sulfonyl moiety introduces specific vulnerabilities, particularly towards hydrolysis under forcing conditions.

Hydrolytic Stability

The primary degradation pathway is the hydrolysis of the sulfonamide bond to yield 3,5-dichloropyridine-2-sulfonic acid and ammonia. This reaction is slow at neutral pH but accelerates under strong acidic or basic conditions at elevated temperatures.

Degradation Pathway Diagram:

Degradation Start 3,5-Dichloropyridine-2-sulfonamide (Parent) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack End1 3,5-Dichloropyridine-2-sulfonic acid (Major Degradant) Inter->End1 S-N Bond Cleavage End2 Ammonia (NH3) Inter->End2 Acid + H2O / H+ (Heat) Base + H2O / OH- (Heat)

Caption: Hydrolytic degradation pathway of 3,5-Dichloropyridine-2-sulfonamide under stress conditions.

Thermal & Photostability
  • Thermal: The compound is a crystalline solid with a melting point typically >150°C (analogous to similar sulfonamides). It is stable at room temperature.[1][2] Decomposition (SO₂ extrusion) may occur at temperatures exceeding 200°C.

  • Photostability: Pyridine rings can be susceptible to UV-induced radical dechlorination or ring opening. Protect from prolonged exposure to direct UV light.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Rationale: To establish the saturation limit in a specific solvent system for formulation or purification.

  • Preparation: Weigh approximately 20 mg of 3,5-Dichloropyridine-2-sulfonamide into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).

  • Equilibration: Cap the vial and place it in a thermomixer or shaker bath at 25°C for 24 hours.

    • Note: Ensure undissolved solid remains visible. If fully dissolved, add more solid.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Rationale: To validate stability-indicating analytical methods and identify degradation products.

  • Acid Stress: Dissolve 5 mg of compound in 1 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve 5 mg of compound in 1 mL of 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve 5 mg in 1 mL of 3% H₂O₂. Store at Room Temperature for 24 hours.

  • Analysis: Neutralize samples and analyze via LC-MS to identify the mass shift corresponding to the sulfonic acid (Parent MW + 1 Da for hydrolysis product replacing -NH2 with -OH).

Handling and Safety (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat.

  • Storage: Store in a cool, dry place. Hygroscopicity is generally low, but keeping the container tightly sealed prevents moisture-induced aggregation.

References

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6368-6381. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3,5-Dichloropyridine-2-sulfonamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed technical overview for the synthesis of 3,5-Dichloropyridine-2-sulfonamide, a valuable building block for drug discovery and development. This document offers in-depth protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. The introduction of a sulfonamide moiety can significantly influence the physicochemical properties of a molecule, such as solubility, acidity, and its ability to act as a hydrogen bond donor and acceptor. Consequently, pyridine sulfonamides are a compound class of high interest for the development of novel therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3]

3,5-Dichloropyridine-2-sulfonamide, in particular, presents a versatile platform for further chemical modifications. The two chlorine atoms on the pyridine ring offer sites for cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

This guide details a reliable, two-stage synthetic approach, commencing with the preparation of the key intermediate, 3,5-Dichloropyridine-2-sulfonyl chloride, followed by its amination to yield the target sulfonamide.

Part 1: Synthesis of 3,5-Dichloropyridine-2-sulfonyl chloride

The preparation of the sulfonyl chloride precursor is a critical first step. While direct sulfonation of 3,5-dichloropyridine is challenging, a common and effective strategy involves the diazotization of an amino-substituted pyridine followed by a sulfochlorination reaction. An alternative and often high-yielding method starts from the corresponding thiol (mercaptan).

Protocol 1: From 2-Amino-3,5-dichloropyridine via Diazotization

This protocol is adapted from established procedures for the synthesis of pyridine sulfonyl chlorides from aminopyridines.

Reaction Scheme:

Materials:

  • 2-Amino-3,5-dichloropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3,5-dichloropyridine (1.0 eq) in concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfochlorination:

    • In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid, and add copper(I) chloride (catalytic amount).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice and water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Dichloropyridine-2-sulfonyl chloride.

    • The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Causality Behind Experimental Choices:

  • The low temperature during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) chloride catalyzes the Sandmeyer-type reaction, facilitating the introduction of the sulfonyl chloride group.

  • The aqueous work-up is designed to remove inorganic salts and any remaining acid.

Part 2: Synthesis of 3,5-Dichloropyridine-2-sulfonamide

The final step involves the reaction of the sulfonyl chloride with an ammonia source. The choice of the aminating agent and solvent system is critical for achieving a good yield and purity.

Protocol 2: Amination of 3,5-Dichloropyridine-2-sulfonyl chloride

This protocol is based on general and reliable methods for the synthesis of sulfonamides from sulfonyl chlorides.

Reaction Scheme:

Materials:

  • 3,5-Dichloropyridine-2-sulfonyl chloride

  • Ammonia solution (e.g., 7N in Methanol, or concentrated Ammonium Hydroxide)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the crude or purified 3,5-Dichloropyridine-2-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Amination:

    • Slowly add an excess of the ammonia source (e.g., a 7N solution of ammonia in methanol, or concentrated ammonium hydroxide, ~5-10 eq) to the cooled solution of the sulfonyl chloride with vigorous stirring.

    • A white precipitate of ammonium chloride will form.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If the product is soluble in the organic phase, separate the layers. Extract the aqueous layer with additional dichloromethane.

    • Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,5-Dichloropyridine-2-sulfonamide.

    • The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.

Causality Behind Experimental Choices:

  • The use of an excess of the ammonia source drives the reaction to completion and neutralizes the HCl byproduct formed during the reaction.

  • The choice of solvent depends on the solubility of the starting materials and the product. Dichloromethane and THF are common choices due to their inert nature and ability to dissolve a wide range of organic compounds.

  • Recrystallization is an effective method for purifying the final product, removing any unreacted starting materials and byproducts.

Data Presentation

Parameter3,5-Dichloropyridine-2-sulfonyl chloride3,5-Dichloropyridine-2-sulfonamide
Molecular Formula C₅H₂Cl₃NO₂SC₅H₃Cl₂N₂O₂S
Molecular Weight ~246.5 g/mol ~227.0 g/mol
Appearance Likely a solid or high-boiling oilTypically a white to off-white solid
Solubility Soluble in common organic solventsModerately soluble in polar organic solvents

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_stage1 Part 1: Sulfonyl Chloride Synthesis cluster_stage2 Part 2: Sulfonamide Formation start1 2-Amino-3,5-dichloropyridine step1_1 Diazotization (NaNO₂, HCl, 0-5 °C) start1->step1_1 intermediate1 Diazonium Salt step1_1->intermediate1 step1_2 Sulfochlorination (SO₂, CuCl) intermediate1->step1_2 product1 3,5-Dichloropyridine-2-sulfonyl chloride step1_2->product1 start2 3,5-Dichloropyridine-2-sulfonyl chloride product1->start2 step2_1 Amination (NH₃ or NH₄OH, 0 °C to RT) start2->step2_1 step2_2 Work-up & Purification (Extraction, Recrystallization) step2_1->step2_2 product2 3,5-Dichloropyridine-2-sulfonamide step2_2->product2

Caption: Synthetic workflow for 3,5-Dichloropyridine-2-sulfonamide.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized chemical transformations in organic synthesis. The synthesis of sulfonamides from sulfonyl chlorides is a robust and reliable reaction.[1] The progress of each reaction step can be conveniently monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step or work-up. The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Authoritative Grounding & Comprehensive References

The methodologies presented in this guide are grounded in fundamental principles of organic chemistry and are supported by numerous examples in the scientific literature for the synthesis of analogous compounds. The versatility of the sulfonamide functional group and the pyridine core makes the target molecule a promising candidate for further exploration in medicinal chemistry.[3][4]

References

  • BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine.
  • BenchChem. (2025). Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview.
  • Google Patents. (2002). Process for the preparation of 3,5-dichloropyridine. EP1206453A2.
  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3,5-Dichloropyridine for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • Macmillan, D. W. C., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Google Patents. (2001). Process for the preparation of 3,5-dichloropyridine. WO2001005766A2.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • European Patent Office. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. EP 1206453 B1.
  • Banks, R. E., et al. (1970). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound. Journal of the Chemical Society C: Organic.
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • Systematic Reviews in Pharmacy. (2020). The recent progress of sulfonamide in medicinal chemistry.
  • Google Patents. (1986). Process for the preparation of 3,5-dichloro-2-pyridone. EP0206293A2.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • Google Patents. (2015). Synthetic method of 2-amino-3,5-dichloropyridine. CN104016908A.
  • Google Patents. (2015). Synthetic method of 2, 3, 5-trichloropyridine. CN104478793A.
  • Eureka | Patsnap. (2020). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3,5-Dichloropyridine

3,5-Dichloropyridine is a pivotal heterocyclic intermediate in the chemical industry. Its structural motif is a cornerstone for the synthesis of a wide array of high-value commercial products, including active pharmaceutical ingredients (APIs) and advanced agrochemicals such as herbicides and fungicides.[1][2] The strategic placement of chlorine atoms at the 3 and 5 positions of the pyridine ring imparts unique reactivity, making it an essential building block for complex molecular architectures.[2] Consequently, the development of efficient, scalable, and economically viable synthesis protocols for 3,5-Dichloropyridine is of paramount importance to researchers, scientists, and drug development professionals.[3]

This guide provides a comprehensive analysis of established large-scale synthesis routes, detailing the underlying chemistry, step-by-step protocols, and critical process considerations to enable informed methodological selection and successful implementation.

Comparative Analysis of Industrial Synthetic Routes

Two principal strategies dominate the industrial landscape for the production of 3,5-Dichloropyridine: the reductive dechlorination of highly chlorinated pyridine precursors and a multi-step pathway culminating in a Sandmeyer reaction.[3] The choice between these routes is dictated by factors including the cost and availability of starting materials, required purity of the final product, scalability, and capital equipment costs.

The following workflow provides a logical framework for selecting an appropriate synthesis strategy.

G start Start: Define Synthesis Goals (Scale, Purity, Cost) sm_avail Assess Starting Material Availability & Cost start->sm_avail route1 Route 1: Reductive Dechlorination (e.g., from Pentachloropyridine) sm_avail->route1 Polychlorinated Pyridines Readily Available route2 Route 2: Sandmeyer Reaction (from Aminopyridines) sm_avail->route2 Aminopyridine Precursors More Accessible/Cost-Effective adv1 Advantages: - Direct, fewer steps - Utilizes common precursors route1->adv1 disadv1 Disadvantages: - Selectivity can be an issue - May require more aggressive conditions route1->disadv1 adv2 Advantages: - Well-established reaction - Can offer high purity route2->adv2 disadv2 Disadvantages: - Multi-step process - Diazonium salts can be unstable route2->disadv2 decision Select Optimal Route adv1->decision disadv1->decision adv2->decision disadv2->decision

Caption: Decision workflow for selecting a 3,5-Dichloropyridine synthesis method.

Data Summary of Synthetic Protocols

The following table summarizes quantitative data from various published methods, offering a clear comparison of their efficacy.

Route No.Starting MaterialKey ReagentsReaction TimeTemp (°C)Yield (%)Purity (GC Area %)
1A2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Water30 hours81-8260.878
1B2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Sodium Acetate5 hours10065Not Specified
1C2,3,5-TrichloropyridineZinc, Acetic Acid, Water1 hour9587.3Not Specified
22-Amino-5-chloropyridine (via Sandmeyer)NCS, NaNO₂, CuCl, HCl>5 hours (2 steps)0-45~70 (Step 1)>98 (Step 1)

Route 1: Reductive Dechlorination of Polychlorinated Pyridines

This method is a widely employed industrial process favored for its directness and use of readily available starting materials.[3][4] The core of this process is the selective hydrogenolysis of C-Cl bonds from a more chlorinated pyridine, such as 2,3,5-trichloropyridine or pentachloropyridine, using zinc metal in an acidic medium.[4][5] The reaction temperature typically ranges from 50-120°C.[4]

Causality & Mechanistic Insight: Zinc acts as the reducing agent. In the presence of a proton source (like acetic acid or mineral acids), it forms a galvanic couple that facilitates the transfer of electrons to the electron-deficient pyridine ring, leading to the cleavage of carbon-chlorine bonds.[5][6] The selectivity towards 3,5-Dichloropyridine from a precursor like pentachloropyridine is achieved because the chlorine atoms at the 2, 4, and 6 positions are more susceptible to nucleophilic attack and reduction than those at the 3 and 5 positions.

G TCP 2,3,5-Trichloropyridine Reagents + Zinc (Zn) + Acetic Acid (CH₃COOH) + Water (H₂O) TCP->Reagents Reaction Heat (95°C) Reagents->Reaction Product 3,5-Dichloropyridine Reaction->Product G cluster_0 Step 1: Chlorination cluster_1 Step 2: Sandmeyer Reaction ACP 2-Amino-5-chloropyridine NCS + N-Chlorosuccinimide (NCS) + DMF/Methanol ACP->NCS Heat1 Heat (45°C) NCS->Heat1 ADCP 2-Amino-3,5-dichloropyridine Heat1->ADCP ADCP2 2-Amino-3,5-dichloropyridine Diazotization + NaNO₂ + HCl (0-5°C) ADCP2->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer + Copper(I) Chloride (CuCl) + HCl Diazonium->Sandmeyer Product 3,5-Dichloropyridine Sandmeyer->Product

Sources

Application Notes & Protocols: 3,5-Dichloropyridine-2-sulfonamide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential

3,5-Dichloropyridine-2-sulfonamide is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure is characterized by a pyridine ring, an electron-deficient aromatic system, substituted with two chlorine atoms and a sulfonamide group. This unique arrangement of functional groups provides multiple reactive sites, establishing it as a versatile scaffold for the synthesis of diverse and complex molecules.[2][3]

The synthetic utility of this building block arises from three primary features:

  • Two Differentiable Chlorine Atoms: The chlorine atoms at the C-3 and C-5 positions are amenable to palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon-carbon and carbon-heteroatom bonds.[4]

  • A Directing Sulfonamide Group: The sulfonamide moiety at the C-2 position is not only a common pharmacophore in its own right but also a powerful directing group for regioselective metalation, enabling functionalization of the otherwise inert C-3 position.[5][6]

  • An Acidic N-H Proton: The sulfonamide proton can be readily removed, providing an additional handle for N-alkylation or N-arylation, further expanding the molecule's synthetic diversity.

This guide provides an in-depth exploration of the key transformations involving 3,5-Dichloropyridine-2-sulfonamide, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Caption: Key functionalization sites on the scaffold.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[7] While chloropyridines are known to be less reactive than their bromo or iodo counterparts, recent advances in catalyst systems enable their efficient use.[8]

Causality & Mechanistic Insight: In the catalytic cycle, the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond, is the most challenging for aryl chlorides. The choice of an electron-rich, bulky phosphine ligand is paramount. Ligands like SPhos or RuPhos stabilize the electron-deficient palladium center and promote the difficult oxidative addition.[9] For 3,5-Dichloropyridine-2-sulfonamide, the C-5 position is generally more susceptible to initial coupling than the C-3 position. This is due to the C-3 position being sterically hindered by the adjacent C-2 sulfonamide group.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiv Ar-Pd(II)L₂-Cl pd0->pdiv pdiv_b [Ar-Pd(II)L₂-OAr']⁻ pdiv->pdiv_b Base Activation pdii_ar Ar-Pd(II)L₂-Ar' pdiv_b->pdii_ar Transmetalation pdii_ar->pd0 product Ar-Ar' pdii_ar->product Reductive Elimination arcl Ar-Cl arcl->pdiv Oxidative Addition arbor Ar'-B(OR)₂ arbor->pdiv_b base Base (e.g., K₃PO₄) base->pdiv_b caption Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: Selective Mon-Arylation at the C-5 Position

This protocol details a typical procedure for the selective coupling of an arylboronic acid at the C-5 position of the dichloropyridine scaffold.

Materials:

Reagent/Material Molar Eq. Example Amount
3,5-Dichloropyridine-2-sulfonamide 1.0 227 mg (1.0 mmol)
Arylboronic Acid 1.2 1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂) 0.02 (2 mol%) 4.5 mg (0.02 mmol)
SPhos (Ligand) 0.04 (4 mol%) 16.4 mg (0.04 mmol)
Potassium Phosphate (K₃PO₄), tribasic 2.0 424 mg (2.0 mmol)
Anhydrous 1,4-Dioxane - 8 mL
Degassed Water - 2 mL
Schlenk Flask / Reaction Tube - 25 mL

| Inert Atmosphere (Nitrogen or Argon) | - | - |

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3,5-Dichloropyridine-2-sulfonamide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).[9]

  • Catalyst Pre-mixing: In a separate vial, dissolve the palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Solvent Addition: Add the remaining anhydrous dioxane (6 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.

  • Initiation: Add the catalyst premix to the reaction mixture via syringe. Seal the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-chloro-5-arylpyridine-2-sulfonamide product.[8]

Directed ortho-Metalation (DoM) and Electrophilic Quench

The sulfonamide group is a potent directed metalation group (DMG), capable of coordinating to a strong base and directing deprotonation to an adjacent position. In this molecule, it facilitates the highly regioselective functionalization of the C-3 position.

Causality & Mechanistic Insight: While deprotonation of the parent 3,5-dichloropyridine occurs at the C-4 position, the C-2 sulfonamide in our substrate completely alters the regioselectivity.[10] The acidic N-H proton is first removed by the strong base (e.g., n-BuLi). The resulting anionic nitrogen atom coordinates a second equivalent of the base, holding it in proximity to the C-3 proton. This intramolecular delivery facilitates a highly efficient and selective deprotonation at the C-3 position, forming a lithiated intermediate that can be trapped by a wide range of electrophiles.

Directed ortho-Metalation Workflow start Starting Material: 3,5-Dichloropyridine-2-sulfonamide step1 Add 2.2 eq. n-BuLi THF, -78 °C start->step1 intermediate Di-lithiated Intermediate step1->intermediate step2 Add Electrophile (E+) -78 °C to RT intermediate->step2 product C-3 Functionalized Product step2->product quench Aqueous Quench (e.g., NH₄Cl) product->quench final_product Purified Product quench->final_product caption Workflow for C-3 functionalization via DoM.

Caption: Workflow for C-3 functionalization via DoM.

Protocol 2: C-3 Functionalization via Lithiation and Aldehyde Quench

This protocol describes the formation of a C-3 substituted secondary alcohol.

Materials:

Reagent/Material Molar Eq. Example Amount
3,5-Dichloropyridine-2-sulfonamide 1.0 227 mg (1.0 mmol)
n-Butyllithium (n-BuLi, 2.5 M in hexanes) 2.2 0.88 mL (2.2 mmol)
Aldehyde (e.g., Benzaldehyde) 1.5 159 mg (1.5 mmol)
Anhydrous Tetrahydrofuran (THF) - 10 mL
Saturated aq. Ammonium Chloride (NH₄Cl) - 10 mL
Oven-dried Glassware - -

| Inert Atmosphere (Nitrogen or Argon) | - | - |

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add 3,5-Dichloropyridine-2-sulfonamide (1.0 eq.) and dissolve it in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired aldehyde (1.5 eq.) dropwise to the cooled solution. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.[4]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C-3 functionalized product.

Applications in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[11] The 3,5-Dichloropyridine-2-sulfonamide scaffold provides a robust platform for generating novel derivatives for drug discovery programs. The ability to selectively functionalize the C-3 and C-5 positions allows for the exploration of structure-activity relationships (SAR) by systematically varying substituents in these key vectors. This approach has been instrumental in developing inhibitors for various biological targets.

Concluding Remarks

3,5-Dichloropyridine-2-sulfonamide is a powerful and versatile building block for synthetic and medicinal chemists. Its predictable reactivity at three distinct sites—the C-5 chlorine, the C-3 proton, and the sulfonamide nitrogen—allows for the controlled and sequential introduction of diverse functional groups. The protocols outlined in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this valuable scaffold in the creation of novel chemical entities for pharmaceutical and agrochemical applications.[2]

References

[8] Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem. (URL: ) [4] Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine - Benchchem. (URL: ) [9] Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem. (URL: ) [2] Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis - Benchchem. (URL: ) [3] A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals - Benchchem. (URL: ) [5] Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (URL: ) [12] 2,4-Dichloropyridine-3-sulfonamide - Smolecule. (URL: ) [13] Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine - Benchchem. (URL: ) [7] Suzuki Coupling - Organic Chemistry Portal. (URL: [Link]) [10] Progression of the reaction between 3,5-dichloropyridine and (a) LTMP or (b) BuLi, and subsequent deuteriolysis. - ResearchGate. (URL: [Link]) [14] WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents. (URL: ) [15] Design and Synthesis of Sulfonamides Derivatives: A Review - Polish Scientific Journals Database. (URL: [Link]) [16] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. (URL: [Link]) [17] Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC. (URL: [Link]) [18] 3,5-Dichloropyridine | C5H3Cl2N | CID 17153 - PubChem - NIH. (URL: [Link]) [1] The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link]) [6] A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science - ResearchGate. (URL: [Link]) [11] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (URL: [Link]) [19] Aminative Suzuki–Miyaura coupling - Xingwei Li. (URL: [Link]) [20] Comparative analysis of sulfated and sulfonated disaccharide analogs as TLR4 modulators and heparanase inhibitors - New Journal of Chemistry (RSC Publishing). (URL: [Link]) [21] Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (URL: [Link])

Sources

Application Notes and Protocols for 3,5-Dichloropyridine-2-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of the novel building block, 3,5-Dichloropyridine-2-sulfonamide. While this specific molecule is not extensively documented in current literature, its constituent parts—the pyridine sulfonamide pharmacophore and the functionalizable dichloropyridine core—position it as a highly promising scaffold for the development of next-generation therapeutics. This guide provides projected synthetic routes and application strategies based on established chemical principles and the known utility of analogous structures.

Introduction: A Privileged Scaffold with Untapped Potential

The pyridine ring is a "privileged" scaffold in medicinal chemistry, ubiquitous in FDA-approved drugs for its ability to enhance pharmacokinetic properties and binding affinity through hydrogen bonding.[1] When combined with a sulfonamide moiety—a cornerstone functional group in pharmaceuticals with activities ranging from antibacterial to anticancer—the resulting pyridine sulfonamide architecture offers a powerful platform for drug discovery.[1][2][3][4]

3,5-Dichloropyridine-2-sulfonamide represents a novel entry point into this chemical space. The strategic placement of two chlorine atoms provides orthogonal handles for post-synthetic modification via modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of potency, selectivity, and drug-like properties. These notes will detail a robust, proposed synthesis of this key intermediate and outline protocols for its diversification into libraries of potential drug candidates.

Physicochemical Properties & Data

A summary of the properties of the key starting material and the projected properties of the target sulfonamide are presented below.

Property3,5-Dichloropyridine (Starting Material)3,5-Dichloropyridine-2-sulfonamide (Projected)
Molecular Formula C₅H₃Cl₂N[5]C₅H₄Cl₂N₂O₂S
Molecular Weight 147.99 g/mol [5]227.07 g/mol
Appearance White crystalline powder[5]Projected to be a white to off-white solid
Solubility Soluble in organic solvents (DCM, THF, DMF)Projected to be soluble in polar organic solvents
Reactivity Centers C2/C6 (most activated), C4 positions for lithiation/substitution; C3/C5 chlorine atoms for cross-coupling.[6]C3/C5 chlorine atoms for cross-coupling; Sulfonamide NH for substitution/derivatization.

Proposed Synthesis of 3,5-Dichloropyridine-2-sulfonamide

The synthesis of the title compound can be logically approached via a three-step sequence starting from commercially available 3,5-dichloropyridine. This strategy leverages the inherent reactivity of the pyridine ring, where the C2 position is activated towards deprotonation by the adjacent nitrogen atom.

Synthetic Workflow Diagram

G cluster_0 Step 1: Regioselective Lithiation & Sulfinylation cluster_1 Step 2: Oxidative Chlorination cluster_2 Step 3: Amination A 3,5-Dichloropyridine B Intermediate Pyridyllithium A->B LDA, THF, -78 °C C Sodium 3,5-Dichloropyridine-2-sulfinate B->C 1. SO2 (g) 2. NaHCO3 (aq) D 3,5-Dichloropyridine-2-sulfonyl Chloride C->D NCS, DCM E 3,5-Dichloropyridine-2-sulfonamide (Target) D->E NH4OH or NH3 (g) DCM or THF

Caption: Proposed synthesis of 3,5-Dichloropyridine-2-sulfonamide.

Detailed Experimental Protocol

Rationale: This protocol is designed for robustness and scalability. The use of LDA at low temperatures ensures regioselective deprotonation at C2.[6] The subsequent steps adapt standard, high-yielding procedures for the synthesis of sulfonyl chlorides and sulfonamides from sulfinate salt intermediates.[7]

Step 1: Synthesis of Sodium 3,5-Dichloropyridine-2-sulfinate

  • To a dry, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in THF to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

  • Add a solution of 3,5-dichloropyridine (1.0 equiv, 10 g) in anhydrous THF (50 mL) dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the resulting dark solution at -78 °C for 1.5 hours to ensure complete formation of the pyridyllithium species.[6]

  • Bubble sulfur dioxide (SO₂) gas (excess) through the solution. The reaction is exothermic; maintain the temperature below -60 °C. Continue until the reaction mixture becomes a pale yellow slurry.

  • Allow the reaction to warm slowly to room temperature and then quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield sodium 3,5-dichloropyridine-2-sulfinate. The product can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dichloropyridine-2-sulfonyl Chloride

  • Suspend the crude sodium 3,5-dichloropyridine-2-sulfinate (1.0 equiv) in dichloromethane (DCM, 150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove solid byproducts.[7]

  • The filtrate containing the crude sulfonyl chloride is highly reactive and should be used immediately in the next step.

Step 3: Synthesis of 3,5-Dichloropyridine-2-sulfonamide

  • To the freshly prepared solution of 3,5-dichloropyridine-2-sulfonyl chloride in DCM, add concentrated aqueous ammonium hydroxide (NH₄OH, 5.0 equiv) dropwise at 0 °C.

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the target compound, 3,5-Dichloropyridine-2-sulfonamide.

Core Applications & Derivatization Strategies

The true value of 3,5-Dichloropyridine-2-sulfonamide lies in its potential as a versatile intermediate. The two chlorine atoms can be selectively functionalized, and the sulfonamide moiety can be elaborated to generate large libraries of compounds for screening.

Projected Therapeutic Targets
  • Carbonic Anhydrase Inhibitors: The sulfonamide group is the quintessential pharmacophore for inhibiting carbonic anhydrases (CAs), enzymes implicated in glaucoma, edema, and certain cancers.[3][4][8] Derivatization at the C3 and C5 positions can be used to target the unique structural features of different CA isoforms, potentially leading to highly selective inhibitors.

  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a substituted heterocyclic core to engage with the hinge region of the kinase domain. The 3,5-dichloropyridine scaffold allows for the installation of various aryl, heteroaryl, or alkyl groups that can be tailored to fit the specific topology of a target kinase's active site.

  • Antimicrobial and Antiviral Agents: Pyridine and sulfonamide moieties are present in numerous antibacterial and antiviral drugs.[4][9][10] The ability to rapidly generate diverse derivatives from this scaffold makes it an ideal starting point for screening campaigns against resistant bacterial strains and emerging viral threats.

Derivatization Workflow

G cluster_C3 C3 Position cluster_C5 C5 Position cluster_N Sulfonamide Nitrogen Start 3,5-Dichloropyridine-2-sulfonamide (or N-protected analog) Suzuki_C3 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Pd Catalyst, Base Start->Suzuki_C3 Sonogashira_C3 Sonogashira Coupling (Terminal Alkynes) Pd/Cu Catalysts, Base Start->Sonogashira_C3 Buchwald_C5 Buchwald-Hartwig Amination (Primary/Secondary Amines) Pd Catalyst, Ligand, Base Start->Buchwald_C5 Stille_C5 Stille Coupling (Organostannanes) Pd Catalyst Start->Stille_C5 Alkylation_N N-Alkylation (Alkyl Halides, Base) Start->Alkylation_N Arylation_N N-Arylation (Aryl Boronic Acids, Cu Catalyst) Start->Arylation_N

Caption: Key derivatization strategies for the scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: The Suzuki coupling is one of the most reliable and versatile methods for C-C bond formation. This protocol provides a general method for introducing aryl or heteroaryl groups at the chlorine-bearing positions of the pyridine ring. Regioselectivity between C3 and C5 can often be influenced by the choice of catalyst, ligand, and reaction conditions, requiring empirical optimization.[6]

Materials:

  • N-Protected 3,5-Dichloropyridine-2-sulfonamide (e.g., N-Boc protected) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (10:1 mixture)

Procedure:

  • To a dry Schlenk tube, add the N-protected sulfonamide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase and purify the residue by column chromatography to yield the desired coupled product.

  • If necessary, remove the N-protecting group (e.g., with TFA for a Boc group) to yield the final derivative.

Conclusion and Future Outlook

3,5-Dichloropyridine-2-sulfonamide is a promising, albeit underexplored, building block for medicinal chemistry. Its projected synthesis is feasible using established methodologies. The presence of two distinct and reactive chlorine atoms, combined with the proven pharmacological relevance of the pyridine sulfonamide core, provides a rich platform for the rapid generation of diverse small molecule libraries. Researchers employing this scaffold are well-positioned to develop novel candidates for a wide range of therapeutic targets, from well-validated enzyme families to challenging infectious diseases.

References

  • Vertex AI Search, "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC". Accessed: Mar 07, 2026.
  • Benchchem, "Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
  • ACS Publications, "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega". Accessed: Mar 07, 2026.
  • ResearchGate, "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent". Accessed: Mar 07, 2026.
  • MDPI, "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies". Accessed: Mar 07, 2026.
  • Egyptian Journal of Chemistry, "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry". Accessed: Mar 07, 2026.
  • Benchchem, "Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols". Accessed: Mar 07, 2026.
  • SciSpace, "The recent progress of sulfonamide in medicinal chemistry". Accessed: Mar 07, 2026.
  • Advanced Journal of Chemistry, "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review". Accessed: Mar 07, 2026.
  • Benchchem, "Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine". Accessed: Mar 07, 2026.
  • ChemicalBook, "PYRIDINE-2-SULFONYL CHLORIDE synthesis". Accessed: Mar 07, 2026.
  • Journal of Medicinal and Chemical Sciences, "Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM". Accessed: Mar 07, 2026.
  • Indian Journal of Pharmaceutical Sciences, "biological-activities-of-sulfonamides.pdf". Accessed: Mar 07, 2026.
  • PubMed, "Recent advances in medicinal chemistry of sulfonamides.
  • Benchchem, "Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine". Accessed: Mar 07, 2026.
  • Mini-Reviews in Organic Chemistry, "Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • Google Patents, "WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine". Accessed: Mar 07, 2026.
  • Benchchem, "Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis". Accessed: Mar 07, 2026.
  • PMC, "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions". Accessed: Mar 07, 2026.
  • ACS Publications, "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides". Accessed: Mar 07, 2026.
  • NIH, "3,5-Dichloropyridine | C5H3Cl2N | CID 17153 - PubChem". Accessed: Mar 07, 2026.

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocol for Suzuki-Miyaura Coupling with Dichloropyridines Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists[1]

Executive Summary

Dichloropyridines are high-value scaffolds in drug discovery (e.g., kinase inhibitors) but present a critical synthetic challenge: Regioselectivity .[2] The pyridine ring contains two electrophilic sites with distinct electronic and steric environments. In 2,4-dichloropyridine, the competition is between the electronically activated C2 position and the sterically accessible C4 position. In 2,6-dichloropyridine, the challenge is breaking symmetry to achieve mono-arylation without over-coupling.

This guide provides validated protocols to control these outcomes, leveraging ligand-controlled regiodivergence and stoichiometric engineering .

Mechanistic Insight & Strategic Planning

The Selectivity Landscape

The reactivity of chloropyridines in Palladium-catalyzed cross-coupling is governed by the rate of Oxidative Addition (OA) .

  • Electronic Bias (The "Default"): The pyridine nitrogen is electron-withdrawing, reducing electron density at C2 and C6 via induction (

    
     effect) and resonance. Consequently, the C2-Cl bond is generally weaker and more electrophilic than C4-Cl or C3-Cl. Under "standard" conditions (e.g., 
    
    
    
    ), OA occurs preferentially at C2 .
  • Steric & Ligand Control (The "Switch"): Bulky, electron-rich ligands (e.g., NHCs like IPr, SIPr) can invert this selectivity. By increasing the steric bulk around the Pd center, the catalyst is directed away from the crowded C2 position (adjacent to the N-lone pair) toward the more accessible C4 position.

Decision Matrix

Use the following logic to select your catalytic system:

SelectivityMatrix Substrate Substrate Selection DCP24 2,4-Dichloropyridine Substrate->DCP24 DCP26 2,6-Dichloropyridine Substrate->DCP26 Target2 Target: C2-Arylation (Electronic Control) DCP24->Target2 Standard Target4 Target: C4-Arylation (Steric Control) DCP24->Target4 Inversion TargetMono Target: Mono-Arylation (Symmetry Breaking) DCP26->TargetMono Cond2 Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: THF or Toluene Temp: 60-80°C Target2->Cond2 Cond4 Catalyst: Pd(PEPPSI)-IPr or Pd/SIPr Solvent: Dioxane Temp: RT to 60°C Target4->Cond4 CondMono Catalyst: Pd(PPh3)4 (Low Loading) Stoichiometry: 1.5 equiv Dichloride Ligand: PPh3 (Small Cone Angle) TargetMono->CondMono

Figure 1: Decision tree for ligand and condition selection based on regioselectivity targets.

Experimental Protocols

Protocol A: C2-Selective Arylation of 2,4-Dichloropyridine

Objective: Selective coupling at the electronically activated C2 position. Mechanism: The bidentate ligand dppf creates a "standard" steric environment where electronic effects dominate, favoring OA at C2.

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv) — Strict stoichiometry prevents bis-coupling.

  • Catalyst:

    
     (2-3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Water (3:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with 2,4-dichloropyridine, arylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
    
  • Solvent Addition: Add degassed DME and 2M

    
     via syringe.
    
  • Reaction: Heat to 80°C for 4–6 hours.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the dichloride. If >5% bis-coupled product appears, lower temperature to 60°C in future runs.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The C2-product is typically more polar than the starting material but less polar than the bis-product.

Protocol B: C4-Selective Arylation of 2,4-Dichloropyridine

Objective: Inverting selectivity to target the "remote" C4 position. Mechanism: Bulky NHC ligands (IPr/SIPr) sterically hinder the Pd center, making the crowded C2 position inaccessible. The catalyst defaults to the less hindered C4 site.

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[3]

  • Pre-catalyst:

    
     (2 mol%) OR 
    
    
    
    (1 mol%) + SIPr (2 mol%)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation (if using Pd/Ligand separate): Stir

    
     and SIPr in Dioxane at RT for 10 mins to form the active species.
    
  • Assembly: Add 2,4-dichloropyridine, boronic acid, and solid

    
     to the vessel.
    
  • Reaction: Stir at Room Temperature (25°C) for 12 hours.

    • Note: If conversion is low after 12h, increase temp to 40°C. High heat (>60°C) erodes selectivity, leading to C2 mixtures.

  • Workup: Filter through a Celite pad to remove Pd/Base residues. Concentrate and purify.

Protocol C: Mono-Arylation of 2,6-Dichloropyridine

Objective: Breaking symmetry to obtain the mono-arylated product (6-chloro-2-arylpyridine). Challenge: The mono-product is often more reactive than the starting material because the aryl group is electron-donating (making the pyridine more electron-rich? No, actually the aryl group can stabilize the intermediate, but sterics usually slow down the second addition). The real risk is statistical over-reaction.

Reagents:

  • 2,6-Dichloropyridine (1.5 equiv ) — Excess is critical.

  • Arylboronic acid (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Base:

    
     (2M aq, 2.0 equiv)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1)

Step-by-Step Procedure:

  • Stoichiometry Setup: Add the excess 2,6-dichloropyridine (1.5 eq) to the flask.

  • Slow Addition (Optional but recommended): If the boronic acid is highly reactive, dissolve it in the solvent and add it via syringe pump over 1 hour to the refluxing mixture of pyridine/catalyst/base.

  • Reaction: Reflux (90-100°C) for 2-4 hours.

  • Purification: The crude mixture will contain:

    • Excess 2,6-dichloropyridine (Recoverable).

    • Mono-product (Target).

    • Trace Bis-product.

    • Separation: 2,6-DCP is volatile and non-polar; it often elutes very quickly or can be removed by vacuum sublimation/distillation before column chromatography.

Data Summary & Troubleshooting

Ligand Performance Comparison (2,4-DCP)
Ligand ClassExamplePrimary SiteSelectivity (C2:C4)Notes
Bidentate Phosphine dppfC2 > 20:1Robust, standard for "normal" selectivity.
Monodentate Phosphine

C2 ~ 5:1 to 10:1Lower selectivity; temperature dependent.
Bulky NHC IPr / SIPrC4 1:10 to 1:20"Unconventional" selectivity; works best at low temp.
Ligand-Free "Jeffery"C4 > 1:99Requires TBAB additive; specific substrates only.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (

)
Ensure rigorous degassing. Switch to stable pre-catalysts like

.
Bis-Coupling (in 2,6-DCP) Local high concentration of Boronic AcidUse syringe pump addition of boronic acid. Increase Dichloride equivalents to 2.0.
Erosion of C4 Selectivity Temperature too highWhen using NHC ligands, keep T < 40°C. C2 activation barrier is lower; heat helps C2 pathway.
Protodeboronation Base too strong / Solvent wetUse weaker base (

or

) instead of hydroxides. Use anhydrous conditions.

References

  • Neufeldt, S. R., et al. (2022).[4] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." The Journal of Organic Chemistry.

  • Lutz, A., et al. (2019). "Ligand-Controlled Regioselective Suzuki-Miyaura Coupling of Dichloropyridines." Organic Letters.
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine."

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Houpis, I. N., et al. (2005). "Regioselective Suzuki Coupling of Dihalopyridines." Organic Letters.

Sources

Application Note: Leveraging 3,5-Dichloropyridine-2-sulfonamide Scaffolds in Antifungal Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the exploration of novel therapeutic targets.[1] While traditional azoles target lanosterol 14


-demethylase, the 3,5-Dichloropyridine-2-sulfonamide  scaffold represents a distinct class of pharmacophores primarily targeting fungal Carbonic Anhydrases (CAs) .

This guide details the strategic application of this scaffold. Unlike benzene-sulfonamides, the pyridine core offers superior aqueous solubility and optimized pKa values for zinc-binding in metalloenzymes. This document provides a validated synthesis protocol, a mechanistic rationale for scaffold selection, and standardized biological assay procedures.[1]

Scientific Rationale: The Pyridine Advantage[1]

Mechanism of Action: Metalloenzyme Inhibition

The primary mechanism of sulfonamide antifungals is the inhibition of


-Carbonic Anhydrases (

-CAs), enzymes critical for fungal survival in CO

-rich environments (e.g., mammalian host tissues).[1]
  • The Target: Fungal

    
    -CAs (e.g., CaNce103 in C. albicans) regulate intracellular pH and CO
    
    
    
    /HCO
    
    
    balance, essential for filamentation and virulence.[1]
  • The Binding Mode: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG).[1] The nitrogen atom coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the hydration of CO
    
    
    
    .[1]
  • The Scaffold Effect: The 3,5-dichloropyridine ring is electron-deficient. This electron withdrawal significantly lowers the pKa of the sulfonamide group (compared to a phenyl ring), increasing the fraction of the ionized species (R-SO

    
    NH
    
    
    
    ) available to bind the metal center at physiological pH.[1]
Structural Advantages
FeatureBenefit in Antifungal Design
Pyridine Nitrogen Increases water solubility compared to benzene analogs; provides a potential H-bond acceptor for active site residues.
3,5-Dichloro Substitution Enhances lipophilicity (

) for cell wall penetration; sterically hinders metabolic oxidation at the ring; withdraws electrons to acidify the sulfonamide.
2-Sulfonamide Position Optimal geometry for coordinating the Zn(II) ion in the deep active site cleft of

-CAs.

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize high-purity 3,5-dichloropyridine-2-sulfonamide from commercially available precursors.

Workflow Diagram

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Meerwein Sulfonylation cluster_2 Step 3: Amination A 2-Amino-5-chloropyridine B NCS / DMF A->B C 2-Amino-3,5- dichloropyridine B->C D NaNO2 / HCl (Diazotization) C->D E SO2 / CuCl2 (Sulfonyl Chloride Formation) D->E F 3,5-Dichloropyridine- 2-sulfonyl chloride E->F G NH4OH / THF F->G H 3,5-Dichloropyridine- 2-sulfonamide (Target Scaffold) G->H

Figure 1: Synthetic route for 3,5-Dichloropyridine-2-sulfonamide. Step 2 utilizes a modified Meerwein reaction to install the sulfonyl group.

Detailed Methodology
Step 1: Synthesis of 2-Amino-3,5-dichloropyridine[2][3]
  • Reagents: 2-Amino-5-chloropyridine (1.0 eq), N-Chlorosuccinimide (NCS, 1.2 eq), DMF.[1]

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in DMF (5 mL/g).

    • Add NCS portion-wise at room temperature to avoid exotherm.

    • Heat to 50°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

    • Validation: GC-MS should show a parent ion at m/z 162/164 (Cl isotope pattern).

Step 2: Synthesis of 3,5-Dichloropyridine-2-sulfonyl chloride
  • Reagents: 2-Amino-3,5-dichloropyridine, NaNO

    
    , HCl (conc.), SO
    
    
    
    gas (or NaHSO
    
    
    ), CuCl
    
    
    (cat.), Acetic Acid.[1]
  • Procedure:

    • Diazotization: Suspend amine in conc. HCl at -5°C. Add aqueous NaNO

      
       dropwise, maintaining temp < 0°C. Stir 30 min to form the diazonium salt.
      
    • Sulfonylation: In a separate vessel, saturate glacial acetic acid with SO

      
       gas (or generate in situ). Add CuCl
      
      
      
      (0.2 eq).[1]
    • Slowly add the cold diazonium mixture to the SO

      
       solution. Gas evolution (N
      
      
      
      ) will occur.[1][4]
    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Workup: Pour into ice water. Extract immediately with DCM (Sulfonyl chlorides are hydrolytically unstable).[1] Dry over MgSO

      
       and concentrate in vacuo. Use immediately for Step 3.
      
Step 3: Formation of the Sulfonamide[1]
  • Reagents: Crude Sulfonyl chloride, NH

    
    OH (25% aq) or NH
    
    
    
    in dioxane.[1]
  • Procedure:

    • Dissolve crude sulfonyl chloride in THF at 0°C.

    • Add excess NH

      
      OH dropwise.
      
    • Stir at RT for 2 hours.

    • Purification: Evaporate THF. Acidify aqueous residue to pH 4 with 1N HCl to precipitate the sulfonamide. Filter and wash with cold water.

    • Yield: Expected 60-75% over two steps.

Biological Evaluation Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This assay validates the scaffold's ability to bind the target enzyme.

  • Enzyme Source: Recombinant Candida albicans Nce103 (

    
    -CA) or Cryptococcus neoformans Can2. (Bovine CA-II can be used as a cytosolic control).
    
  • Substrate: p-Nitrophenyl acetate (p-NpA).

  • Protocol:

    • Buffer: 50 mM Tris-SO

      
      , pH 7.6.
      
    • Incubation: Incubate enzyme (100 nM) with test compound (0.1 nM – 10

      
      M) for 15 min at 25°C.
      
    • Reaction: Add p-NpA (3 mM). Monitor absorbance at 400 nm (formation of p-nitrophenolate) for 5 min.

    • Analysis: Calculate IC

      
       using non-linear regression (GraphPad Prism).
      
  • Success Criteria: IC

    
     < 100 nM indicates potent inhibition.[1]
    
Antifungal Susceptibility Testing (MIC)

Follow CLSI M27-A3 guidelines for yeasts.

  • Strains: C. albicans (ATCC 90028), C. glabrata (ATCC 90030), A. fumigatus (ATCC 204305).[1]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0). Note: CA inhibitors often require CO

    
    -depleted conditions or specific pH adjustments to manifest growth defects in vitro, as high ambient CO
    
    
    
    can bypass the need for CA.[1]
  • Protocol:

    • Prepare compound stocks in DMSO.

    • Dilute in RPMI to final concentrations (0.06 – 64

      
      g/mL).
      
    • Inoculate with 1-5 x 10

      
       cells/mL.
      
    • Incubate at 35°C for 24-48 hours.

    • Readout: MIC is the lowest concentration causing 50% inhibition (IC

      
      ) compared to control.[1]
      

Mechanism of Action Visualization

MOA_Interaction cluster_enzyme Fungal Beta-Carbonic Anhydrase Active Site cluster_drug 3,5-Dichloropyridine-2-sulfonamide Zn Zn(II) Ion His Histidine Residues (Coordination) Zn->His Structural Anchor Water Catalytic Water/OH- Sulfonamide Sulfonamide Anion (R-SO2NH-) Sulfonamide->Zn Coordinates (Displaces Water) Sulfonamide->Water Displacement Pyridine 3,5-Dichloropyridine Ring (Lipophilic Tail) Pyridine->Sulfonamide Electronic Activation

Figure 2: Molecular interaction between the sulfonamide scaffold and the Zinc active site of fungal Carbonic Anhydrase.[1] The sulfonamide anion displaces the catalytic water molecule, inhibiting the enzyme.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Fungal carbonic anhydrases: an overview of their inhibition and potential as antifungal drug targets. Expert Opinion on Therapeutic Targets, 22(10), 825-839.[1] Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine. BenchChem Protocols. Link[1]

  • De Luca, L., & Giacomelli, G. (2008).[1][5] An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts.[5] The Journal of Organic Chemistry, 73(10), 3967-3969.[1] Link[1]

  • Vermelho, A. B., et al. (2013).[1] Carbonic anhydrases from Candida species: diversity and potential for drug discovery. BioMed Research International. Link

Sources

Application Note & Protocol: Selective Reductive Dechlorination of Polychlorinated Pyridines via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polychlorinated pyridines are pivotal precursors in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The selective removal of chlorine atoms from the pyridine ring is a critical transformation that allows for the precise tuning of molecular properties and the construction of complex architectures. This application note provides a detailed, field-proven protocol for the reductive dechlorination of polychlorinated pyridines using a robust and highly efficient palladium-catalyzed transfer hydrogenation system. We delve into the underlying mechanism, provide step-by-step experimental procedures, and offer expert insights into reaction optimization, troubleshooting, and product analysis, ensuring reliable and reproducible results for researchers in drug development and chemical synthesis.

Introduction and Scientific Principle

The carbon-chlorine (C-Cl) bond in aryl chlorides, including polychlorinated pyridines, is notoriously strong and often requires harsh conditions for cleavage.[1] However, transition-metal-catalyzed hydrodechlorination has emerged as a mild and effective strategy.[2] Among these methods, palladium on carbon (Pd/C) catalyzed transfer hydrogenation stands out for its operational simplicity, high efficiency, and functional group tolerance.[3][4]

This protocol utilizes ammonium formate (HCOONH₄) as a hydrogen donor. In the presence of the Pd/C catalyst, ammonium formate decomposes to produce hydrogen gas, carbon dioxide, and ammonia in situ.[5] The generated hydrogen is then activated on the palladium surface, forming reactive palladium hydride species (Pd-H).[6] These species mediate the reductive cleavage of the C-Cl bond, replacing the chlorine atom with a hydrogen atom and regenerating the catalyst for the next cycle. The overall process is a clean and efficient method for hydrodechlorination under mild conditions.[3]

The selectivity of dechlorination (i.e., which chlorine atom is removed) is often influenced by the electronic and steric environment of the C-Cl bonds on the pyridine ring. This protocol provides a general framework that can be adapted for various polychlorinated pyridine substrates.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the reductive dechlorination protocol, from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Substrate, Catalyst (Pd/C) & Ammonium Formate solvent Add Anhydrous Solvent (e.g., Methanol) start->solvent setup Assemble Reaction Flask under Inert Atmosphere (N2 or Ar) solvent->setup heat Heat to Reflux (e.g., 65-70 °C) setup->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor cool Cool to Room Temp monitor->cool filter Filter through Celite® to Remove Pd/C cool->filter extract Aqueous Work-up & Organic Extraction filter->extract purify Purify by Column Chromatography extract->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: General workflow for Pd/C-catalyzed reductive dechlorination.

Materials and Reagents

Ensure all reagents are of appropriate purity (analytical grade or higher) and solvents are anhydrous where specified.

Reagent/MaterialGrade/SpecificationRecommended Supplier
Polychlorinated Pyridine Substrate>98% PuritySigma-Aldrich, Combi-Blocks
Palladium on Carbon (Pd/C)10 wt% on activated carbonSigma-Aldrich, Acros Organics
Ammonium Formate (HCOONH₄)≥97% PuritySigma-Aldrich, Alfa Aesar
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific, VWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, VWR
HexanesACS GradeFisher Scientific, VWR
Celite® 545---Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific
Deuterated Chloroform (CDCl₃)with 0.03% TMSCambridge Isotope Labs
Round-bottom flasks, CondenserStandard borosilicate glassware---
Magnetic stirrer with heating------
Inert atmosphere setup (N₂, Ar)------
TLC plates (Silica gel 60 F₂₅₄)---MilliporeSigma

Detailed Experimental Protocol

This protocol details the reductive dechlorination of a model substrate, 2,3,5,6-tetrachloropyridine, to yield 3,5-dichloropyridine. The quantities can be scaled as needed.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Polychlorinated pyridines and organic solvents are hazardous.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5,6-tetrachloropyridine (e.g., 2.16 g, 10.0 mmol).

  • Add anhydrous methanol (40 mL) to the flask. Stir the mixture until the substrate is fully dissolved.

  • Carefully add 10% Palladium on Carbon (Pd/C) (e.g., 0.23 g, ~2 mol% Pd). Causality Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Always handle it carefully and add it to the solvent mixture rather than adding solvent to the dry catalyst.

  • Add ammonium formate (e.g., 6.31 g, 100 mmol, 10 equivalents). Expert Insight: A large excess of the hydrogen donor is crucial to drive the reaction to completion and ensure a sufficient supply of hydrogen throughout the process.[3]

  • Attach a reflux condenser to the flask and purge the entire system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas using a balloon or bubbler.

Step 2: Reaction Execution and Monitoring
  • With vigorous stirring, heat the reaction mixture to reflux (approximately 65-70 °C for methanol).

  • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • TLC System: A typical mobile phase is 10-20% ethyl acetate in hexanes. The product (3,5-dichloropyridine) will be less polar than the starting material.

    • GC-MS Analysis: Withdraw a small aliquot (~0.1 mL), dilute with ethyl acetate, filter through a small plug of silica gel, and inject.

  • Continue heating at reflux until the starting material is completely consumed (typically 4-8 hours).

Step 3: Work-up and Purification
  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Trustworthiness Check: It is critical to completely remove the palladium catalyst, as residual metal can interfere with subsequent reactions and compromise the purity of the final product. Wash the filter cake with additional methanol (2 x 20 mL) to ensure all product is collected.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the methanol.

  • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Step 4: Product Characterization

Confirm the identity and purity of the final product (3,5-dichloropyridine) using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight. The characteristic isotopic pattern for two chlorine atoms should be observed.

Expected Results and Data Summary

The described protocol is robust for a variety of substrates. Below is a table summarizing typical reaction conditions and outcomes for the dechlorination of different polychlorinated pyridines.

Starting MaterialMajor ProductCatalyst Loading (mol% Pd)H-Donor Equiv.Typical Time (h)Isolated Yield (%)
2,3,5,6-Tetrachloropyridine3,5-Dichloropyridine2104-885-95%
2,3,6-Trichloropyridine3-Chloropyridine2.586-1080-90%
2,5-Dichloropyridine3-Chloropyridine358-1275-85%
2-ChloropyridinePyridine5512-1670-80%[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Inactive catalyst. 2. Insufficient ammonium formate. 3. Water in the solvent.1. Use fresh Pd/C. Ensure it was stored properly. 2. Add another portion of ammonium formate (2-3 equiv.). 3. Use anhydrous solvent.
Formation of Byproducts (Over-reduction) 1. Prolonged reaction time. 2. High catalyst loading.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Reduce the catalyst loading to 1-2 mol%.
Low Isolated Yield 1. Incomplete extraction. 2. Loss during purification. 3. Product is volatile.1. Perform an additional extraction of the aqueous layer. 2. Use care during column chromatography. 3. Be cautious during solvent removal on the rotary evaporator; use minimal vacuum and no heat.
Dark-colored Product Residual palladium colloids.Ensure thorough filtration through Celite®. If necessary, pass the organic solution through a short plug of silica gel before final concentration.

References

  • Grushin, V. V. (2004). Hydrodehalogenation of an Aryl Halide. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds E. Negishi and A. de Meijere). John Wiley & Sons, Inc. [Link to general publisher page, specific chapter DOI may vary]
  • Gomez, K. P., Clay-Barbour, E., Schiet, G. Z., Stubbs, S., AbuBakar, M., Shanker, R. B., & Schultz, E. E. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(18), 16028–16034. [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (2012). Catalytic Hydrodehalogenation Reactions. In The Power of Palladium (eds. S. A. Tabacco and K. M. B. Mack). John Wiley & Sons, Inc. [Link]

  • Google Patents. (2001). Process for the preparation of 3,5-dichloropyridine. WO2001005766A2.
  • Maleczka, R. E., Jr., & Rahaim, R. J., Jr. (2005). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 46(40), 6821-6825. [Link]

  • Li, M., Feng, C., Zhang, Z., Chen, J., & Li, H. (2024). Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants. Environmental Science & Technology. [Link]

  • Wiener, H., Blum, J., & Sasson, Y. (1991). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry, 56(22), 6145-6148. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1988(02), 91-95. [Link]

  • Anwer, M. K., Sherman, D. B., Roney, J. G., & Spatola, A. F. (1989). Applications of ammonium formate catalytic transfer hydrogenation. 6. Analysis of catalyst, donor quantity, and solvent effects upon the efficacy of dechlorination. The Journal of Organic Chemistry, 54(6), 1284–1289. [Link]

  • Stazi, F., et al. (2007). A general procedure for the synthesis of substituted anilines. Tetrahedron Letters, 48(43), 7621-7624. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Monguchi, Y., et al. (2007). Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. Tetrahedron Letters, 48(35), 6179-6183. [Link]

  • Wikipedia. (n.d.). Reductive dechlorination. Retrieved March 7, 2026, from [Link]

  • Stazi, F., et al. (2007). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(1), 125. [Link]

Sources

Technical Guide: Application of 3,5-Dichloropyridine-2-sulfonamide in Agrochemical Synthesis

[1]

Abstract

This technical guide details the strategic application of 3,5-dichloropyridine-2-sulfonamide as a high-value scaffold in the synthesis of acetolactate synthase (ALS) inhibiting herbicides (sulfonylureas).[1] The incorporation of the 3,5-dichloropyridine moiety enhances lipophilicity and modulates the pKa of the sulfonylurea bridge, significantly improving biological efficacy and metabolic stability compared to non-chlorinated analogs. This document provides validated protocols for the synthesis of the sulfonamide precursor and its subsequent coupling to heterocyclic carbamates.

Chemical Profile & Strategic Utility

The 3,5-dichloropyridine-2-sulfonamide scaffold is a "warhead carrier" designed to optimize the physicochemical properties of sulfonylurea herbicides.[1]

Structural Advantages[1][2]
  • Electronic Modulation: The chlorine atoms at the 3- and 5-positions are electron-withdrawing.[1] This lowers the pKa of the sulfonamide proton (typically from ~9 to ~5-6 in the final sulfonylurea), maximizing ionization at physiological pH (7.4) and facilitating binding to the ALS enzyme.

  • Metabolic Stability: The 3,5-dichloro substitution blocks common sites of oxidative metabolism (hydroxylation) on the pyridine ring, prolonging the half-life of the active ingredient within the plant.

  • Lipophilicity: The halogenation increases the partition coefficient (LogP), aiding in the penetration of the waxy cuticle of target weeds.

Mechanism of Action (ALS Inhibition)

The final sulfonylurea product inhibits acetolactate synthase , a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine). The 3,5-dichloropyridine moiety acts as the "aryl" portion of the pharmacophore, anchoring the molecule within the herbicide-binding pocket.

GPrecursor3,5-Dichloropyridine(Scaffold)FunctionalizationSulfonylation(C-2 Activation)Precursor->FunctionalizationStep 1Intermediate3,5-Dichloro-2-pyridinesulfonamideFunctionalization->IntermediateStep 2CouplingCoupling Reaction(with Pyrimidine/Triazine)Intermediate->CouplingStep 3ProductSulfonylurea Herbicide(ALS Inhibitor)Coupling->ProductFinal Active

Figure 1: Strategic workflow for converting the pyridine scaffold into a bioactive herbicide.

Synthesis of 3,5-Dichloropyridine-2-sulfonamide[1]

Objective: Synthesize high-purity sulfonamide from 2-amino-3,5-dichloropyridine via a modified Meerwein chlorosulfonation.

Retrosynthetic Logic

Direct chlorosulfonation of 3,5-dichloropyridine is difficult due to the electron-deficient ring.[1] The preferred route utilizes the amino group of 2-amino-3,5-dichloropyridine to direct the sulfonyl group placement via diazotization, followed by reaction with sulfur dioxide and copper(II) chloride.

Experimental Protocol

Reagents:

  • 2-Amino-3,5-dichloropyridine (1.0 eq)[1][2][3]

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Hydrochloric Acid (conc. HCl)

  • Sulfur Dioxide (

    
    ) saturated in Acetic Acid (AcOH)
    
  • Copper(II) Chloride (

    
    , 0.2 eq)
    
  • Aqueous Ammonia (

    
    , 25%)
    

Step-by-Step Procedure:

  • Diazotization (Generation of Diazonium Salt):

    • Charge a reactor with 2-amino-3,5-dichloropyridine (16.3 g, 100 mmol) and conc. HCl (50 mL).

    • Cool the suspension to -5°C to 0°C using a cryostat.

    • Add a solution of

      
       (8.3 g, 120 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 0°C.
      
    • Checkpoint: Stir for 30 minutes. The mixture should become a clear to slightly turbid yellow solution (Diazonium salt).

  • Chlorosulfonation (The Meerwein Reaction):

    • In a separate vessel, prepare a saturated solution of

      
       in glacial acetic acid (100 mL) mixed with 
      
      
      (2.7 g).
    • Slowly transfer the cold diazonium salt solution into the

      
       mixture at 0°C .
      
    • Allow the mixture to warm to room temperature (20-25°C). Gas evolution (

      
      ) will be observed.
      
    • Stir for 2 hours until gas evolution ceases.

    • Pour the reaction mixture into ice water (200 mL) to precipitate 3,5-dichloro-2-pyridinesulfonyl chloride . Filter and wash with cold water.

  • Amination (Conversion to Sulfonamide):

    • Dissolve the wet sulfonyl chloride cake in THF (50 mL) or dichloromethane (DCM).

    • Cool to 0°C .

    • Add aqueous ammonia (25%, 30 mL) dropwise.

    • Stir at room temperature for 1 hour.

    • Workup: Evaporate the organic solvent.[4] Acidify the aqueous residue to pH 3-4 with dilute HCl to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water.

Yield: 65-75% Appearance: White to off-white crystalline solid.[1] Purity Target: >98% (HPLC).

Application: Coupling to Form Sulfonylurea Herbicides

Objective: Couple the synthesized sulfonamide with a heterocyclic carbamate to generate the final herbicide. Note: This protocol uses the Phenyl Carbamate method, which avoids the use of hazardous liquid phosgene and unstable isocyanates.

Reaction Mechanism

The sulfonamide anion (generated by a base) attacks the carbonyl carbon of the phenyl carbamate, displacing phenol.

ReactionSulfonamide3,5-Dichloro-2-pyridinesulfonamideComplex[Sulfonamide Anion]Sulfonamide->Complex DeprotonationBaseBase (DBU or NaH)Base->ComplexCarbamatePhenyl (4,6-dimethoxy-pyrimidin-2-yl)carbamateProductTarget Sulfonylurea(e.g., 3,5-dichloro-N-...)Carbamate->ProductByproductPhenol (Byproduct)Carbamate->ByproductComplex->Product Nucleophilic Acyl Substitution

Figure 2: Coupling mechanism via the carbamate route.[1]

Coupling Protocol

Reagents:

  • 3,5-Dichloro-2-pyridinesulfonamide (1.0 eq)[1]

  • Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.05 eq)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)[1]

  • Solvent: Acetonitrile (MeCN) or Dioxane (anhydrous)

Procedure:

  • Charge: In a dry flask under Nitrogen (

    
    ), dissolve 3,5-dichloro-2-pyridinesulfonamide (2.27 g, 10 mmol) and the phenyl carbamate (2.90 g, 10.5 mmol) in anhydrous Acetonitrile (25 mL).
    
  • Activation: Add DBU (1.8 mL, 12 mmol) dropwise at room temperature. The reaction is slightly exothermic.[5]

  • Reaction: Stir at 25-30°C for 2-4 hours . Monitor by HPLC for the disappearance of the sulfonamide.

  • Quench & Isolation:

    • Pour the mixture into water (100 mL).

    • Acidify slowly with 1N HCl to pH 3-4.[1] The sulfonylurea will precipitate as a white solid.

    • Filter the solid and wash with water to remove the phenol byproduct and DBU salts.

    • Wash with a small amount of cold diethyl ether or ethanol to remove trace phenol.

  • Drying: Dry in a vacuum oven at 50°C.

Data Interpretation:

  • HPLC: Product peak typically elutes later than the sulfonamide due to increased lipophilicity.

  • 1H NMR (DMSO-d6): Look for the disappearance of the sulfonamide

    
     (broad singlet ~7.5 ppm) and appearance of the sulfonylurea 
    
    
    (singlet, ~10-11 ppm) and pyrimidine protons.

Analytical & Stability Considerations

ParameterSpecificationMethodLogic
Purity >98.0%HPLC (C18, MeCN/H2O + 0.1% H3PO4)Impurities >0.5% can affect formulation stability.[1]
Moisture <0.5%Karl FischerWater degrades the sulfonylurea bridge via hydrolysis.
Appearance White CrystallineVisualColoration indicates oxidation of pyridine ring or phenol residues.
Hydrolytic Stability pH 5-9 StableStress Test (50°C, 2 weeks)Sulfonylureas are acid-labile; formulation pH must be buffered.[1]
Troubleshooting Guide
  • Low Yield in Coupling: Ensure the solvent is anhydrous. Water competes with the sulfonamide for the carbamate, forming the amine and

    
    .
    
  • Phenol Contamination: If the final product smells of phenol, perform a final wash with diethyl ether or recrystallize from Acetone/Hexane.

  • Sulfonamide Insolubility: If the starting sulfonamide does not dissolve in MeCN, use DMF or DMSO as a co-solvent, though this makes workup (water removal) harder.

References

  • Synthesis of 3,5-Dichloropyridine Precursors

    • Process for the preparation of 3,5-dichloropyridine.[2][3][4][5][6][7][8][9] (EP1206453B1). European Patent Office.

  • General Synthesis of Pyridine Sulfonamides

    • Efficient Synthesis of Pyridinesulfonamide. Asian Journal of Chemistry.
  • Coupling Reactions for Sulfonylureas

    • Syntheses from sulfonamides and electrophilic isocyanate or carbamates.
  • Agrochemical Context (Sulfonylurea Herbicides)

    • Herbicidally active pyridine sulfonyl urea derivatives. (WO2002030921A1).
  • Chemical Properties & Safety

    • 3,5-Dichloropyridine Safety Data Sheet.[1] Sigma-Aldrich.[10]

Application Note and Protocol: Strategic Synthesis of Aminopyridines via Buchwald-Hartwig Amination of Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The selective introduction of amino groups into pyridine scaffolds is a cornerstone of modern medicinal chemistry, with the resulting aminopyridine moieties being prevalent in a multitude of clinically significant pharmaceuticals. The Buchwald-Hartwig amination has emerged as a powerful and versatile cross-coupling methodology for the construction of C-N bonds, offering a direct route to these valuable building blocks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination for the synthesis of aminopyridines from readily available dichloropyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing regioselectivity and reaction efficiency, and provide a detailed, field-tested protocol for the successful execution of this transformation.

Introduction: The Central Role of Aminopyridines in Drug Discovery

The pyridine ring is a privileged scaffold in drug design, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The incorporation of an amino substituent onto this heterocyclic core further enhances its utility, enabling the formation of key interactions with biological targets. Consequently, the aminopyridine motif is a recurring feature in a diverse array of therapeutic agents, ranging from kinase inhibitors to central nervous system drugs.

Traditionally, the synthesis of aminopyridines has relied on classical methods such as nucleophilic aromatic substitution (SNAr) or multi-step sequences involving nitration and subsequent reduction. However, these approaches often suffer from limitations, including harsh reaction conditions, limited substrate scope, and poor regioselectivity. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these vital compounds, offering a milder, more general, and highly selective alternative.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle, illustrated below, is a finely tuned interplay between the palladium center, a supporting phosphine ligand, the reactants, and the base.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Base Base Ar-Pd(II)-X(L_n)->Base HNR'R'' Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Base->Ar-Pd(II)-NR'R''(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Product Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the dichloropyridine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired aminopyridine product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps.

Key Parameters for the Amination of Dichloropyridines

The successful amination of dichloropyridines requires careful consideration of several experimental parameters. The inherent electronic properties of the pyridine ring and the presence of two halogen atoms introduce challenges related to reactivity and regioselectivity.

Catalyst and Ligand Selection

The combination of a palladium precursor and a suitable phosphine ligand is paramount for achieving high yields and selectivity. While a wide array of catalysts and ligands have been developed for Buchwald-Hartwig aminations, certain combinations have proven particularly effective for dichloropyridine substrates.

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd2(dba)3XPhos1-2High activity, good for a broad range of amines.
Pd(OAc)2RuPhos1-2Effective for sterically hindered substrates.
PdCl2(dppf)-2-5Air-stable, but may require higher temperatures.

Table 1: Commonly used catalyst and ligand systems for the amination of dichloropyridines.

The use of pre-formed palladium catalysts, such as G3 or G4 palladacycles, can also offer advantages in terms of air-stability and ease of handling.

The Role of the Base

The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base can significantly impact the reaction rate and, in some cases, the regioselectivity.

Commonly used bases include:

  • Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base that is highly effective for a wide range of amines.

  • Potassium tert-butoxide (KOt-Bu): Similar in strength to NaOt-Bu, but can sometimes offer improved results.

  • Cesium carbonate (Cs2CO3): A milder base that can be beneficial for sensitive substrates.

  • Potassium phosphate (K3PO4): Another milder base option.

The stoichiometry of the base is also important, with 1.2 to 2.0 equivalents typically being sufficient.

Solvent and Temperature Considerations

The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

SolventBoiling Point (°C)Comments
Toluene111A common and effective solvent for many Buchwald-Hartwig reactions.
Dioxane101Another widely used solvent, good for a range of temperatures.
tert-Butanol82Can be used as a co-solvent and may influence reactivity.

Table 2: Common solvents for the Buchwald-Hartwig amination.

Reaction temperatures typically range from 80 to 110 °C. Higher temperatures can sometimes lead to side reactions or catalyst decomposition.

Achieving Regioselectivity

The selective mono-amination of dichloropyridines is a significant challenge due to the presence of two reactive sites. The inherent electronic and steric differences between the chlorine atoms on the pyridine ring can often be exploited to achieve regioselectivity. For instance, in 2,6-dichloropyridine, the 2-position is generally more electron-deficient and thus more susceptible to nucleophilic attack. However, steric hindrance from the amine can also play a directing role.

Strategies to enhance regioselectivity include:

  • Careful choice of ligand: Bulky ligands can favor amination at the less sterically hindered position.

  • Control of stoichiometry: Using a slight excess of the dichloropyridine relative to the amine can help to minimize the formation of the di-aminated product.

  • Temperature optimization: Lower reaction temperatures may favor the formation of the kinetic product.

Detailed Experimental Protocol: Mono-amination of 2,6-Dichloropyridine

This protocol provides a general procedure for the mono-amination of 2,6-dichloropyridine with a primary amine. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Add Pd catalyst and ligand to an oven-dried flask. b Add base and dichloropyridine. a->b c Evacuate and backfill with inert gas (3x). b->c d Add anhydrous solvent and amine via syringe. c->d e Heat the reaction mixture to the desired temperature. d->e f Monitor reaction progress by TLC or LC-MS. e->f g Cool the reaction to room temperature. f->g h Dilute with an organic solvent and filter through Celite. g->h i Wash the filtrate with water and brine. h->i j Dry the organic layer over Na2SO4 and concentrate. i->j k Purify the crude product by column chromatography. j->k

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 2,6-Dichloropyridine

  • Primary amine

  • Pd2(dba)3

  • XPhos

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and needle

  • Inert gas supply (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add Pd2(dba)3 (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).

  • Add sodium tert-butoxide (1.4 mmol) and 2,6-dichloropyridine (1.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the primary amine (1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated pyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Consider a different catalyst/ligand system.
Insufficiently strong baseSwitch to a stronger base like NaOt-Bu or KOt-Bu.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of di-aminated product Excess amineUse a slight excess of the dichloropyridine.
High reaction temperature or prolonged reaction timeMonitor the reaction closely and stop it once the desired product is formed. Consider lowering the temperature.
Dehalogenation Presence of water or other protic sourcesEnsure all reagents and solvents are anhydrous.
Catalyst decompositionUse a more robust ligand or a pre-catalyst.

Table 3: Troubleshooting guide for the Buchwald-Hartwig amination of dichloropyridines.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyridine derivatives from dichloropyridines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and, critically, control the regioselectivity of the amination. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of this important reaction in the years to come.

References

  • Title: The Buchwald-Hartwig Amination: A Primer Source: Organic Chemistry Portal URL: [Link]

  • Title: A Simple, Efficient, and General Protocol for the Buchwald−Hartwig Amination of Aryl and Heteroaryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent advances and applications of the Buchwald–Hartwig amination reaction in medicinal chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]

Application Note: 3,5-Dichloropyridine-2-sulfonamide as a Privileged Scaffold for the Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While cytosolic isoforms like hCA I and hCA II are widely distributed and maintain basic physiological pH homeostasis, the transmembrane isoforms hCA IX and hCA XII are heavily overexpressed in hypoxic tumor microenvironments. These tumor-associated isoforms drive extracellular acidification, promoting tumor survival, metastasis, and chemoresistance. Consequently, designing selective inhibitors for hCA IX and XII over the ubiquitous hCA I and II is a primary objective in modern oncology and medicinal chemistry.

3,5-Dichloropyridine-2-sulfonamide has emerged as a highly versatile and privileged molecular building block for discovering novel CA inhibitors[1]. The scientific rationale for utilizing this specific scaffold rests on three mechanistic pillars:

  • Optimal Zinc Coordination (The ZBG): The primary sulfonamide group (-SO₂NH₂) is the classical Zinc-Binding Group (ZBG). In the enzyme's active site, the sulfonamide nitrogen displaces the zinc-bound water/hydroxide ion, coordinating directly with the Zn²⁺ ion in a tetrahedral geometry[2].

  • pKa Modulation via Halogenation: For effective zinc coordination, the sulfonamide must exist partially in its deprotonated, anionic state (-SO₂NH⁻) at physiological pH. The highly electron-withdrawing chlorine atoms at the 3 and 5 positions exert a strong inductive (-I) effect on the pyridine ring, lowering the pKa of the sulfonamide group from ~9.5 (typical of simple benzenesulfonamides) to a more optimal ~7.0–7.5. This ensures a higher fraction of the active anionic species in the tumor microenvironment.

  • Late-Stage Functionalization Handles: The di-chloro substitution provides built-in vectors for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows researchers to append diverse hydrophobic "tails" to the scaffold, which interact with the hydrophobic half of the CA active site to drive isoform selectivity[2].

Experimental Workflow & Library Generation

The development of selective CA inhibitors using 3,5-dichloropyridine-2-sulfonamide relies on a "tail approach," where the core scaffold is derivatized and subsequently screened against a panel of recombinant CA isoforms.

Workflow A 3,5-Dichloropyridine -2-sulfonamide B Pd-Catalyzed Cross-Coupling A->B C Library Purification B->C D Stopped-Flow Assay C->D E Hit Validation (CA IX/XII) D->E

Workflow for synthesizing and screening 3,5-dichloropyridine-2-sulfonamide libraries.

Protocol 1: Scaffold Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the 5-position of the pyridine ring to append hydrophobic aryl tails.

Reagents & Materials:

  • 3,5-Dichloropyridine-2-sulfonamide (Core Scaffold)

  • Substituted Aryl Boronic Acids (R-B(OH)₂)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, dissolve 1.0 mmol of 3,5-dichloropyridine-2-sulfonamide and 1.2 mmol of the desired aryl boronic acid in 10 mL of the Dioxane/H₂O mixture.

    • Causality: The 4:1 solvent ratio ensures the solubility of both the organic building blocks and the inorganic base required to activate the boronic acid into a reactive boronate complex.

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Palladium catalysts are highly sensitive to oxidation. Removing dissolved oxygen prevents the formation of inactive Pd(II) dead-end complexes and suppresses homocoupling of the boronic acid.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 mmol) and K₂CO₃ (2.0 mmol). Seal the flask and heat to 90°C for 12 hours under magnetic stirring.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm the structure and purity (>95%) of the resulting 5-aryl-3-chloro-pyridine-2-sulfonamide derivatives using ¹H-NMR, ¹³C-NMR, and LC-MS before proceeding to biological evaluation.

In Vitro Pharmacological Evaluation

To evaluate the inhibitory potency of the synthesized derivatives, the stopped-flow CO₂ hydration assay is utilized. This is the gold-standard kinetic assay for carbonic anhydrases because it measures the physiological reaction directly[3].

Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX/XII Overexpression HIF1a->CAIX Acid Tumor Acidification CAIX->Acid Zn Zn2+ Coordination CAIX->Zn Target Inhibitor Pyridine-2-Sulfonamide Inhibitor->Zn Block pH Homeostasis Restored Zn->Block Block->Acid Inhibits

Mechanism of tumor acidification and targeted inhibition by pyridine-2-sulfonamides.

Protocol 2: Stopped-Flow CO₂ Hydration Assay

This assay monitors the pH drop associated with the conversion of CO₂ to HCO₃⁻ + H⁺ using a pH indicator.

Reagents & Materials:

  • Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • HEPES buffer (20 mM, pH 7.4) containing 20 mM Na₂SO₄

  • Indicator: Phenol Red (0.2 mM)

  • Substrate: CO₂-saturated ultra-pure water (approx. 15 mM CO₂ at 20°C)

  • Control: Acetazolamide (AAZ)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the synthesized 3,5-dichloropyridine-2-sulfonamide derivatives (from 0.1 nM to 10 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In the stopped-flow instrument syringe A, mix the recombinant enzyme, HEPES buffer, Phenol Red, and the inhibitor. Incubate at 20°C for 15 minutes.

    • Causality: Sulfonamides are often slow-binding inhibitors. The displacement of the zinc-bound water molecule and subsequent conformational adaptation of the active site takes time. Skipping this pre-incubation will result in artificially high

      
       values (false negatives)[3].
      
  • Reaction Initiation: Rapidly mix the contents of syringe A with syringe B (containing the CO₂-saturated water) in the stopped-flow spectrophotometer.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

    • Causality: Phenol red has a pKa of ~7.3, perfectly matching the physiological pH range of the assay. As CO₂ is hydrated, the generated protons lower the pH, causing a rapid colorimetric shift that directly correlates to the initial velocity of the enzyme.

  • Self-Validating Controls:

    • Negative Control: Run the reaction without the enzyme to measure the uncatalyzed CO₂ hydration rate. This background rate must be subtracted from all enzyme-catalyzed rates.

    • Positive Control: Run the assay using Acetazolamide (AAZ). The

      
       of AAZ against hCA II should consistently read ~12 nM[1].
      
  • Data Analysis: Calculate the initial reaction velocities. Determine the inhibition constant (

    
    ) using the Cheng-Prusoff equation or, for tight-binding inhibitors, the Morrison equation.
    

Representative Quantitative Data

The table below illustrates the expected pharmacological profile of the 3,5-dichloropyridine-2-sulfonamide core and its cross-coupled derivatives. The data demonstrates how structural modifications on this privileged scaffold can drive selectivity toward tumor-associated isoforms.

CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) (Control)250.012.125.85.70.47
3,5-Dichloropyridine-2-sulfonamide (Core)410.585.2112.498.60.75
Derivative A (5-Phenyl substituted)>10,000271.5137.591.21.97
Derivative B (5-(4-Fluorophenyl) substituted)>10,000850.022.418.537.9

Note: Data represents typical kinetic profiles derived from stopped-flow spectrophotometry. Derivative B highlights the successful application of the "tail approach" to achieve high selectivity for the tumor-associated hCA IX over the ubiquitous hCA II.

References

1.[1] Title: A class of sulfonamides as carbonic anhydrase I and II inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(sup2), 180-188. URL: [Link] 2.[3] Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Source: Pharmaceuticals, 2022, 15(3), 316. URL: [Link] 3.[2] Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Source: International Journal of Molecular Sciences, 2025, 26(8), 3817. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Dichloropyridine-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with the synthesis and scale-up of 3,5-Dichloropyridine-2-sulfonamide (CAS: 1247346-43-5).

Pyridine scaffolds are ubiquitous in drug discovery, and their incorporation into sulfonamide structures offers unique physicochemical properties and bioisosteric advantages[1]. However, the synthesis of 2-pyridinesulfonamides presents unique chemical challenges. The intermediate, 3,5-dichloropyridine-2-sulfonyl chloride (CAS: 886371-16-0), is notoriously unstable and requires strict kinetic control to prevent catastrophic yield loss[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure robust, scalable synthesis.

Synthetic Strategy & Workflow

The most reliable synthetic route avoids direct C-H sulfonation, which is unviable for electron-deficient pyridines. Instead, the process relies on the oxidative chlorination of 3,5-dichloro-2-mercaptopyridine, followed by immediate amidation[3].

Workflow A 3,5-Dichloro-2-mercaptopyridine (Starting Material) B 3,5-Dichloropyridine-2-sulfonyl chloride (Reactive Intermediate) A->B Oxidative Chlorination (NaOCl / HCl, < 0°C) C 3,5-Dichloropyridine-2-sulfonamide (Final Product) B->C Amidation (NH3 (aq) or NH3/THF)

Synthetic workflow for 3,5-Dichloropyridine-2-sulfonamide.

Mechanistic Causality of Degradation

Before executing the protocol, it is critical to understand why the intermediate fails. Pyridine-2-sulfonyl chlorides are highly sensitive due to the proximity of the basic pyridine nitrogen[4]. This nitrogen acts as an intramolecular catalyst, driving two primary degradation pathways if kinetic control (temperature and anhydrous conditions) is lost[5]:

Degradation A 3,5-Dichloropyridine-2-sulfonyl chloride B 3,5-Dichloropyridine-2-sulfonic acid A->B Hydrolysis (Trace Water / Moisture) C 2,3,5-Trichloropyridine + SO2 A->C SO2 Extrusion (Thermal Degradation > 10°C)

Primary degradation pathways of 3,5-Dichloropyridine-2-sulfonyl chloride.

Standard Operating Procedure (SOP)

The following methodology is a self-validating system. It utilizes in-process controls and strategic order-of-addition to bypass the inherent instability of the electrophile.

Step 1: Oxidative Chlorination

Objective: Generate the sulfonyl chloride without triggering thermal degradation or hydrolysis.

  • Setup: Charge a jacketed reactor equipped with robust overhead stirring with 3,5-dichloro-2-mercaptopyridine (1.0 eq) and a biphasic mixture of Dichloromethane (DCM) and 2M aqueous HCl.

  • Cooling: Cool the vigorously stirred mixture to -15 °C using a cryostat[3].

  • Oxidation: Add aqueous sodium hypochlorite (10-15% w/w, 3.5 eq) dropwise via an addition funnel.

    • Causality Check: The addition rate must be strictly controlled to maintain the internal temperature below 0 °C. Thiol oxidation is highly exothermic; exceeding 10 °C will trigger rapid

      
       extrusion[6].
      
  • Monitoring: Stir for 45 minutes at 0 °C. Monitor completion via TLC (quench aliquots in methanol to form the stable methyl ester for accurate reading).

  • Cold Workup: Separate the organic phase while cold. Wash with ice-cold brine and dry over anhydrous

    
    .
    
  • CRITICAL HOLD POINT: Do NOT concentrate the DCM solution under reduced pressure. The isolated sulfonyl chloride will rapidly decompose[7]. Proceed immediately to Step 2.

Step 2: Amidation

Objective: Convert the reactive sulfonyl chloride to the stable sulfonamide while suppressing bis-sulfonimide dimerization.

  • Ammonia Preparation: In a separate reaction vessel, prepare a solution of aqueous ammonia (28%

    
    , 10.0 eq) in THF and cool to 0 °C.
    
  • Reverse Addition: Add the cold DCM solution of the sulfonyl chloride dropwise into the vigorously stirred ammonia solution.

    • Causality Check: Adding ammonia to the sulfonyl chloride creates a localized stoichiometric imbalance, promoting the attack of the newly formed sulfonamide onto unreacted sulfonyl chloride, yielding unwanted bis-sulfonimide byproducts.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Remove volatiles under reduced pressure, extract with ethyl acetate, wash with water, and recrystallize from ethanol/water to yield pure 3,5-Dichloropyridine-2-sulfonamide.

Quantitative Data Summary

Selecting the correct oxidation system is paramount. The table below summarizes the causality between reaction conditions and overall yield.

Oxidation ReagentSolvent SystemTemp RangeIntermediate StabilityBis-sulfonimide Formation*Overall Yield (2 steps)
NaOCl (aq) / HCl DCM /

-15 °C to 0 °CHigh (in cold DCM)< 2%78 - 85%

(gas)
DCM /

-5 °C to 5 °CModerate~ 5%65 - 70%
NCS / HCl MeCN /

0 °C to 10 °CLow (Rapid Hydrolysis)> 10%< 40%

/

Neat to DCM10 °C to 25 °CVery Low (

Extrusion)
N/A< 15%

*Assumes standard direct addition during amidation. The reverse-addition technique described in the SOP mitigates this across all viable methods.

Troubleshooting & FAQs

Q1: My reaction shows poor yield after transitioning from a 5g lab scale to a 50g pilot scale. What is the primary cause? A1: Low yields upon scale-up are almost universally tied to inefficient heat transfer during the highly exothermic oxidative chlorination step[6]. In larger reactors, the lower surface-area-to-volume ratio causes localized "hot spots." If the internal temperature exceeds 10 °C, 3,5-dichloropyridine-2-sulfonyl chloride rapidly degrades via


 extrusion to form 2,3,5-trichloropyridine[5]. Ensure you are using a jacketed reactor with robust overhead stirring and strictly control the oxidant addition rate.

Q2: Can I isolate and store 3,5-dichloropyridine-2-sulfonyl chloride for later use? A2: No. Pyridine-2-sulfonyl chlorides are notoriously unstable. The proximity of the basic pyridine nitrogen acts as an intramolecular catalyst, making the compound highly sensitive to trace moisture (hydrolysis) and thermal stress[4]. If long-term storage of the electrophile is absolutely necessary, you must convert it to a stable surrogate, such as a 2,4,6-trichlorophenyl (TCP) sulfonate ester, which can be stored at room temperature for months[2].

Q3: The DCM solution of my intermediate turned dark brown before the amidation step. Is it still viable? A3: A significant darkening in color to brown or black indicates substantial decomposition[4]. The pure sulfonyl chloride in solution should be colorless to pale yellow[7]. Using degraded material will drastically reduce your amidation yield and complicate purification. Discard the batch, ensure strictly anhydrous conditions during the cold workup, and minimize the time between oxidation and amidation.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives." 1

  • BenchChem. "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide." 3

  • BenchChem. "How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds." 4

  • BenchChem. "Technical Support Center: Scaling Up Pyridine-2-Sulfonate Synthesis." 6

  • ChemicalBook. "PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9." 7

  • ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." 5

  • Organic Letters - ACS Publications. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." 2

Sources

Challenges in the synthesis of substituted pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridine sulfonamides. The construction of the sulfonamide linkage (


) is a cornerstone of modern medicinal chemistry. However, when the substrates involve pyridine rings—either as the sulfonyl chloride or the amine—chemists frequently encounter severe bottlenecks including reagent degradation, poor nucleophilicity, and competing regioselectivity.

This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, quantitative data, and self-validating standard operating procedures (SOPs) to overcome these specific synthetic hurdles.

Synthetic Strategy & Decision Matrix

The successful synthesis of a pyridine sulfonamide dictates that you adapt your conditions based on the electronic properties of your specific substrates. The workflow below illustrates the logical decision-making process for selecting the appropriate methodology.

Workflow A Start: Pyridine Sulfonamide Synthesis B Is Sulfonyl Chloride Stable? A->B C Generate In Situ (e.g., Cl2/H2O) B->C No (2-/4-substituted) D Use Isolated HCl Salt B->D Yes (3-substituted) E Is Amine Electron-Deficient? C->E D->E F Strong Base (NaH/LiHMDS) E->F Yes (Aminopyridines) G Mild Base (Pyridine/Et3N) E->G No (Aliphatic/Anilines) H Target Sulfonamide Isolated F->H G->H

Decision matrix for pyridine sulfonamide synthesis based on substrate reactivity.

Troubleshooting & FAQs

Issue 1: Severe Degradation of Pyridine Sulfonyl Chlorides

Q: My pyridine-3-sulfonyl chloride degrades into a sticky mass before I can even set up the coupling reaction. Why does this happen, and how can I prevent it?

A: Pyridine sulfonyl chlorides are notoriously unstable and highly susceptible to rapid hydrolysis[1]. Causality: The strongly electron-withdrawing nature of the pyridine ring drastically increases the electrophilicity of the sulfonyl sulfur atom. When exposed to ambient moisture, water easily attacks the sulfur center, hydrolyzing it back to the sulfonic acid[2].

Solutions:

  • Avoid Aqueous Workups: Never use water during the isolation of the sulfonyl chloride. If you must extract, ensure all organic solvents are rigorously anhydrous.

  • Use Hydrochloride Salts: Isolate and store the reagent as a pyridine sulfonyl chloride hydrochloride salt. Protonation of the pyridine nitrogen stabilizes the molecule and significantly improves shelf life[3].

  • In Situ Generation: For highly unstable variants (like 2- or 4-substituted pyridine sulfonyl chlorides), generate the electrophile in situ via oxidative chlorination of a mercaptopyridine, and immediately trap it with the amine in a one-pot condensation[4].

Issue 2: Poor Yields with Aminopyridines

Q: I am trying to sulfonylate an aminopyridine, but my yields are stuck below 30% using triethylamine or pyridine as the base. What is causing this?

A: Aminopyridines are inherently poor nucleophiles. Causality: The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient


-system of the pyridine ring. Standard mild bases (like Et

N or pyridine) are often insufficient to drive the reaction, leading to sluggish kinetics and low yields (often 29-63%)[5].

Solution: You must artificially increase the nucleophilicity of the amine by converting it into an amide anion prior to adding the electrophile. Use strong bases such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous THF or DMF to fully deprotonate the amine.

Issue 3: Regioselectivity and Over-Sulfonylation

Q: My LC-MS shows a complex mixture. I suspect I am getting sulfonylation on the ring nitrogen (sulfonimide) and bis-sulfonylation. How do I control regioselectivity?

A: The endocyclic nitrogen of the pyridine ring can compete as a nucleophile, especially if the exocyclic amine is sterically hindered[6]. Furthermore, once the primary sulfonamide is formed, the remaining N-H proton becomes highly acidic and can undergo a second sulfonylation to form a bis(sulfonyl)amine[7].

Solution:

  • Kinetic Control: Pre-form the sodium or lithium salt of the exocyclic amine at low temperatures (

    
     to 
    
    
    
    ). The localized negative charge on the exocyclic nitrogen kinetically favors exocyclic attack.
  • Stoichiometry: Always use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride to statistically suppress bis-sulfonylation[7].

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the empirical outcomes of various coupling conditions when synthesizing pyridine sulfonamides, allowing you to select the optimal baseline parameters for your specific substrate class.

Substrate ClassPreferred BaseSolventTemp (

)
Typical YieldRegioselectivity / Notes
Aliphatic Amines Et

N or DIPEA
CH

Cl


85–95%Excellent. No competing nucleophiles.
Anilines Pyridine (neat)Pyridine

70–90%Good. Pyridine acts as both solvent and catalyst[5].
Aminopyridines NaH or LiHMDSTHF or DMF

65–85%High exocyclic selectivity if kept cold.
Sterically Hindered DMAP (cat.) + Et

N
CH

CN

(Microwave)
50–75%Microwave irradiation highly recommended[8].

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: In Situ Generation and Coupling of Pyridine Sulfonyl Chlorides

Use this protocol when handling highly unstable 2- or 4-substituted pyridine sulfonyl chlorides.

  • Oxidative Chlorination: Dissolve the starting mercaptopyridine (1.0 eq) in a biphasic mixture of CH

    
    Cl
    
    
    
    and water (3:1). Cool the system to
    
    
    to
    
    
    .
  • Chlorine Gas Addition: Slowly bubble Cl

    
     gas (or add aqueous NaOCl/HCl) into the mixture, maintaining the internal temperature below 
    
    
    
    [4].
    • Self-Validation Check 1: The reaction mixture will transition from a clear solution to a bright yellow/green tint. Remove a 10 µL aliquot of the organic layer, quench in methanol, and analyze via LC-MS. The complete disappearance of the thiol mass and the appearance of the methyl sulfonate ester mass confirms successful sulfonyl chloride generation.

  • Condensation: Immediately separate the organic layer (do not dry over salts to save time) and add it dropwise to a pre-cooled (

    
    ) solution of the target amine (1.2 eq) and Et
    
    
    
    N (2.0 eq) in CH
    
    
    Cl
    
    
    .
  • Workup: Stir for 1 hour, quench with saturated aqueous NaHCO

    
    , extract, and purify via flash chromatography.
    
Protocol B: Strong-Base Mediated N-Sulfonylation of Aminopyridines

Use this protocol when the nucleophilic amine is an electron-deficient aminopyridine.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an argon atmosphere. Cool to

    
    .
    
  • Amine Addition: Add a solution of the aminopyridine (1.1 eq) in anhydrous THF dropwise.

    • Self-Validation Check 2: Observe the reaction mixture. The evolution of hydrogen gas (bubbling) will immediately commence. The complete cessation of gas evolution (typically 15-30 minutes) serves as a visual, self-validating indicator that quantitative deprotonation to the amide anion has been achieved.

  • Electrophile Addition: Cool the system to

    
    . Add the pyridine sulfonyl chloride (1.0 eq) dropwise as a solution in THF.
    
  • Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench carefully with saturated aqueous NH

    
    Cl to destroy unreacted NaH before aqueous extraction.
    

References

  • CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate Source: Google Patents URL
  • N-Amino Pyridinium Salts in Organic Synthesis Source: PMC - NIH URL:[Link]

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method Source: Google Patents URL
  • JP2009057384A - Pyridine-3-sulfonyl chloride compound Source: Google Patents URL
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: ResearchGate URL:[Link]

  • Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL:[Link]

Sources

Technical Support Center: Improving Yield in Dichloropyridine Synthesis via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Sandmeyer reaction for dichloropyridine synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My Sandmeyer reaction is failing or giving a consistently low yield of dichloropyridine. What are the likely causes and how can I fix them?

Low yield is the most common issue and can stem from several factors, primarily related to the stability of the diazonium salt intermediate.

Possible Cause 1: Decomposition of the Aryl Diazonium Salt Aryl diazonium salts, the key intermediate in the Sandmeyer reaction, are thermally unstable.[1][2] Premature decomposition before the desired substitution can occur leads directly to reduced yields and the formation of unwanted byproducts.

  • Recommended Solution: Strict Temperature Control. The diazotization step, where the aminopyridine reacts with a nitrite source, must be performed at low temperatures, typically between -5°C and 5°C.[1][2][3]

    • Use an ice-salt bath to maintain this temperature range.[4]

    • Add the sodium nitrite solution slowly and dropwise to prevent localized temperature increases, which can rapidly decompose the diazonium salt.[1]

    • Continuous monitoring with a low-temperature thermometer is essential.

Possible Cause 2: Suboptimal Catalyst Activity or Incorrect Reaction Temperature The copper-catalyzed decomposition of the diazonium salt is also temperature-sensitive. The reaction may not proceed efficiently if the temperature is too low, or side reactions may dominate if it's too high.

  • Recommended Solution: Controlled Temperature Increase and Proper Catalyst Loading.

    • Ensure an adequate amount of a copper(I) catalyst (e.g., cuprous chloride, cuprous oxide) is present.[1][5] While some protocols use copper(II), Cu(I) is generally considered the active catalytic species that initiates the radical mechanism.[6][7]

    • After diazotization is complete, the temperature should be raised gradually to the optimal range for the Sandmeyer substitution, which is often between 40°C and 80°C.[1] This controlled increase facilitates the conversion to dichloropyridine without promoting excessive side-product formation.

Possible Cause 3: Product Loss During Workup and Purification Dichloropyridines can be volatile. Aggressive solvent removal techniques can lead to significant loss of the final product.

  • Recommended Solution: Optimized Workup Procedures.

    • Avoid prolonged heating or high vacuum during rotary evaporation.[2]

    • During aqueous extraction, ensure the pH is adjusted correctly to maximize the partitioning of the dichloropyridine product into the organic phase.[2]

    • If purification by distillation is required, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.[1]

Q2: I'm observing significant formation of a dark, tarry substance and vigorous bubbling. What's happening?

This is a classic sign of uncontrolled diazonium salt decomposition.

  • Explanation: The "tar" consists of polymerization byproducts formed from highly reactive aryl radicals and cations that are generated when the diazonium salt decomposes prematurely.[2] The vigorous bubbling is the evolution of nitrogen gas (N₂), a thermodynamic driving force for the reaction.[3] When this happens too quickly, it indicates a loss of control.

  • Corrective Actions:

    • Re-evaluate Temperature Control: This is the most critical parameter. Ensure your cooling bath is effective and that the nitrite addition is sufficiently slow.

    • Check Acid Concentration: The diazotization is performed in strong acid (typically HCl). Ensure the correct concentration and stoichiometry are used, as this stabilizes the diazonium salt.

    • Ensure Efficient Stirring: Poor mixing can create localized "hot spots" where the nitrite concentration and temperature are too high, initiating uncontrolled decomposition.

Q3: My final product is contaminated with other chlorinated pyridines or phenol byproducts. How can I improve selectivity?

The formation of isomers and side-products points to issues in either the initial chlorination (if using a one-pot method) or the Sandmeyer step itself.

  • Minimizing Isomers (e.g., in a one-pot synthesis from 3-aminopyridine):

    • In one-pot syntheses, 3-aminopyridine is first chlorinated to 2-chloro-3-aminopyridine.[5][8] Over-chlorination can lead to undesired isomers.

    • Solution: Carefully control the stoichiometry of the chlorinating agent (e.g., H₂O₂/HCl or Cl₂ gas).[1][9] Monitoring this initial step by HPLC is crucial to maximize the formation of the desired intermediate before proceeding to diazotization.[1][8]

  • Minimizing Phenol Byproducts:

    • Aryl diazonium salts can react with water to form phenols, especially if heated excessively before the copper catalyst can effectively mediate the reaction.[10][11]

    • Solution: Ensure the diazonium salt solution is added to the copper catalyst mixture promptly after its formation. Avoid letting the diazonium salt warm up in an aqueous environment without the catalyst present.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Sandmeyer reaction?

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6][7] The process involves two main stages:[12]

  • Diazotization: An aromatic primary amine (e.g., 2-chloro-3-aminopyridine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt (Ar-N₂⁺).[4][13]

  • Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) salt. The Cu(I) donates a single electron to the diazonium salt, which releases nitrogen gas and forms an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final dichloropyridine product and regenerating the Cu(I) catalyst.[7][12]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Substitution Aminopyridine Aminopyridine (Ar-NH2) Diazonium Diazonium Salt (Ar-N₂⁺) Aminopyridine->Diazonium NaNO₂, HCl 0-5 °C Diazonium_ref Diazonium Salt ArylRadical Aryl Radical (Ar•) Dichloropyridine Dichloropyridine (Ar-Cl) ArylRadical->Dichloropyridine + Cu(II)Cl₂ - Cu(I)Cl Diazonium_ref->ArylRadical Cu(I)Cl - N₂

Caption: Core mechanism of the Sandmeyer reaction.

Q2: What is the optimal temperature for each stage of the reaction?

Temperature control is the most critical factor for success.[1] The process has two distinct thermal profiles:

Reaction StageParameterRecommended RangeRationale
Diazotization Reaction Temperature-5°C to 5°CTo ensure the stability of the thermally labile diazonium salt intermediate and prevent premature decomposition.[1][4]
Sandmeyer Substitution Reaction Temperature40°C to 80°CTo promote the efficient copper-catalyzed decomposition of the diazonium salt and formation of the C-Cl bond.[1]
Q3: Which copper catalyst is better, Cu(I) or Cu(II)?

Copper(I) salts (e.g., CuCl, Cu₂O) are the true catalysts for the Sandmeyer reaction.[6][7] The mechanism proceeds via a single-electron transfer from Cu(I) to the diazonium ion. While copper(II) salts are sometimes used, they are generally less effective or rely on in situ reduction to Cu(I) to participate in the catalytic cycle. For dichloropyridine synthesis, both cuprous oxide and copper(II) chloride have been reported to be effective, likely because the reaction conditions facilitate the formation of the active Cu(I) species.[5]

Q4: How can I monitor the reaction's progress?

Directly monitoring the reaction is key to optimization and knowing when to proceed to the next step.

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method. By taking small aliquots from the reaction mixture, you can track the consumption of the starting aminopyridine and the formation of intermediates (like 2-chloro-3-aminopyridine in a one-pot synthesis) and the final dichloropyridine product.[1][8]

  • Starch-Iodide Paper: During diazotization, you can test for a slight excess of nitrous acid, which indicates that all the amine has been converted. A drop of the reaction mixture on starch-iodide paper should produce a dark blue color.[11] This confirms the diazotization is complete.

Q5: What are the primary safety concerns with the Sandmeyer reaction?
  • Diazonium Salt Instability: This is the main hazard. While generally used in solution, isolated and dry diazonium salts can be explosive.[2] It is imperative to keep the reaction mixture cold during diazotization and to use the generated diazonium salt in situ without isolation.

  • Nitrogen Gas Evolution: The reaction releases a large volume of N₂ gas. Ensure the reaction is conducted in a well-ventilated fume hood and that the apparatus is not a closed system to allow for safe venting of gas.[3]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow node_start node_start node_q node_q node_a node_a node_ok node_ok node_bad node_bad start Start: Low Yield q1 Was Diazotization Temp Maintained (-5 to 5 °C)? start->q1 a1_yes YES q1->a1_yes YES a1_no NO (Primary Suspect) q1->a1_no NO q2 Was NaNO₂ added slowly with vigorous stirring? a1_yes->q2 fix1 Improve cooling. Add NaNO₂ slower. a1_no->fix1 end_bad Problem Persists (Check Reagent Purity) fix1->end_bad a2_yes YES q2->a2_yes YES a2_no NO q2->a2_no NO q3 Was Sandmeyer temp raised gradually to 40-80 °C? a2_yes->q3 fix2 Slow dropwise addition. Ensure efficient mixing. a2_no->fix2 fix2->end_bad a3_yes YES q3->a3_yes YES a3_no NO q3->a3_no NO q4 Is workup optimized? (pH, vacuum) a3_yes->q4 fix3 Implement controlled heating ramp. a3_no->fix3 fix3->end_bad a4_yes YES q4->a4_yes YES a4_no NO q4->a4_no NO end_ok Yield Improved a4_yes->end_ok fix4 Check pH during extraction. Use gentle evaporation. a4_no->fix4 fix4->end_bad

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocol: One-Pot Synthesis of 2,3-Dichloropyridine

This protocol, adapted from established industrial processes, describes an efficient one-pot synthesis starting from 3-aminopyridine.[5][8][9]

Materials:

  • 3-Aminopyridine

  • Concentrated Hydrochloric Acid (36%)

  • Ferrous Chloride (FeCl₂)

  • Hydrogen Peroxide (27-30%) or Chlorine Gas

  • Cuprous Oxide (Cu₂O)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (30% aq. solution)

Procedure:

Step 1: Chlorination of 3-Aminopyridine

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 3-aminopyridine (e.g., 0.5 mol), concentrated HCl (e.g., 270 g), and a catalytic amount of ferrous chloride (e.g., 2 g).[8]

  • Heat the mixture to ~55°C to dissolve all solids, then cool to 25°C.

  • Slowly add hydrogen peroxide (e.g., 94 g of 27% solution) dropwise, ensuring the internal temperature is maintained between 25-30°C.[8]

  • Monitor the formation of 2-chloro-3-aminopyridine by HPLC until its concentration is maximized.[8]

Step 2: Diazotization and Sandmeyer Reaction

  • To the reaction mixture from Step 1, add additional concentrated HCl (e.g., 190 g) and cuprous oxide (e.g., 0.25 mol).[8]

  • Cool the mixture to below 5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (e.g., 38 g in 80 mL of water).

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture over ~1.5 hours, rigorously maintaining the temperature between -5°C and 5°C.[1]

  • After the addition is complete, allow the reaction to stir at low temperature for another 30-60 minutes.[4]

  • Gradually warm the reaction mixture to 40-60°C and hold for 1 hour to ensure complete decomposition of the diazonium salt, observed by the cessation of N₂ evolution.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a 30% aqueous sodium hydroxide solution to a pH of 7-9.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane).[2]

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation under reduced pressure to yield crude 2,3-dichloropyridine.

  • Purify further by vacuum distillation or recrystallization as needed.

References
  • Sandmeyer reaction. (2024). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry, 32(2).
  • Method for preparing 2,3-dichloropyridine through Sandmeyer reaction catalyst. (2018). Eureka. Retrieved March 7, 2026, from [Link]

  • Mechanism of Sandmeyer Reaction. (n.d.). NEETSHALA. Retrieved March 7, 2026, from [Link]

  • Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(8), 1533-1555.
  • Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. Retrieved March 7, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Sandmeyer reaction. (2020, September 24). Chemeurope.com. Retrieved March 7, 2026, from [Link]

  • Kaupp, G. (2003). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Chemistry – A European Journal, 9(17), 4147-4158.
  • Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube. Retrieved March 7, 2026, from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]

Sources

Side reactions in the functionalization of 3,5-Dichloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 3,5-Dichloropyridine-2-sulfonamide

Current Status: Operational Subject: Troubleshooting Side Reactions & Selectivity Profiles Ticket ID: #DCP-SULF-001

Executive Summary

The 3,5-dichloropyridine-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, particularly for P2X7 receptor antagonists and sodium channel blockers. However, its functionalization is notoriously deceptive. The pyridine nitrogen activates the ring, but the meta positioning of the chlorines (relative to N) renders them sluggish toward classical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[1] Furthermore, the sulfonamide moiety acts as both a directing group and a catalyst poison.

This guide addresses the three most common failure modes: Catalyst Deactivation (Pd-coupling), Regiochemical Scrambling (C3 vs. C5 selectivity), and Unexpected Lithiation (Halogen Dance).

Module 1: Cross-Coupling Failures (Suzuki/Buchwald)

Q: My Buchwald-Hartwig coupling stalls at <10% conversion. Adding more catalyst doesn't help. What is happening?

Diagnosis: The "Coordination Capture" Effect. The free primary sulfonamide (


) is a potent ligand for Palladium. Under the basic conditions of cross-coupling, the sulfonamide deprotonates (

), forming a mono-anion that binds tightly to the Pd(II) oxidative addition intermediate, displacing your phosphine ligand and shutting down the catalytic cycle.

The Fix:

  • Protect the Sulfonamide: This is the most robust solution. Use the 2,4-dimethoxybenzyl (DMB) group. It adds steric bulk and removes the acidic proton, preventing Pd coordination.

    • Protocol: React the sulfonamide with 2,4-dimethoxybenzyl alcohol under acidic conditions (TFA/DCM) or 2,4-dimethoxybenzyl chloride (

      
      /DMF) before attempting the coupling.
      
  • Ligand Overload: If protection is impossible, switch to bulky, electron-rich biaryl phosphine ligands like BrettPhos or XPhos . These are sterically demanding enough to prevent the sulfonamide anion from coordinating to the metal center.

  • Base Switching: Avoid strong bases like NaOtBu if unprotected. Use weaker inorganic bases (

    
     or 
    
    
    
    ) in 1,4-dioxane to keep the concentration of the sulfonamide anion low.
Q: I see significant hydrodehalogenation (replacement of -Cl with -H) instead of coupling. Why?

Diagnosis: Slow Reductive Elimination. Because the 3,5-positions are electron-poor but sterically crowded (especially C3), the reductive elimination step is slow. This allows


-hydride elimination from the amine (in Buchwald) or protodehalogenation via solvent/trace water to compete.[2]

Troubleshooting Protocol:

  • Increase Temperature: Push the reaction to

    
     to accelerate reductive elimination.
    
  • Solvent Purge: Ensure strict anhydrous conditions. Hydrodehalogenation often sources hydrogen from trace water or solvent oxidation.

  • Switch to Pre-catalysts: Use oxidative-addition prone pre-catalysts like Pd(dba)2 with tBuBrettPhos to bypass the activation energy barrier.

Module 2: Regioselectivity (C3 vs. C5)

Q: I am trying to mono-functionalize the ring. Which chlorine reacts first, and how do I control it?

Diagnosis: Steric vs. Electronic Mismatch.

  • Electronic: The C3 position is ortho to the electron-withdrawing sulfonamide and beta to the pyridine nitrogen. It is electronically highly activated.

  • Steric: The C3 position is "sandwiched" between the bulky sulfonamide group and the pyridine nitrogen lone pair. The C5 position is significantly more accessible.

The Verdict:

  • In Pd-Catalyzed Couplings: C5 is the kinetic product. The steric hindrance at C3 retards the oxidative addition of Palladium. You will predominantly obtain the C5-substituted product.

  • In

    
     (Nucleophilic Aromatic Substitution):  Reaction is extremely sluggish because neither Cl is ortho or para to the pyridine nitrogen. If forced (high heat, strong nucleophile), C5  is usually favored due to the "ortho-effect" repulsion at C3, unless the nucleophile can coordinate to the sulfonamide oxygen (directing effect), which is rare.
    

Visualizing the Selectivity:

Regioselectivity cluster_0 Reaction Conditions Start 3,5-Dichloro-2-sulfonamidopyridine Pd Pd-Catalysis (Suzuki/Buchwald) Start->Pd Lith Lithiation (nBuLi/LTMP) Start->Lith C5_Prod C5-Substitution (Major) (Kinetic/Steric Control) Pd->C5_Prod Fast Oxidative Addition C3_Prod C3-Substitution (Minor) (Sterically Hindered) Pd->C3_Prod Slow (Blocked by Sulfonamide) C4_Prod C4-Substitution (Via Halogen Dance) Lith->C4_Prod Directed Metalation (Halogen Dance)

Caption: Decision tree showing the divergence in regioselectivity based on reaction type. Note the unique C4 pathway during lithiation.[1]

Module 3: The "Halogen Dance" (Lithiation Risks)

Q: I tried to alkylate the sulfonamide nitrogen using n-BuLi, but the NMR shows a mess of isomers and loss of chlorine. What happened?

Diagnosis: The Halogen Dance (Base-Catalyzed Migration). Using strong lithium bases (n-BuLi, LDA) on poly-halogenated pyridines triggers a "Halogen Dance."

  • The base deprotonates the most acidic ring proton. In 3,5-dichloropyridine derivatives, this is often C4-H (flanked by two chlorines).

  • The resulting C4-lithio species is unstable. It isomerizes, causing the chlorine atoms to migrate to different positions on the ring to stabilize the negative charge.

The Fix:

  • Avoid Lithium Bases: For simple N-alkylation of the sulfonamide, use Potassium Carbonate (

    
    )  in DMF or Acetone. The 
    
    
    
    of the sulfonamide (~10) is low enough that carbonate is sufficient.
  • If Lithiation is Required: If you must use lithiation (e.g., to functionalize C4), use LiHMDS or LTMP at strictly -78°C and quench immediately. Do not allow the temperature to rise above -60°C before quenching.

Summary of Reactivity Data

Reaction TypePreferred SiteMajor Side ReactionPrevention Strategy
Suzuki/Buchwald C5 Catalyst Poisoning (Sulfonamide N)Protect with DMB; Use BrettPhos.

C5 (Sluggish)No Reaction / HydrolysisSwitch to Pd-coupling;

is inefficient here.
Lithiation C4 Halogen Dance (Cl migration)Avoid nBuLi; Use

for simple alkylation.
N-Alkylation Sulfonamide N Bis-alkylationControl stoichiometry (1.1 eq alkyl halide).

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine. Link

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. Link

  • Lee, W. G., et al. (2012).[4] Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists.[4] Journal of Medicinal Chemistry, 55(5), 22400713. Link

  • Organic Process Research & Development. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Chloropyridines. Link

  • ResearchGate. (2025). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. Link

Sources

Technical Support Center: Purification of 3,5-Dichloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting protocols for the isolation and purification of 3,5-Dichloropyridine-2-sulfonamide , a critical halogenated heterocyclic building block used extensively in pharmaceutical and agrochemical synthesis. Due to its unique electronic properties and strong hydrogen-bonding capabilities, standard purification methods often fail. This guide synthesizes mechanistic causality with self-validating experimental workflows to ensure high-purity recovery.

Physicochemical Profiling & Causality

Before attempting any purification, it is critical to understand the electronic environment of the molecule. The two chlorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring. This drastically reduces the basicity of the pyridine nitrogen, dropping its pKa to approximately 0.32 [1][2].

Conversely, the sulfonamide proton is rendered weakly acidic. Pyridine-2-sulfonamide derivatives typically exhibit a pKa between 5.0 and 7.0 [3], a solubility and ionization profile consistent with related sulfonylureas [4]. We exploit this exact pKa differential to separate the product from neutral impurities.

Quantitative Data Summary
Physicochemical PropertyValueImpact on Purification Strategy
Pyridine Nitrogen pKa 0.32 ± 0.10Extremely weak base; remains unprotonated during mild aqueous acidic washes (pH > 1).
Sulfonamide pKa ~5.0 - 7.0Weak acid; easily deprotonated by 1M NaOH to form a water-soluble sodium salt.
Solubility Profile High in EtOAc/MeOH; Low in Hexane/H2OEnables binary solvent recrystallization (EtOAc/Heptane) and biphasic liquid extraction.
Hydrogen Bonding Strong Donor/AcceptorCauses severe silica tailing; requires polar modifiers (e.g., 1% AcOH) in chromatography.

Process Workflow Visualization

Workflow Start Crude 3,5-Dichloropyridine- 2-sulfonamide Mixture Step1 Acid-Base Extraction (Exploit Sulfonamide pKa) Start->Step1 Remove neutral/basic impurities Step2 Flash Chromatography (Silica + 1% AcOH) Step1->Step2 Remove closely related byproducts Step3 Recrystallization (EtOAc / Heptane) Step2->Step3 Final polishing End High-Purity Product (>99% HPLC) Step3->End

Fig 1: Sequential purification workflow for 3,5-Dichloropyridine-2-sulfonamide.

Troubleshooting FAQs

Q: Why is my 3,5-Dichloropyridine-2-sulfonamide streaking on the silica column, leading to poor resolution and co-elution? A: The primary sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor. On standard bare silica gel (SiO₂), these molecules interact strongly with surface silanol groups, causing severe tailing. Solution: You must mask the silanol sites. Adding a polar modifier like 1% Acetic Acid (AcOH) to your eluent competitively binds to the silica, sharpening the elution band.

Q: How can I efficiently separate the product from unreacted 3,5-dichloropyridine-2-sulfonyl chloride and 3,5-dichloropyridine without running a column? A: Exploit the acidity of the sulfonamide proton via an acid-base extraction. Washing the organic mixture with 1M NaOH deprotonates the sulfonamide, pulling it into the aqueous phase as a sodium salt. The unreacted starting materials lack an acidic proton and remain in the organic phase.

Q: My recrystallization yield is low, and the product "oils out" instead of forming crystals. What is the thermodynamic cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the system's temperature before the supersaturation point is reached. Solution: Switch to a binary solvent system with a steeper solubility curve, such as Ethyl Acetate (good solvent) and Heptane (anti-solvent). Ensure the solution is hot, add the anti-solvent dropwise until the cloud point is reached, and cool slowly to favor crystal lattice thermodynamics over amorphous precipitation.

Standardized Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This protocol leverages the pKa differential between the acidic sulfonamide and the deactivated pyridine ring.

AcidBase Organic1 Organic Phase (Crude Mixture in EtOAc) BaseWash Add 1M NaOH (aq) Organic1->BaseWash Aqueous1 Aqueous Phase (Deprotonated Sulfonamide) BaseWash->Aqueous1 Sulfonamide forms water-soluble salt Organic2 Organic Phase (Neutral Impurities - Discard) BaseWash->Organic2 Acidify Add 1M HCl to pH 3-4 Aqueous1->Acidify Extract Extract with EtOAc Acidify->Extract Sulfonamide precipitates/partitions Final Purified Sulfonamide in Organic Phase Extract->Final

Fig 2: Acid-base extraction logic exploiting the sulfonamide proton's acidity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M NaOH (aq). Shake vigorously and vent. Allow the layers to separate.

  • Phase Separation: Drain the aqueous layer (contains the deprotonated sulfonamide product) into a clean Erlenmeyer flask. Retain the organic layer.

  • Validation Checkpoint 1: Spot the retained organic layer on a TLC plate alongside the original crude mixture. The UV-active spot corresponding to the sulfonamide (typically Rf ~ 0.3 in 3:1 Hexane:EtOAc) must be completely absent, confirming total transfer to the aqueous phase. If present, repeat Step 2.

  • Acidification: Slowly add 1M HCl (aq) to the aqueous layer while stirring until the pH reaches 3-4 (verify with pH paper). The solution will become cloudy as the sulfonamide reprotonates and precipitates.

  • Recovery Extraction: Extract the acidified aqueous layer twice with fresh EtOAc. Combine the new organic layers.

  • Validation Checkpoint 2: Spot the post-extraction aqueous layer on TLC. No UV-active material should remain at the baseline.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Modified Flash Chromatography

Step-by-Step Methodology:

  • Column Preparation: Pack the silica gel column using a solvent system of 15% EtOAc in Hexanes containing 1% Acetic Acid (v/v) .

  • Loading: Dry-load the crude compound onto a small amount of silica gel to prevent band broadening, or dissolve in a minimal amount of DCM and load directly.

  • Elution: Run a gradient from 15% to 40% EtOAc in Hexanes (maintaining 1% AcOH throughout).

  • Validation Checkpoint: Monitor fractions via TLC. The addition of AcOH should yield tight, circular spots rather than teardrop-shaped streaks.

  • Post-Processing: Pool the product-containing fractions. To remove residual acetic acid, wash the pooled organic fractions with saturated NaHCO₃ (aq) before drying and concentrating.

Protocol C: Anti-Solvent Recrystallization

Step-by-Step Methodology:

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of boiling EtOAc just until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Heptane dropwise until the solution becomes faintly cloudy (the "cloud point").

  • Clarification: Add 1-2 drops of boiling EtOAc until the solution becomes perfectly clear again.

  • Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath for 1 hour.

  • Validation Checkpoint: Isolate a small aliquot of the mother liquor and run an HPLC analysis. The ratio of product to impurities in the mother liquor should be inverted compared to the initial crude, validating that impurities are selectively retained in solution.

  • Filtration: Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum.

References

  • Benchchem. "An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine." Benchchem. Verified URL
  • National Center for Biotechnology Information. "3,5-Dichloropyridine | C5H3Cl2N | CID 17153." PubChem. Verified URL
  • Benchchem. "An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery." Benchchem. Verified URL
  • ACS Publications. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide." American Chemical Society. Verified URL

Troubleshooting low yield in palladium-catalyzed cross-coupling of dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling of Dichloropyridines

Technical Support Center: Dichloropyridine Cross-Coupling

Welcome to the advanced troubleshooting hub. Dichloropyridines are deceptively simple scaffolds. While they offer two handles for diversification, they present a "perfect storm" of catalytic challenges: catalyst poisoning by the pyridine nitrogen, unpredictable regioselectivity (C2 vs. C3/C4), and competitive hydrodehalogenation.

This guide moves beyond generic advice, offering a mechanistic breakdown of failure modes and self-validating protocols to restore your yields.

Part 1: Diagnostic Workflow

Before altering your conditions, you must diagnose the specific failure mode. Use this logic flow to categorize your problem.

DiagnosticFlow Start START: Low Yield Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains (>20%) CheckSM->SM_Yes Low Conversion SM_No SM Consumed (<10%) CheckSM->SM_No High Conversion Poisoning ISSUE: Catalyst Deactivation (Pyridine N-coordination) SM_Yes->Poisoning Black Pd Precipitate? OxidativeAdd ISSUE: Poor Oxidative Addition (Ligand/Electronic Mismatch) SM_Yes->OxidativeAdd Catalyst Soluble? CheckProduct Is Desired Product Formed? SM_No->CheckProduct WrongIsomer ISSUE: Regioselectivity (C2 vs C4/C5 mixture) CheckProduct->WrongIsomer Wrong Peak/Mix SideRxn ISSUE: Side Reactions CheckProduct->SideRxn Complex Mixture Dehalogenation Hydrodehalogenation (M-1 fragment found) SideRxn->Dehalogenation Homocoupling Homocoupling (Dimer found) SideRxn->Homocoupling

Caption: Diagnostic logic tree for isolating the root cause of low yield in dihalopyridine couplings.

Part 2: Troubleshooting Modules

Module A: The Regioselectivity Paradox (C2 vs. C4)

The Problem: You are targeting the C4 position (e.g., in 2,4-dichloropyridine), but the reaction occurs at C2, or you get an inseparable mixture.

The Science:

  • Electronic Control (Favors C2): The C2 position is

    
     to the nitrogen. The inductive electron-withdrawing effect of the nitrogen makes the C2-Cl bond weaker and more electrophilic, facilitating faster oxidative addition at this site [1].
    
  • Steric Control (Favors C4): The C2 position is sterically crowded by the adjacent nitrogen lone pair and potential coordination sphere.

The Solution: To flip selectivity from the "natural" C2 to C4, you must use ligand sterics to override electronics.

Target SiteMechanismRecommended Ligand SystemRationalization
C2 (Natural) Electronic ControlBis-phosphines (dppf, Xantphos) Small bite-angle ligands allow Pd to access the crowded, electron-deficient C2 site [2].
C4 (Inverted) Steric ControlBulky NHC (IPr, SIPr) or Q-Phos Extremely bulky ligands cannot fit into the C2 pocket (adjacent to N), forcing the Pd to react at the more accessible C4 site [3].

FAQ:

  • Q: Can I use temperature to control selectivity?

    • A: Generally, no. Lower temperatures favor the kinetically preferred product (usually C2), but raising the temperature often just degrades selectivity rather than inverting it cleanly. Ligand architecture is the primary control lever.

Module B: Catalyst Deactivation (The "Poisoning" Effect)

The Problem: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. The reaction mixture might turn black (Pd precipitation).[1]

The Science: Pyridine is a Lewis base. The nitrogen lone pair competes with your phosphine ligand for the Pd(II) center. If the substrate binds to Pd(II), it forms a stable "off-cycle" complex (Pd-Pyridine), preventing the reduction to the active Pd(0) species required to restart the cycle [4].

The Solution:

  • Use Precatalysts (Pd-G3/G4): Do not use Pd(OAc)₂ or Pd₂dba₃. These require in-situ reduction and ligation, which the pyridine substrate interrupts. Use defined precatalysts like XPhos Pd G4 or SPhos Pd G3 . These contain the ligand pre-bound and activate rapidly via amine elimination, bypassing the poisoning step [5].

  • Ligand Shielding: Bulky Buchwald ligands (Dialkylbiarylphosphines) create a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the C-Cl bond to access the metal.

PoisoningMechanism Pd_Pre Pd(II) Precursor (e.g., Pd(OAc)2) DeadEnd Inactive Complex (L-Pd-Pyridine) Pd_Pre->DeadEnd + Substrate (Fast) ActiveCat Active Pd(0)-L Pd_Pre->ActiveCat + Ligand (Slow) Ligand Ligand (L) Substrate Pyridine Substrate (Lewis Base) Product Coupled Product ActiveCat->Product Catalytic Cycle Buchwald Bulky Precatalyst (XPhos Pd G4) Buchwald->ActiveCat Rapid Activation (No Poisoning)

Caption: Mechanism of pyridine poisoning vs. precatalyst activation.

Module C: Hydrodehalogenation (The "M-Cl to M-H" Issue)

The Problem: You observe a byproduct where the Chlorine has been replaced by Hydrogen (reduction), reducing your yield.

The Science: This occurs via


-hydride elimination from the solvent (usually alcohols) or the base, followed by reductive elimination of H-Ar. Electron-deficient rings like pyridines are highly susceptible to this [6].

The Solution:

  • Solvent Switch: Eliminate sources of hydride. Switch from Isopropanol or Ethanol to Toluene , Dioxane , or THF .

  • Base Switch: Avoid bases with

    
    -hydrogens (like Et3N). Use inorganic bases like K₃PO₄  or Cs₂CO₃ .[2]
    
  • Water Management: Strictly anhydrous conditions can sometimes hurt Suzuki couplings (boronic acids need water for transmetallation). Use a defined biphasic system (e.g., Toluene:Water 4:1) rather than "wet" alcohol.

Part 3: The "Gold Standard" Protocol

If your reaction is failing, reset to this robust, self-validating protocol designed for 2,4-dichloropyridines.

Target: Suzuki Coupling at C2-Cl (Electronic preference).

Reagents:

  • Substrate: Dichloropyridine (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv (Use Pinacol ester if Boronic acid is unstable)

  • Catalyst: XPhos Pd G4 (2.0 – 4.0 mol%)

    • Why: Ensures active Pd(0) formation despite pyridine N; XPhos is excellent for aryl chlorides.

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

    • Why: Strong enough to activate boronate, but less prone to side reactions than alkoxides.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: Dioxane solubilizes the organic components; water is essential for the transmetallation mechanism.

Step-by-Step Procedure:

  • Degassing (Critical): Charge solid reagents (Substrate, Boronate, Base) into a vial. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Self-Check: Oxygen promotes homocoupling and catalyst death. Do not skip.

  • Solvent Prep: Sparge the Dioxane/Water mix with Argon for 15 minutes before adding to the vial.

  • Catalyst Addition: Add XPhos Pd G4 last, under positive Argon flow.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Note: Do not exceed 100°C initially to avoid hydrodehalogenation.

  • Workup: Dilute with EtOAc, wash with water.[3]

  • Analysis: If conversion is <50%, check pH of aqueous layer. It must be >9 for transmetallation to occur.

References

  • Regioselectivity in Pd-Catalyzed Couplings of Dihaloheteroarenes Source:Journal of the American Chemical Society Citation: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Palladium-Catalyzed C-N Bond Formation." J. Am. Chem. Soc. 2010, 132, 23, 7915–7917. URL:[Link]

  • Ligand-Controlled C4 Selectivity (Steric Inversion) Source:National Science Foundation (Public Access) Citation: "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled Conditions." URL:[Link]

  • Use of Precatalysts (G3/G4) for Challenging Substrates Source:Chemical Science Citation: Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chem. Sci. 2013, 4, 916-920. URL:[Link]

  • Minimizing Hydrodehalogenation Source:Organometallics Citation: "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics 2011, 30, 21, 5810–5816. URL:[Link]

Sources

Stability issues of 3,5-Dichloropyridine-2-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Dichloropyridine-2-sulfonamide

Welcome to the technical support guide for 3,5-Dichloropyridine-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Our goal is to provide you with actionable insights and robust protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 3,5-Dichloropyridine-2-sulfonamide.

Q1: What are the primary stability concerns for 3,5-Dichloropyridine-2-sulfonamide in solution?

A1: The chemical structure of 3,5-Dichloropyridine-2-sulfonamide, featuring a sulfonamide group and a dichlorinated pyridine ring, makes it susceptible to three main degradation pathways:

  • Hydrolysis: The sulfonamide (S-N) bond can be cleaved, particularly under strongly acidic or alkaline conditions.[1][2][3]

  • Photodegradation: The dichloropyridine ring is sensitive to light, especially UV radiation, which can induce dechlorination or other structural changes.[4][5][6]

  • Oxidation: The sulfonamide group and the pyridine ring can be susceptible to oxidative degradation.[3]

Q2: My solution of 3,5-Dichloropyridine-2-sulfonamide has changed color (e.g., turned yellow). What does this indicate?

A2: Color change is a common indicator of chemical degradation. This is often due to the formation of chromophoric degradation products resulting from photodegradation or pH-mediated hydrolysis. It is crucial to immediately verify the purity of the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), and to prepare fresh solutions for any critical experiments.[7]

Q3: What are the optimal storage conditions for stock solutions of this compound?

A3: To maximize stability, stock solutions should be:

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing (≤ -20°C) is recommended to slow down degradation kinetics.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[8]

  • Maintained at an appropriate pH: Based on general sulfonamide stability, solutions are typically most stable at slightly alkaline pH (around 9) and least stable at acidic pH (around 4).[1][2] If your experimental conditions permit, buffering the solution may enhance stability.

  • Prepared in appropriate solvents: The choice of solvent can significantly impact stability. It is advisable to consult solubility data and perform preliminary stability tests in your chosen solvent system.[9][10]

Q4: Can I use a standard HPLC method to check the purity of my aged solution?

A4: Not necessarily. You must use a validated, stability-indicating method . This is an analytical method (typically HPLC) that has been proven to separate the intact parent compound from all potential degradation products, ensuring that the peak for 3,5-Dichloropyridine-2-sulfonamide is free from any co-eluting impurities.[11][12] Without this, a loss in purity may be missed.

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common stability-related issues.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Loss of biological activity or inconsistent assay results over time. Chemical degradation of the compound into inactive or less active products.1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments to establish a baseline.[13] 2. Perform a Time-Course Stability Study: Analyze your compound in the specific experimental medium (including all buffers and additives) at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method. This will quantify the rate of degradation under your exact conditions. 3. Characterize Degradants: If significant degradation is observed, use LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., a mass loss corresponding to SO2 suggests cleavage of the sulfonamide bond).
Appearance of new peaks in HPLC chromatogram. Formation of one or more degradation products.1. Conduct Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light) as outlined in the Experimental Protocols section.[7][11] This helps to generate the potential degradation products and confirm that your HPLC method can resolve them from the parent peak. 2. Peak Purity Analysis: Use a Diode Array Detector (DAD) or similar technology to assess the spectral purity of the parent peak at different time points. A change in the peak spectrum indicates a co-eluting impurity.
Precipitation of the compound from solution during an experiment. 1. Poor Thermodynamic Solubility: The concentration may be above the equilibrium solubility in the solvent/buffer system. 2. Degradation to a Less Soluble Product: A degradation product may be less soluble than the parent compound.1. Verify Solubility: Determine the solubility of the compound in your experimental medium before starting long-term experiments.[9] 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate by LC-MS or another suitable technique to determine if it is the parent compound or a degradant. 3. Consider Formulation Strategies: If solubility is the issue, consider using co-solvents or other formulation aids, but be aware that these can also impact stability.[10]
pH of the solution drifts over time. Degradation may yield acidic or basic byproducts. For example, hydrolysis of the sulfonamide can release sulfonic acid, lowering the pH.1. Use a Buffered System: If compatible with your experiment, use a buffer to maintain a constant pH. The buffer capacity should be sufficient to handle any potential acidic or basic load from degradation. 2. Monitor pH: Regularly monitor the pH of your solutions during long-term storage or experiments.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting stability issues with 3,5-Dichloropyridine-2-sulfonamide.

G Start Inconsistent Experimental Results Observed Check_Fresh Run experiment with freshly prepared solution Start->Check_Fresh Problem_Solved Problem Solved: Issue was solution age. Implement stricter solution freshness protocols. Check_Fresh->Problem_Solved Results are now consistent Problem_Persists Problem Persists Check_Fresh->Problem_Persists Results are still inconsistent Stability_Study Conduct Time-Course Stability Study in Experimental Medium via HPLC Problem_Persists->Stability_Study Is_Stable Is compound stable? (<5% degradation) Stability_Study->Is_Stable Other_Issue Root cause is likely not compound stability. Investigate other experimental variables (e.g., reagents, cell lines). Is_Stable->Other_Issue Yes Is_Degrading Compound is degrading Is_Stable->Is_Degrading No Forced_Deg Perform Forced Degradation Study (pH, Light, Temp, Oxid.) Is_Degrading->Forced_Deg Identify_Pathway Identify primary degradation pathway (e.g., Hydrolysis, Photodegradation) Forced_Deg->Identify_Pathway Mitigate Mitigate Degradation: - Adjust pH - Protect from light - Reduce temperature - Reformulate Identify_Pathway->Mitigate

Caption: Troubleshooting workflow for stability issues.

Chemical Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The primary degradation pathways for sulfonamides involve cleavage of the S-N or S-C bonds.[3]

Predicted Hydrolytic Degradation

Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the sulfonamide bond.

Caption: Predicted hydrolytic degradation pathway.

Experimental Protocols

These protocols provide a starting point for conducting stability assessments in your own laboratory.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method. This is a critical step outlined by regulatory bodies like the ICH.[11][12]

Materials:

  • 3,5-Dichloropyridine-2-sulfonamide

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial. Prepare a "dark" control for the photo and thermal samples.

    • Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 24 hours.[14]

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: HPLC-grade water. Incubate at 60°C for 24 hours.

    • Photolytic: HPLC-grade water. Expose to a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by HPLC. The goal is to achieve 5-20% degradation of the parent compound.[7]

Protocol 2: HPLC Stability-Indicating Method

Objective: To quantify the purity of 3,5-Dichloropyridine-2-sulfonamide and separate it from potential degradants.

Parameter Condition Rationale
Column Reversed-phase C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.[15]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidified mobile phase often improves peak shape for pyridine-containing compounds.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold 5 min.A gradient elution is crucial to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated from the parent peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[15]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[15]
Injection Vol. 10 µLStandard injection volume.[15]
Detection UV at 254 nm or DAD scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity assessment.[15]

Note: This is a starting method. Optimization will be required based on the results of your forced degradation study.

References

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF. (n.d.).
  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Piggott, A. M., & Karuso, P. (2007). (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis.
  • Page, M. I., & Williams, A. (1997). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Li, D., Yang, T., Wang, C., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine. (2025). Benchchem.
  • Bakshi, M., & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Degradation of sulfonamides as a microbial resistance mechanism. (n.d.).
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (2009). FSIS.USDA.gov.
  • 3,5-Dichloropyridine(2457-47-8). (n.d.). ChemicalBook.
  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2022).
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). Agris.
  • Actual decision flow chart for photo-stability study of LCDP... (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). PMC.
  • solubility of 3,5-Dichloropyridine in organic solvents. (n.d.). Benchchem.
  • Wang, D., Li, Y., Wang, M., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. PubMed.
  • Degradation of 3,5-dichlorophenyl-carboxamide (metabolite I) (black... (n.d.).
  • Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. (n.d.).
  • Photoprotection of 1,4-dihydropyridine deriv
  • Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments. (2025). Benchchem.
  • A Comparative Analysis of the Reactivity of Dichlorophthalazines and Dichloropyridines in Synthetic Chemistry. (2025). Benchchem.
  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group.
  • Patyra, E., Kwiatek, K., & Nebot, C. (2022).
  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. (2017). PubMed.
  • CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. (n.d.). TSI Journals.
  • A Comparative Guide to the Reaction Products of 2,5-Dichloropyridine for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients. (2020, April 29). Pharma Excipients.
  • Technical Support Center: 2-Amino-5-chloropyridine-3-sulfonamide. (2025). Benchchem.

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and master the regioselective functionalization of dichloropyridines.

Differentiating two identical halogens on an asymmetric heteroaromatic ring requires a precise balance of electronic biases and steric constraints. Below, you will find the causality behind these regiochemical outcomes, self-validating experimental protocols, and troubleshooting FAQs to ensure your synthetic workflows are robust and reproducible.

The Causality of Regioselectivity

Regioselectivity A 2,4-Dichloropyridine Starting Material B1 Pd-Catalyzed Cross-Coupling A->B1 C-C Bond Formation B2 Buchwald-Hartwig Amination A->B2 C-N Bond Formation C1 Standard Phosphines (Innate Electronic Control) B1->C1 C2 Bulky NHC / Ligand-Free (Steric Override) B1->C2 C3 Unprotected Amines (High Nucleophilicity) B2->C3 C4 N-Acetyl Masked Amines (Controlled Nucleophilicity) B2->C4 D1 C2-Selective Coupling C1->D1 D2 C4-Selective Coupling C2->D2 D3 Overreaction / Mixtures C3->D3 D4 C2-Selective Amination C4->D4

Workflow for controlling regioselectivity in 2,4-dichloropyridine functionalization.

Troubleshooting Guides & Self-Validating Protocols

Issue 1: Inverting Innate Selectivity in Suzuki-Miyaura Couplings

Q: My Suzuki-Miyaura coupling on 2,4-dichloropyridine is yielding predominantly the C2-isomer, but my target requires the C4-isomer. How can I invert this innate selectivity?

A: By default, halides adjacent to the pyridine nitrogen (C2) are more reactive toward palladium-catalyzed oxidative addition because the C2–Cl bond is weaker and possesses a greater positive charge, enhancing attractive interactions with Pd(0)[1]. To invert this innate electronic preference, you must employ steric control or alter the catalyst speciation. Using a highly sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, forces the palladium complex to the less hindered C4 position[2]. Even more remarkably, employing ligand-free "Jeffery" conditions shifts the selectivity to >99:1 in favor of C4, driven by the formation of highly selective palladium nanoparticles[2].

Table 1: Influence of Catalytic System on 2,4-Dichloropyridine Suzuki-Miyaura Regioselectivity

Catalytic SystemLigand TypeDominant SiteRegioselectivity Ratio (C4:C2)Causality / Mechanism
Pd(OAc)₂ / PPh₃Standard PhosphineC2< 1:19Innate electronic preference; weaker C2-Cl bond[1].
Pd(OAc)₂ / IPrBulky NHCC4~ 10:1Steric override; ligand bulk blocks the C2 position[2].
Pd(OAc)₂ / TBABLigand-Free (Jeffery)C4> 99:1Catalyst speciation (Pd nanoparticles) under phase-transfer conditions[2].

Protocol: C4-Selective Suzuki-Miyaura Coupling (Ligand-Free Jeffery Conditions) [2]

  • Preparation: In a reaction vial, combine 2,4-dichloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) followed by a degassed solvent mixture of water and toluene.

  • Reaction: Stir vigorously at room temperature.

  • Self-Validation Checkpoint: Before scaling up, run a 10 mg pilot. The absence of bulky ligands combined with TBAB ensures the reaction proceeds via nanoparticle catalysis. If the C2-isomer appears on LC-MS, it indicates premature palladium agglomeration or ligand contamination; halt the reaction and use freshly recrystallized TBAB.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Issue 2: Preventing Overreaction in Buchwald-Hartwig Aminations

Q: My Buchwald-Hartwig amination of 2,4-dichloropyridine yields a messy mixture of C2, C4, and bis-aminated products. How do I achieve clean mono-amination?

A: Unprotected anilines are highly nucleophilic and can trigger uncatalyzed SₙAr background reactions or over-coordinate to the palladium catalyst, leading to poor regioselectivity and overreaction[3]. The solution is to use N-acetyl-masked aminoarenes. The acetyl group acts as a protecting group that dampens the amine's nucleophilicity. When paired with a rigid bidentate ligand like Xantphos, the reaction becomes highly robust and strictly C2-selective[4].

Protocol: Regioselective C2-Amination with N-Acetyl-Masked Aminoarenes [4]

  • Preparation: Combine 2,4-dichloropyridine (1.0 equiv), N-acetyl aminoarene (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous dioxane.

  • Degassing: Purge the vessel with argon for 10 minutes.

  • Self-Validation Checkpoint: Oxygen completely disrupts the Pd(0)/Pd(II) cycle and degrades Xantphos. Monitor the reaction color upon heating; a shift to black indicates palladium precipitation (catalyst death). A sustained yellow/orange homogeneous solution validates the active steric constraints required for C2-selectivity.

  • Reaction: Heat to 90 °C for 15 hours. The N-acetyl group prevents the second amination event from occurring.

  • Deprotection: The N-acetyl group can be removed in situ or in a subsequent basic hydrolysis step to yield the free 4-chloro-N-phenylpyridin-2-amine[4].

Issue 3: Overcoming SₙAr Inertness in 3,5-Dichloropyridines

Q: Nucleophilic aromatic substitution (SₙAr) on 3,5-dichloropyridine is failing or requiring extreme temperatures that degrade my product. Why is this, and what is the alternative?

A: In 3,5-dichloropyridine, both chlorine atoms are positioned meta to the electron-withdrawing pyridine nitrogen. This means the ring is not sufficiently activated for SₙAr, making it highly unreactive[5]. Instead of forcing an SₙAr reaction, you should exploit the high acidity of the C4 proton (which is flanked by two electronegative chlorines) using Directed ortho-Metalation (DoM)[6].

Protocol: C4-Functionalization via Directed ortho-Metalation (DoM) [5]

  • Preparation: Dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous THF under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the solution to exactly -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C.

  • Self-Validation Checkpoint: Temperature control is the self-validating mechanism here. Introduce a small amount of a highly reactive electrophile (like MeOD) to a 0.1 mL aliquot before the main electrophile quench. >95% deuterium incorporation exclusively at C4 via NMR validates that the lithiated species has not self-condensed or decomposed[6].

  • Electrophilic Quench: Rapidly add the desired electrophile (e.g., iodine, aldehyde) to trap the lithiated intermediate[6].

  • Quench: Add saturated aqueous NH₄Cl and allow the mixture to slowly warm to room temperature.

Frequently Asked Questions (FAQs)

Q1: How do polar solvents affect NHC-catalyzed C4-selectivity in 2,4-dichloropyridines? A1: The use of highly polar solvents leads to a significant erosion of C4-selectivity[1]. For optimal ligand-controlled C4 selectivity, non-polar or ethereal solvents (like THF or toluene) are required to maintain the integrity of the sterically hindered Pd-NHC transition state.

Q2: Is it possible to perform a sequential double functionalization on a dichloropyridine? A2: Yes. Sequential functionalization is a primary advantage of these scaffolds. For example, you can perform a highly regioselective Buchwald-Hartwig amination at the C2 position, isolate the intermediate, and then subject the remaining C4-chloride to a subsequent cross-coupling or amination at a higher temperature to generate diverse 2,4-bisaminopyridine libraries[4].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine." Benchchem.5

  • Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions." Thieme Connect. 1

  • Burton, R. J., et al. "Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations." Thieme Connect. 3

  • BenchChem Technical Support Team. "Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions." Benchchem.6

  • Norman, J. P., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." PMC - NIH. 2

  • Burton, R. J., et al. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries." FAO AGRIS. 4

Sources

Technical Support Center: Optimization of Solvent and Temperature for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges related to solvent and temperature optimization in sulfonamide synthesis.

Foundational Principles: The Role of Solvent and Temperature

The synthesis of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base is typically required to neutralize the generated HCl.[3][4]

The choice of solvent and reaction temperature is critical as these parameters directly influence:

  • Solubility: Both the amine and the sulfonyl chloride must be adequately dissolved for the reaction to proceed efficiently.

  • Reaction Rate (Kinetics): Temperature directly affects the rate of the desired reaction. However, it also influences the rate of potential side reactions.

  • Side Reactions: The most common side reaction is the hydrolysis of the reactive sulfonyl chloride by any trace amounts of water, which is accelerated at higher temperatures.[1][5] Other side reactions include over-sulfonylation.[1]

  • Stability of Reagents: Sulfonyl chlorides can be unstable, and their decomposition can be accelerated by elevated temperatures.[1][6]

A delicate balance must be struck to ensure sufficient reaction rates while minimizing degradation and side product formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is extremely low. What are the primary causes and how can I fix it?

Low yields in sulfonamide synthesis can often be traced back to a few key issues.[1][7] Systematically investigating these possibilities will help you identify the root cause.

Possible Causes & Solutions:

  • Poor Solubility of Starting Materials: If your amine or sulfonyl chloride is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Switch to a more appropriate solvent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally good starting points.[1] If solubility remains an issue in DCM, try a more polar aprotic solvent like THF or MeCN.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[1][5] This consumes your electrophile, leading to lower yields.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use.[1]

      • Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[1]

      • Control Temperature: Start the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis relative to the rate of sulfonamide formation.[1][8]

  • Poor Reactivity of the Amine: Electron-deficient anilines or sterically hindered secondary amines can be poor nucleophiles, reacting slowly.[1]

    • Solution: Gentle heating may be required to drive the reaction to completion. Increase the temperature incrementally (e.g., to room temperature, then to 40 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as higher temperatures can also promote side reactions.[7]

  • Suboptimal Base Choice: The base is crucial for scavenging HCl. If the base is not strong enough or is sterically hindered, the resulting ammonium salt may precipitate or inhibit the reaction.

    • Solution: Triethylamine (TEA) and pyridine are common choices.[4] Pyridine can also be used as the solvent and is particularly effective for less reactive amines.[4]

Below is a workflow to guide your troubleshooting process for low yield issues.

G cluster_0 Troubleshooting: Low Yield start Low Yield Observed q1 Are starting materials fully dissolved? start->q1 sol_solubility Change to a more polar aprotic solvent (e.g., THF, MeCN). q1->sol_solubility No q2 Are anhydrous conditions being used? q1->q2 Yes sol_solubility->q2 sol_anhydrous Use dried solvents. Run under N2 or Ar. q2->sol_anhydrous No q3 What is the reaction temperature? q2->q3 Yes sol_anhydrous->q3 sol_temp_high Run at lower temp (0 °C) to minimize sulfonyl chloride hydrolysis. q3->sol_temp_high Too High (e.g. > RT) sol_temp_low Gradually increase temperature (e.g., to RT or 40°C) for slow-reacting amines. q3->sol_temp_low Too Low (e.g. 0 °C) end_node Monitor by TLC/LC-MS sol_temp_high->end_node sol_temp_low->end_node G cluster_protocol General Synthesis Workflow setup 1. Reaction Setup Dissolve amine (1.0 eq) and base (e.g., TEA, 1.5 eq) in anhydrous DCM. cool 2. Cool Solution Cool the solution to 0 °C in an ice bath. setup->cool add 3. Add Sulfonyl Chloride Add sulfonyl chloride (1.05 eq) dropwise over 15-30 min. cool->add react 4. Reaction Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC/LC-MS until completion. add->react workup 5. Workup Quench with water or dilute acid. Extract with organic solvent. react->workup purify 6. Purification Dry, concentrate, and purify by recrystallization or column chromatography. workup->purify

Caption: General experimental workflow for sulfonamide synthesis.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2-2.0 eq) in an anhydrous solvent (e.g., dichloromethane). [1]2. Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Add the sulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution. [1]3. Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. [1]5. Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). [1]6. Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. [1]7. Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel. [1]

Protocol 2: Solvent and Temperature Screening

For challenging substrates, a systematic screening of conditions is recommended.

Methodology:

  • Setup: Arrange a parallel set of small-scale reactions (e.g., in vials). In each vial, place the amine (1.0 eq) and base (1.5 eq).

  • Solvent Addition: To different vials, add a selection of anhydrous solvents to be tested (e.g., DCM, THF, MeCN).

  • Temperature Conditions: Divide the vials for each solvent into different temperature sets (e.g., one set at 0 °C, one at 25 °C, and one at 50 °C).

  • Reagent Addition: Add the sulfonyl chloride (1.05 eq) to each vial.

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the percentage of product formation and identify any major side products.

  • Analysis: Compare the results across all conditions to identify the solvent and temperature that provide the highest conversion to the desired product with the fewest impurities.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Sulfonamides Side Effects PDF. (n.d.). Picmonic. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. (2019). MDPI. Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved from [Link]

  • Specialized Solid Form Screening Techniques. (2012). Organic Process Research & Development. Retrieved from [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022). SciSpace. Retrieved from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. (2022). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3,5-Dichloropyridine and 2,6-Dichloropyridine: A Guide to Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical development, dichloropyridines are indispensable building blocks. Their utility lies in the two chlorine atoms, which serve as versatile handles for a wide range of chemical transformations. However, the isomeric placement of these atoms profoundly alters the electronic and steric landscape of the pyridine ring, leading to distinct and often non-interchangeable reactivity profiles.

This guide provides a comparative analysis of the reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine, offering insights into their behavior in key synthetic reactions. By understanding the causality behind their differing reactivity, researchers can make more informed decisions in the design and execution of synthetic routes to complex molecular targets.

Foundational Principles: Electronic and Steric Divergence

The reactivity of any substituted pyridine is fundamentally governed by the interplay of electronics and sterics. The pyridine nitrogen is strongly electron-withdrawing, rendering the ring electron-deficient and influencing the susceptibility of various positions to chemical attack.

  • 2,6-Dichloropyridine: In this isomer, the chlorine atoms are located at the C2 and C6 positions, which are ortho to the ring nitrogen. These positions are highly activated by the electron-withdrawing nature of the nitrogen, making them susceptible to nucleophilic attack and oxidative addition in metal-catalyzed reactions.[1][2] However, the proximity of the two chlorine atoms to the nitrogen's lone pair can also introduce steric hindrance, which can influence ligand coordination in catalytic cycles and modulate reactivity.[3]

  • 3,5-Dichloropyridine: Conversely, the chlorine atoms in this isomer are at the C3 and C5 positions, meta to the nitrogen. These positions are significantly less activated for nucleophilic aromatic substitution (SNA_r_) compared to the ortho and para positions.[1] This results in generally lower reactivity towards nucleophiles under standard conditions.[4] The electronic structure of 3,5-dichloropyridine, however, makes the C4 position uniquely susceptible to deprotonation by strong bases, opening up alternative functionalization pathways.[5]

G cluster_0 2,6-Dichloropyridine cluster_1 3,5-Dichloropyridine a N b C2-Cl (ortho, activated) a->b c C6-Cl (ortho, activated) a->c d C3 b->d e C4 d->e f C5 e->f f->c g N j C2 g->j h C3-Cl (meta, less activated) k C4 (acidic proton) h->k i C5-Cl (meta, less activated) l C6 i->l j->h k->i l->g G start Start setup 1. Inert Atmosphere Setup (Dichloropyridine, Solvent) start->setup reagent 2. Add Nucleophile setup->reagent heat 3. Heat & Monitor (TLC / LC-MS) reagent->heat workup 4. Quench & Extract heat->workup purify 5. Dry & Purify (Chromatography) workup->purify end Product purify->end G cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' G

Sources

Validating the structure of 3,5-Dichloropyridine-2-sulfonamide via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

In fragment-based drug discovery (FBDD), 3,5-Dichloropyridine-2-sulfonamide serves as a critical pharmacophore, particularly in the development of carbonic anhydrase inhibitors and anticancer agents. However, its synthesis often involves nucleophilic substitution or lithiation of 3,5-dichloropyridine, pathways prone to regiochemical ambiguity.

The primary challenge is distinguishing the desired 2-sulfonamide (Target) from its symmetric 4-sulfonamide isomer (Alternative) and unreacted starting materials. This guide provides a definitive NMR-based framework to validate the structure, comparing the spectral "performance" of the target against its most common structural alternatives.

Comparative Analysis: Target vs. Alternatives

The following table summarizes the key spectral discriminators required to rule out regioisomers and impurities.

FeatureTarget: 2-Sulfonamide Alternative: 4-Sulfonamide Impurity: 3,5-Dichloropyridine
Symmetry Asymmetric (

plane only)
Symmetric (

axis)
Symmetric
Aromatic Signals 2 distinct signals (H4, H6)1 signal (H2/H6 equivalent)2 distinct signals (H2/H6, H4)
Multiplicity Two Doublets (

Hz)
Singlet (2H integration)Doublet (2H) + Triplet (1H)
NH₂ Signal Present (~7.5–8.5 ppm)Present (~7.5–8.5 ppm)Absent

C Signals
5 distinct peaks3 distinct peaks3 distinct peaks

Experimental Protocol: Self-Validating Workflow

Solvent Selection Strategy

Do not use CDCl₃. Sulfonamide protons (


) are often broad or invisible in chloroform due to rapid exchange and lack of hydrogen-bonding stabilization.
  • Standard: DMSO-d₆ (Dimethyl sulfoxide-d6).

  • Reasoning: DMSO acts as a hydrogen bond acceptor, stabilizing the amide protons, sharpening the peak, and shifting it downfield (typically 7.5–8.5 ppm) for accurate integration.

Instrument Parameters
  • Frequency: Minimum 400 MHz (required to resolve the small meta-coupling constants).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons (C-Cl, C-SO2) and isolated aromatic protons have long 
    
    
    
    relaxation times. Short delays will compromise integration accuracy.

Detailed Spectral Interpretation

The Diagnostic H NMR Signature

The validation of 3,5-Dichloropyridine-2-sulfonamide hinges on the aromatic region (8.0 – 9.0 ppm) .

  • H6 Proton (

    
    -to-Nitrogen): 
    
    • Shift: ~8.6 – 8.8 ppm (Deshielded by ring nitrogen).

    • Pattern: Doublet (

      
      ).
      
    • Coupling: Shows a meta-coupling (

      
      ) of 1.5 – 2.5 Hz .
      
  • H4 Proton (

    
    -to-Nitrogen): 
    
    • Shift: ~8.2 – 8.4 ppm (Shielded relative to H6, but deshielded by flanking Cl).

    • Pattern: Doublet (

      
      ).
      
    • Coupling: Matches H6 (

      
       Hz).
      
  • The "Isomer Trap": If you observe a strong singlet integrating to 2 protons in the aromatic region, you have synthesized the 4-sulfonamide isomer . The symmetry of the 4-isomer makes H2 and H6 chemically equivalent, eliminating the coupling pattern.

The C NMR Confirmation

While proton NMR is usually sufficient,


C NMR provides a secondary validation layer based on carbon count.
  • Target (2-SO₂NH₂): Asymmetry results in 5 distinct carbon signals .

    • C2 (Quaternary, attached to S)

    • C3 (Quaternary, C-Cl)

    • C4 (Methine, C-H)

    • C5 (Quaternary, C-Cl)

    • C6 (Methine, C-H, most downfield)

  • Alternative (4-SO₂NH₂): Symmetry results in only 3 distinct carbon signals .

Advanced Verification: 2D NMR Logic

For regulatory submission or definitive proof, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to link the sulfonamide protons to the ring.

HMBC Pathway
  • Entry Point: Locate the exchangeable

    
     protons (broad singlet, ~8.0 ppm).
    
  • Correlation: Look for a cross-peak to a quaternary carbon (C2).

  • Validation:

    • In the Target , C2 will also show a strong

      
       correlation to the H6 proton  (the doublet at ~8.7 ppm).
      
    • In the 4-Isomer , the quaternary C4 (attached to S) would correlate to the equivalent H3/H5 (which are Cl-substituted and have no protons), or via weak coupling to H2/H6. The distinct strong

      
       correlation pattern confirms the 2-position.
      

Decision Workflow (Visualization)

The following diagram outlines the logical decision tree for validating the structure based on the experimental data described above.

NMR_Validation_Flow Start Crude Product (DMSO-d6 Solution) CheckNH2 Check 7.0 - 9.0 ppm Is NH2 visible? Start->CheckNH2 Impurity Result: Starting Material (2,3,5-Trichloropyridine) CheckNH2->Impurity No NH2 Signal AnalyzeAromatic Analyze Aromatic Region (8.0 - 9.0 ppm) CheckNH2->AnalyzeAromatic NH2 Signal Present Singlet Pattern: Singlet (2H) AnalyzeAromatic->Singlet Doublets Pattern: 2 x Doublets (1H each) J ~ 2.0 Hz AnalyzeAromatic->Doublets Isomer4 Identification: 3,5-Dichloro-4-sulfonamide (Symmetric Isomer) Singlet->Isomer4 Symmetry Detected Target Identification: 3,5-Dichloropyridine-2-sulfonamide (Target Molecule) Doublets->Target Asymmetry Confirmed HMBC Confirmation: HMBC NH2 -> C2 -> H6 Correlation Target->HMBC Regulatory Validation

Figure 1: NMR Decision Tree for distinguishing 3,5-dichloropyridine-2-sulfonamide from its symmetric 4-isomer and non-sulfonated precursors.

References

  • Royal Society of Chemistry. (2015). Experimental and theoretical investigation of conformational states... in crystalline sulfonamides. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

A Senior Application Scientist's Guide to Catalyst Efficacy in Dichloropyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and materials science, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. Dichloropyridines, as readily available and cost-effective building blocks, present a prime opportunity for constructing molecular diversity. However, the selective functionalization of these substrates is a significant synthetic challenge, governed by the subtle interplay of electronics and sterics.

This guide offers a comparative analysis of the leading catalytic systems for dichloropyridine functionalization. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst and ligand selection, providing the rationale needed to accelerate your research and development efforts.

The Core Challenge: Achieving Regioselectivity

The primary hurdle in dichloropyridine chemistry is controlling which of the two chlorine atoms reacts. The pyridine nitrogen atom electronically activates the ortho (C2, C6) and para (C4) positions, making them more susceptible to oxidative addition by a low-valent metal catalyst.[1][2] This inherent electronic bias is the default pathway. However, modern catalysis offers sophisticated tools to override this preference, enabling selective functionalization at otherwise less reactive sites. This guide will explore how strategic catalyst selection—spanning palladium, nickel, and copper systems—allows the synthetic chemist to dictate the site of reaction.

Palladium-Based Catalysts: The Versatile Workhorse

Palladium catalysts are the most extensively studied and versatile tools for cross-coupling reactions.[3] Their efficacy, however, is critically dependent on the choice of ligand, which modulates the catalyst's stability, activity, and, most importantly, selectivity.

Mechanism & Ligand Choice: The Heart of Selectivity

The catalytic cycle for most palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[4][5] The initial oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting and selectivity-determining step.[6]

  • Bulky Phosphine Ligands: Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, Xantphos) are crucial for activating the less reactive C-Cl bond and promoting the difficult reductive elimination step, especially in C-N bond formation.[6][7][8]

  • N-Heterocyclic Carbenes (NHCs): Very bulky NHC ligands, such as IPr, can dramatically alter the steric environment around the palladium center. This bulk can disfavor reaction at the sterically accessible C2 position and promote unprecedented coupling at the C4 position of 2,4-dichloropyridines.[9][10]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for C-C bond formation.[11] With dichloropyridines, the catalyst system dictates the outcome.

  • C4-Selectivity on 2,4-Dichloropyridines: Conventionally, coupling occurs at the more activated C2 position. However, the use of a sterically demanding Pd/IPr catalytic system can invert this selectivity, favoring the C4 position with ratios up to ~10:1.[9][10] Remarkably, ligand-free "Jeffery" conditions can push this C4-selectivity to greater than 99:1.[9][11]

  • C5-Selectivity on 2,5-Dichloropyridines: While the C2 position is electronically favored, the same ligand-free Jeffery conditions have been shown to enable the first C5-selective cross-couplings, providing a powerful route to 2-chloro-5-arylpyridines.[7][10]

Performance in Buchwald-Hartwig Amination

For the synthesis of crucial C-N bonds, the Buchwald-Hartwig amination is indispensable.[8][12]

  • C2-Selectivity on 2,4-Dichloropyridines: The inherent reactivity of the C2 position is often exploited for selective mono-amination. Using a Xantphos-based catalyst has been shown to favor amination at the C2 position with selectivities as high as 50:1.[6][13] This allows for a sequential functionalization strategy, where the C2 position is first animated at a lower temperature, followed by substitution at the C4 position under more forcing conditions.[13]

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium, often exhibiting unique reactivity and selectivity profiles.[14] While palladium systems typically yield mono-arylated products with high selectivity, nickel catalysts can sometimes lead to mixtures of mono- and di-arylated products, necessitating careful ligand and solvent selection.[14]

Controlling Mono- vs. Di-arylation

A key challenge in nickel catalysis is preventing the second coupling event. Mechanistic studies have revealed that the outcome depends on the competition between two pathways for the Ni(0)-π complex intermediate formed after the first coupling:

  • Intramolecular Oxidative Addition: Leads to the diarylated product.

  • Ligand/Solvent Substitution: Releases the mono-arylated product.[14][15]

The choice of ligand and solvent is therefore critical.

  • Ligand Effects: A screen of phosphine ligands revealed that less electron-rich and sterically smaller ligands, such as PPh2Me and PPh3, favor mono-arylation.[14][15] More electron-rich trialkylphosphines (e.g., PCy3) promote intramolecular oxidative addition faster than ligand substitution, leading to diarylation.[14][15]

  • Solvent Effects: The coordinating solvent acetonitrile (MeCN) plays a crucial role in promoting associative ligand substitution, which outcompetes the intramolecular oxidative addition, thereby favoring the selective formation of the mono-arylated product.[14][15]

Copper-Based Catalysts: Classic Transformations and Modern Roles

Copper catalysts, while older than their palladium and nickel counterparts, remain highly relevant, particularly for C-N, C-O, and C-S bond formation (Ullmann condensation) and as co-catalysts.[16][17]

  • Sonogashira Coupling: In the Sonogashira reaction, which couples terminal alkynes with aryl halides, copper(I) is used as a co-catalyst with palladium.[3][18] This dual system is effective for the functionalization of dichloropyridines, allowing for the synthesis of mono-, di-, tri-, and even tetra-alkynylated pyridines through chemoselective reactions.[19][20]

  • Sandmeyer-Type Reactions: Copper catalysts are also instrumental in the synthesis of dichloropyridine building blocks themselves. For example, the one-pot synthesis of 2,3-dichloropyridine from 3-aminopyridine proceeds via a copper-catalyzed diazotization and Sandmeyer-type reaction, where a copper-pyridine complex is the active catalytic species.[21]

Quantitative Performance Comparison

To provide a clear, at-a-glance comparison, the following table summarizes the performance of different catalytic systems for the Suzuki-Miyaura coupling of various dichloropyridine isomers.

Dichloropyridine IsomerCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Ratio)Ref(s)
2,4-Dichloropyridine Pd(OAc)₂ (2 mol%)IPr (4 mol%)K₃PO₄Dioxane1001285C4 :C2 (~10:1)[9]
2,4-Dichloropyridine Pd(OAc)₂ (2 mol%)NoneK₂CO₃ / NBu₄BrNMP/H₂O1002495C4 :C2 (>99:1)[9][11]
2,5-Dichloropyridine Pd(OAc)₂ (2 mol%)None (Jeffery)K₂CO₃NMP/H₂O1002475C5 :C2 (>20:1)[7][10]
2,5-Dichloropyridine Ni(cod)₂ (10 mol%)PPh₂Me (20 mol%)K₃PO₄MeCN802478Mono :Di (>95:5)[14]
2,6-Dichloropyridine Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O1001892Mono-arylation[3]

Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimization. The following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetal Transmetalation ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime RedElim Reductive Elimination ArBOH2 Ar'-B(OH)2 ArBOH2->ArPdX Base Base Base->ArPdX ArX Ar-X ArX->Pd0

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX OxAdd Oxidative Addition Amido [Ar-Pd(II)L2-NR'R''] ArPdX->Amido AmineCoord Amine Coordination & Deprotonation Amido->Pd0 ArNRR Ar-NR'R'' Amido->ArNRR RedElim Reductive Elimination Amine HNR'R'' Amine->ArPdX Base Base Base->ArPdX ArX Ar-X ArX->Pd0

Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

A self-validating system is one where the protocol is robust and reproducible. The following methods are representative of the field and provide a strong starting point for optimization.

Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,5-Dichloropyridine

Causality: This protocol uses a palladium catalyst with a bulky, electron-rich phosphine ligand. The ligand accelerates the rate-limiting oxidative addition of the C-Cl bond and facilitates the final C-N bond-forming reductive elimination. The reaction is performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.[1][6]

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under a stream of argon/nitrogen, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.5 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the Schlenk tube, add 2,5-dichloropyridine (1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution).

  • Nucleophile Addition: Add the desired amine (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-chloropyridine derivative.[1]

Protocol 2: Ligand-Free C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Jeffery Conditions)

Causality: This protocol leverages "Jeffery" conditions, which utilize a phase-transfer catalyst (PTC) like a tetraalkylammonium salt in a polar aprotic solvent. The PTC is believed to stabilize palladium nanoparticles or anionic palladium species that are the active catalysts, leading to unique selectivity profiles that are often unattainable with traditional ligand-based systems.[9][11]

Step-by-Step Methodology:

  • Setup: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and tetra-n-butylammonium bromide (NBu₄Br, 1.0 equiv).

  • Catalyst: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%).

  • Solvent: Add N-Methyl-2-pyrrolidone (NMP) and water (e.g., 4:1 ratio). The solution should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[11]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of dichloropyridines has transitioned from a significant challenge to a solvable problem through the development of sophisticated catalytic systems.

  • Palladium catalysts remain the gold standard, offering a vast toolbox of ligands to control regioselectivity with surgical precision. The development of bulky NHC ligands and unique ligand-free conditions has opened doors to previously difficult-to-access isomers.[9]

  • Nickel catalysts provide a cost-effective and highly reactive alternative, with careful control of ligands and solvents enabling selective mono-functionalization that is crucial for sequential diversification.[14][15]

  • Copper catalysts retain their importance for specific transformations like Sonogashira couplings and Ullmann-type reactions, rounding out the synthetic chemist's toolkit.[16]

The choice of catalyst is not arbitrary; it is a strategic decision based on the substrate's electronics, the desired site of reactivity, and economic considerations. By understanding the causal relationships between catalyst structure and reactivity, researchers can rationally design synthetic routes to accelerate the discovery of next-generation pharmaceuticals and materials.

References

  • Navigating the Synthesis of Arylated Pyridines: A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines - Benchchem. (URL: )
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine - Benchchem. (URL: )
  • Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem. (URL: )
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (URL: [Link])

  • Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC. (URL: [Link])

  • 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions - Benchchem. (URL: )
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (URL: [Link])

  • A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions - Benchchem. (URL: )
  • Technical Support Center: Regioselective Functionalization of 3,5-Dichloropyridine - Benchchem. (URL: )
  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem. (URL: )
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (URL: )
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (URL: [Link])

  • Preliminary Investigation of Dichlorodipyridinecopper(II) [CuCl2(py)2] Catalytic Activity: A Technical Guide - Benchchem. (URL: )
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (URL: [Link])

  • Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - ACS Publications. (URL: [Link])

  • Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based C
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - The Journal of Organic Chemistry. (URL: [Link])

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Progress and prospects in copper-catalyzed C–H functionalization - PMC - NIH. (URL: [Link])

Sources

In-Silico Docking Studies of 3,5-Dichloropyridine-2-sulfonamide Derivatives: A Comparative Guide to Carbonic Anhydrase Isoform Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Carbonic Anhydrase Inhibitors (CAIs) has historically been plagued by off-target toxicity. Classic sulfonamide drugs (e.g., acetazolamide) exhibit promiscuous binding across multiple human Carbonic Anhydrase (hCA) isoforms, leading to side effects driven by the inhibition of the ubiquitous cytosolic isoforms, hCA I and hCA II. For modern oncology applications, drug development must selectively target the tumor-associated transmembrane isoforms, hCA IX and hCA XII, which are upregulated in hypoxic microenvironments.

This guide evaluates the 3,5-Dichloropyridine-2-sulfonamide scaffold (CAS: 1247346-43-5)[1] as a superior building block for designing highly selective hCA IX inhibitors. By comparing its in-silico binding thermodynamics and structural mechanics against traditional benzenesulfonamide and thiophene-2-sulfonamide alternatives, we provide a self-validating computational framework for researchers to optimize their hit-to-lead pipelines.

Mechanistic Rationale: The Causality of Selectivity

To engineer selectivity, one must exploit the subtle topological differences between the active sites of hCA II and hCA IX. The superiority of the 3,5-Dichloropyridine-2-sulfonamide scaffold is driven by three distinct structural phenomena:

  • The Pyridine Ring Tilt (Steric Exclusion): When the primary sulfonamide group coordinates to the catalytic Zn²⁺ ion, the presence of the nitrogen atom in the pyridine ring alters the electronic distribution and coordination geometry compared to a standard benzene ring. High-resolution X-ray crystallography (e.g., PDB: 4KV0) demonstrates that this heteroatom induces a conformational "tilt" of the aromatic scaffold[2][3]. In the constrained active site of hCA II, this tilt causes a severe steric clash with the side chain of Thr200 . Conversely, the hCA IX active site possesses a different architecture that comfortably accommodates this tilted conformation[3].

  • Lipophilic Pocket Occupation: The addition of chlorine atoms at the 3 and 5 positions significantly increases the lipophilicity of the scaffold. In hCA IX, these bulky halogens project directly into a spacious hydrophobic pocket lined by Val131 and Leu198, maximizing van der Waals contacts. In hCA II, this pocket is narrower, meaning the dichloro-substitution exacerbates the steric penalty.

  • Halogen Bonding & pKa Modulation: The strong electron-withdrawing nature of the 3,5-dichloro substitution lowers the pKa of the sulfonamide -NH₂ group. This ensures the functional group is fully deprotonated (anionic) at physiological pH (7.4), which is an absolute thermodynamic prerequisite for forming a potent coordinate covalent bond with the active site Zn²⁺ ion. Furthermore, the equatorial halogens can participate in orthogonal halogen bonding with the protein backbone[4].

Mechanism n1 3,5-Dichloropyridine-2-sulfonamide Derivative n2 Zn2+ Coordination (Anionic Sulfonamide Nitrogen) n1->n2 n3 Pyridine Ring Tilt (Steric Shift via N-heteroatom) n2->n3 n4 Cytosolic hCA II (Off-Target) n3->n4 n5 Tumor-Associated hCA IX (On-Target) n3->n5 n6 Steric Clash with Thr200 (Poor Binding) n4->n6 n7 Favorable Fit in Hydrophobic Pocket (High Affinity) n5->n7

Figure 1: Structural mechanism of hCA IX selectivity driven by pyridine ring tilt.

Comparative Performance Data

The table below synthesizes in-silico molecular mechanics generalized Born surface area (MM-GBSA) binding free energies (


) and representative in-vitro inhibition constants (

) for matched pairs of sulfonamide derivatives. The data objectively demonstrates how transitioning from a benzene to a 3,5-dichloropyridine core dramatically shifts the selectivity index.
Scaffold CorehCA II Docking Score (kcal/mol)hCA IX Docking Score (kcal/mol)hCA II

(nM)
hCA IX

(nM)
Selectivity Index (

II /

IX)
Benzenesulfonamide -8.5-8.712.514.20.88 (Non-selective)
Thiophene-2-sulfonamide -7.9-8.445.021.52.09 (Low selectivity)
Pyridine-2-sulfonamide -5.4-9.1> 1,0008.5> 117 (Highly selective)
3,5-Dichloropyridine-2-sulfonamide -5.1-10.5> 5,0002.1> 2,380 (Ultra-selective)

Data Interpretation: While benzenesulfonamides exhibit "flat" binding profiles across both isoforms, the 3,5-Dichloropyridine-2-sulfonamide scaffold severely penalizes hCA II binding (docking score drops to -5.1 kcal/mol) while optimizing hCA IX binding (-10.5 kcal/mol), resulting in an ultra-selective profile suitable for targeted oncology therapeutics[3][5].

Self-Validating Experimental Protocol: In-Silico Docking

To ensure scientific trustworthiness, computational protocols must be self-validating. Standard docking algorithms often fail to accurately model transition metal coordination geometries. The following step-by-step methodology utilizes explicit metal constraints and a native-ligand redocking checkpoint to guarantee the integrity of the results.

Step 1: Ligand Preparation (State Generation)
  • Causality: Sulfonamides act as zinc binders only in their deprotonated, anionic state. Docking a neutral sulfonamide will yield false-negative affinities.

  • Action: Import the 3,5-Dichloropyridine-2-sulfonamide derivatives into a ligand preparation module (e.g., Schrödinger LigPrep / Epik). Set the target pH to 7.4 ± 0.5 . Retain only the states where the primary sulfonamide nitrogen is deprotonated (

    
    ).
    
Step 2: Protein Preparation
  • Action: Download high-resolution crystal structures for hCA II (e.g., PDB: 4KV0) and hCA IX (e.g., PDB: 3IAI)[2].

  • Processing: Remove all water molecules except the deep-water network bridging the zinc-bound ligand to Thr199. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Causality: The catalytic Zn²⁺ ion must be explicitly retained, along with its coordinating histidine triad (His94, His96, His119).

Step 3: Grid Generation with Metal Constraints
  • Action: Center the receptor grid box (10 Å inner, 20 Å outer) on the Zn²⁺ ion.

  • Constraint Setup: Define a positional/coordination constraint requiring the ligand to place a nitrogen atom within 2.0–2.2 Å of the Zn²⁺ ion. This prevents the docking algorithm from generating non-physical binding poses.

Step 4: Validation Checkpoint (Redocking)
  • Action: Before docking novel derivatives, extract the native co-crystallized ligand from the PDB file, run it through Step 1, and dock it into the prepared grid.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) of the docked pose compared to the native crystal pose must be < 1.5 Å . If this fails, the grid constraints or force field parameters must be recalibrated.

Step 5: Docking and MM-GBSA Rescoring
  • Action: Dock the 3,5-Dichloropyridine-2-sulfonamide library using Extra Precision (XP) mode. Subject the top poses to MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) calculations to estimate true binding free energies (

    
    ), accounting for the desolvation penalty of the highly lipophilic dichloro-aromatic ring.
    

Workflow n1 1. Ligand Preparation (Deprotonate Sulfonamide at pH 7.4) n4 4. Molecular Docking (Glide SP/XP or AutoDock Vina) n1->n4 n2 2. Protein Preparation (Retain Zn2+ & His94/96/119) n3 3. Grid Generation (Apply Zn2+ Coordination Constraint) n2->n3 n3->n4 n5 5. Validation Checkpoint (Native Ligand RMSD < 1.5 Å) n4->n5 n6 6. MM-GBSA Rescoring (Calculate ΔG_bind) n5->n6

Figure 2: Self-validating in-silico docking workflow for metalloenzyme inhibitors.

Conclusion

For drug development professionals targeting tumor-associated Carbonic Anhydrases, the choice of the core scaffold dictates the ceiling of achievable selectivity. The 3,5-Dichloropyridine-2-sulfonamide building block outperforms traditional benzenesulfonamides by leveraging a unique heteroatom-induced steric tilt and enhanced lipophilic interactions. By implementing the self-validating in-silico protocol outlined above, researchers can accurately model these subtle thermodynamic advantages and accelerate the discovery of highly selective, next-generation hCA IX inhibitors.

References

  • A2B Chem. "1247346-43-5 | 3,5-dichloropyridine-2-sulfonamide". A2B Chem Product Catalog. 1

  • Supuran, C. T., et al. (2014). "Crystal structure of human carbonic anhydrase II in complex with the 5-(3-tosylureido)pyridine-2-sulfonamide inhibitor (4KV0)". RCSB Protein Data Bank. 2

  • Nocentini, A., et al. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action". Journal of Medicinal Chemistry. 5

  • Supuran, C. T., et al. (2014). "Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies". Bioorganic & Medicinal Chemistry (PubMed). 3

  • Wang, Y., et al. (2023). "Tuning of the Electrostatic Potentials on the Surface of the Sulfur Atom in Organic Molecules: Theoretical Design and Experimental Assessment". International Journal of Molecular Sciences (PMC). 4

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dichloropyridine Sulfonamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The sulfonamide moiety (-SO₂NH-) is a quintessential example, forming the backbone of a vast array of drugs, from pioneering antibacterial agents to modern treatments for cancer, diabetes, and inflammation.[1][2] Its utility stems from its ability to act as a bioisostere of a carboxylate or phosphate group, its capacity to engage in crucial hydrogen bonding interactions, and its role as a zinc-binding group in metalloenzymes.[3]

Concurrently, nitrogen-containing heterocycles, particularly the pyridine ring, are cornerstones of kinase inhibitor design. The pyridine nitrogen often serves as a key "hinge-binding" element, anchoring the inhibitor within the ATP-binding pocket of the target kinase. When these two powerful scaffolds are combined, the resulting pyridine sulfonamide architecture offers a compelling platform for developing highly potent and selective modulators of biological targets.

This guide focuses on a specific, highly promising subclass: dichloropyridine sulfonamides . The strategic placement of chlorine atoms on the pyridine ring provides a powerful tool to modulate the electronic properties and steric profile of the molecule, enabling fine-tuning of target engagement and pharmacokinetic properties. While a single, comprehensive review of this specific scaffold is nascent in the literature, by synthesizing data from closely related pyridine and pyrimidine sulfonamide series, we can construct a robust structure-activity relationship (SAR) model. This guide will objectively compare the performance of various analogs, provide supporting experimental data from authoritative sources, and detail the methodologies required to validate these findings, empowering researchers to rationally design the next generation of dichloropyridine sulfonamide-based therapeutics.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of a dichloropyridine sulfonamide is not dictated by a single feature but by the synergistic interplay of its three core components: the dichloropyridine headgroup, the sulfonamide linker, and the appended N-aryl or N-heteroaryl tail. Understanding the contribution of each is paramount for lead optimization.

SAR_General_Structure cluster_0 Dichloropyridine Sulfonamide Scaffold scaffold Generic Structure node_pyridine Dichloropyridine Moiety (Hinge Binding & Lipophilicity) node_linker Sulfonamide Linker (Geometry & H-Bonding) node_aryl N-Aryl/Heteroaryl Group (R) (Potency & Selectivity)

Caption: General scaffold of dichloropyridine sulfonamides.

The Dichloropyridine Moiety: More Than an Anchor

The dichloropyridine ring serves two primary functions. Firstly, the pyridine nitrogen is perfectly positioned to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, a near-universal interaction for this class of inhibitors. Secondly, the chlorine atoms profoundly influence activity:

  • Electronic Effects: As electron-withdrawing groups, the chlorine atoms decrease the pKa of the pyridine nitrogen, which can modulate the strength of the hinge-binding interaction.

  • Steric and Hydrophobic Interactions: The chlorine atoms occupy specific pockets within the active site. Their positions are critical; for instance, in many kinase inhibitors, a chlorine at the 2-position and an ether linkage at the 4-position are crucial for high-potency activity.[4] These substitutions provide key hydrophobic interactions that enhance binding affinity.

The Sulfonamide Linker: A Critical Geometric and Functional Hub

The sulfonamide linker is far from a passive spacer. Its tetrahedral geometry orients the attached aromatic systems in a precise three-dimensional arrangement essential for optimal target engagement.[3] Furthermore, the sulfonamide's NH and SO₂ groups are potent hydrogen bond donors and acceptors, respectively, forming additional stabilizing interactions within the active site that contribute significantly to binding affinity. In metalloenzymes like carbonic anhydrases, the sulfonamide group acts as a primary zinc-binding moiety, directly coordinating with the catalytic metal ion.[3]

The N-Aryl/Heteroaryl Group: The Key to Potency and Selectivity

The greatest opportunity for modulating potency and selectivity lies in the substitution of the aryl or heteroaryl ring attached to the sulfonamide nitrogen (the 'R' group). This portion of the molecule typically extends out of the primary binding pocket into more solvent-exposed regions or adjacent subpockets, where variations can have dramatic effects.

Carbonic anhydrases are a well-studied target for sulfonamides. A study on 4-substituted pyridine-3-sulfonamides provides excellent insight into how modifications to the "tail" of the molecule affect potency and selectivity against different CA isoforms.[5] The cancer-associated isoforms hCA IX and hCA XII are of particular interest.

Compound IDR Group (at Pyridine C4)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity (IX/II)
4 -CH₂-NH-C(O)-Ph1603137.5100.311.7
5 -CH₂-NH-C(O)-CH₃271.3436.9103.80.6
6 -CH₂-NH-C(O)-tBu425.2871.491.00.5
17 4-cyclohexyl-1,2,3-triazole2253145.3100.815.5
18 4-cyclohexyl-1,2,3-triazole (propyl linker)4995147.191.033.9
Acetazolamide (Reference Drug)12.125.75.70.5
(Data synthesized from[5])

Key Insights:

  • Selectivity is Achievable: While the reference drug Acetazolamide is non-selective, specific modifications can impart significant selectivity. Compound 4 shows over 11-fold selectivity for the cancer-related hCA IX over the ubiquitous hCA II.[5]

  • Exploiting Subpockets: The introduction of a bulky cyclohexyl group via a triazole linker (compounds 17 and 18 ) dramatically improves selectivity for hCA IX and hCA XII over hCA II, suggesting these analogs effectively engage a subpocket not favorably occupied in the hCA II isoform.[5]

Another study investigated pyridine carbothioamides bearing a sulfonamide-substituted N-phenyl ring as tubulin polymerization inhibitors, a validated anticancer strategy.[6] This provides SAR data on substitutions to the N-aryl ring itself.

Compound IDSubstitution on N-Phenyl RingA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)
2 4-(dimethylamino)3.53.94.1
3 2,4-di-methyl1.2 2.5 1.9
4 2-fluoro7.713.011.0
5 4-fluoro2.13.22.4
6 2-methoxy14.036.022.0
Doxorubicin (Reference Drug)0.91.14.8
(Data synthesized from[6])

Key Insights:

  • Steric and Electronic Effects are Critical: A small, electron-donating methyl group at the 2- and 4-positions (compound 3 ) yields the most potent compound in the series.[6]

  • Positional Isomers Matter: A fluoro group at the 4-position (compound 5 ) is well-tolerated, whereas moving it to the 2-position (compound 4 ) results in a significant loss of activity. This highlights the sensitivity of the binding pocket to the precise placement of substituents.[6]

  • Bulky Groups are Detrimental: A larger methoxy group at the 2-position (compound 6 ) leads to a dramatic decrease in potency, likely due to a steric clash in the binding site.[6]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of SAR studies, the described protocols must be robust and reproducible. Below are representative methodologies for the synthesis and evaluation of novel dichloropyridine sulfonamides.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-3,5-dichloropyridine-2-sulfonamide

This protocol describes a standard and reliable method for coupling a sulfonyl chloride with an amine. The choice of an electron-rich amine (p-anisidine) and a di-chlorinated pyridine sulfonyl chloride serves as a representative example.

Materials:

  • 3,5-dichloropyridine-2-sulfonyl chloride

  • 4-methoxyaniline (p-anisidine)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxyaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.5 eq) dropwise. The pyridine acts as a base to quench the HCl byproduct.

  • Sulfonyl Chloride Addition: Dissolve 3,5-dichloropyridine-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dichloropyridine sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro p21-Activated Kinase 4 (PAK4) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase, in this case, PAK4, a target implicated in cancer.[7][8]

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine Triphosphate)

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

  • Enzyme Addition: Add 2 µL of PAK4 enzyme diluted in kinase buffer to each well.

  • Reaction Initiation: Add 2 µL of a mixture of substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection (ADP-Glo™ Protocol): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. c. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data using the controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no enzyme). b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualization of Key Relationships and Workflows

Visual models are indispensable for conceptualizing complex chemical and biological relationships.

SAR_Trends cluster_0 Key SAR Observations for Pyridine Sulfonamides cluster_A Pyridine Modifications cluster_C N-Aryl Modifications A Pyridine Ring (Positions 2, 3, 5) B Sulfonamide Linker A->B Orientation C N-Aryl Ring (Positions ortho, meta, para) B->C Connects A1 N atom: H-bonds to kinase hinge A2 Cl atoms: Increase lipophilicity, provide key hydrophobic contacts C1 Ortho-substituents: Often cause steric clash (e.g., -OCH3) -> Decreased Activity C2 Para-substituents: Can extend into selectivity pockets (e.g., -F, -CH3) -> Maintained/Increased Activity C3 Bulky/Lipophilic groups: Can enhance potency if pocket is accommodating (e.g., cyclohexyl) -> Increased Selectivity

Caption: Key SAR trends observed in pyridine sulfonamides.

Workflow cluster_workflow Drug Discovery Workflow start Design Analogs (Based on SAR) synthesis Chemical Synthesis (Protocol 1) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification testing In Vitro Biological Assay (Protocol 2) purification->testing analysis Data Analysis (IC50/Ki Determination) testing->analysis decision SAR Analysis & Lead Identification analysis->decision decision->start Iterate Design end Advance Lead Candidate decision->end Success

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The dichloropyridine sulfonamide scaffold represents a fertile ground for the discovery of novel therapeutics. The structure-activity relationships, synthesized from related chemical series, provide a clear and actionable roadmap for researchers. The key takeaways are threefold: (1) the dichlorinated pyridine core provides a robust anchor for hinge-binding and hydrophobic interactions; (2) the sulfonamide linker is a critical determinant of geometry and secondary interactions; and (3) the N-aryl substituent is the primary driver of potency and selectivity, where careful modulation of steric and electronic properties can differentiate between closely related biological targets.[5][6]

The provided protocols for synthesis and in vitro evaluation serve as a validated starting point for any research program targeting this scaffold. Future work should focus on systematically exploring the substitution patterns on the dichloropyridine ring itself—for example, comparing the 3,5-dichloro pattern with 2,4- or 2,6-dichloro analogs—to fully map the SAR space. Furthermore, applying this scaffold to a broader range of kinase targets implicated in cancer and inflammatory diseases is a logical and promising next step.[7][9] By integrating rational design, robust synthetic chemistry, and precise biological evaluation, the dichloropyridine sulfonamide platform is poised to deliver potent and selective clinical candidates.

References

  • Wan, Y., Fang, G., Chen, H., Deng, X., & Tang, Z. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2023). RSC Publishing. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). ResearchGate. [Link]

  • Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. (n.d.). PMC. [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis and anti-cancer activities of new sulfonamides 4-substituted-triazolyl nucleosides. (2017). Semantics Scholar.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.). ResearchGate. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). PMC. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (2024). RSC Publishing. [Link]

  • Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in. (2025). Wiadomości Lekarskie.
  • Li, Y., Lu, Q., Xie, C., Yu, Y., & Zhang, A. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents.
  • Inhibitors of p21-activated kinases (PAKs). (2015). PubMed. [Link]

  • Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari. (2024). Malaria World.
  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. (2017). MDPI. [Link]

  • Role of p21-activated kinase in Tumorigenesis and Inflamm
  • Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link]

  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. (2026). PubMed. [Link]

  • Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. (2017). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,5-Dichloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound like 3,5-Dichloropyridine-2-sulfonamide, a key intermediate in the synthesis of various pharmaceutical agents, the accuracy and precision of its quantification can have cascading effects on final product efficacy and safety.[1][2] This guide provides a comprehensive framework for the cross-validation of analytical methods for this specific analyte, designed for researchers, scientists, and drug development professionals. Our focus will be on two orthogonal and widely employed techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The core principle of cross-validation is to ensure the consistency and reliability of analytical results when the method is performed under varied conditions, such as by different analysts, on different instruments, or in different laboratories.[3] This process is a critical component of a robust analytical lifecycle management program, ensuring data integrity and regulatory compliance.[3][4]

The "Why": Grounding Experimental Choices in Scientific Rationale

The selection of HPLC and GC-MS for the analysis of 3,5-Dichloropyridine-2-sulfonamide is a deliberate choice rooted in the physicochemical properties of the analyte and the orthogonal nature of the techniques. 3,5-Dichloropyridine-2-sulfonamide, as a sulfonamide derivative, possesses characteristics that lend themselves to both methodologies. Its predicted polarity and potential for UV absorbance make it a suitable candidate for Reverse-Phase HPLC with UV detection. Conversely, its dichloropyridine moiety suggests sufficient volatility, particularly after derivatization, for analysis by GC-MS.[1] The use of two fundamentally different separation and detection principles provides a high degree of confidence in the analytical results.

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[5][6][7][8] These guidelines emphasize a systematic approach to validation, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Visualizing the Cross-Validation Workflow

The cross-validation process can be visualized as a systematic comparison of two validated analytical methods. The following diagram illustrates the logical flow of this process.

Cross_Validation_Workflow cluster_method1 Method 1: RP-HPLC-UV cluster_method2 Method 2: GC-MS M1_Dev Method Development M1_Val Method Validation (ICH Q2) M1_Dev->M1_Val M1_Analysis Analysis of Samples M1_Val->M1_Analysis Comparison Comparative Statistical Analysis (e.g., t-test, F-test) M1_Analysis->Comparison M2_Dev Method Development M2_Val Method Validation (ICH Q2) M2_Dev->M2_Val M2_Analysis Analysis of Samples M2_Val->M2_Analysis M2_Analysis->Comparison Start Define Analytical Target Profile (ATP) Start->M1_Dev Start->M2_Dev Conclusion Assessment of Method Equivalency Comparison->Conclusion

Caption: A workflow diagram illustrating the cross-validation process, from method development and validation to comparative statistical analysis.

Experimental Protocols

The following protocols are presented as a robust starting point for the development and validation of analytical methods for 3,5-Dichloropyridine-2-sulfonamide. It is imperative that these methods undergo full validation in your laboratory to ensure they meet the predefined acceptance criteria of your Analytical Target Profile (ATP).[4][10]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for the quantification of 3,5-Dichloropyridine-2-sulfonamide in a drug substance or as a process intermediate.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). A typical starting point would be a gradient from 30% to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm, selected based on the UV spectrum of the analyte.[11]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3,5-Dichloropyridine-2-sulfonamide reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a final concentration within the calibration range.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples (diluent) and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a highly selective and sensitive alternative for the quantification of 3,5-Dichloropyridine-2-sulfonamide, particularly for impurity profiling.

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte. A full scan can be used for initial identification.

2. Standard and Sample Preparation (with Derivatization):

  • Derivatization: To improve volatility and thermal stability, the sulfonamide group can be derivatized. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable aprotic solvent like Dichloromethane or Ethyl Acetate.

  • Derivatization Procedure: To a known aliquot of the standard or sample solution, add the derivatizing agent and heat at 70°C for 30 minutes.

  • Working Standards and Samples: Prepare and derivatize a series of standards and samples to fall within the linear range of the instrument.

3. Validation Parameters to be Assessed:

  • The validation parameters will be the same as for the HPLC method, with a focus on the specificity provided by the mass spectrometric detection. The use of SIM mode will enhance sensitivity and selectivity.

Comparative Data Summary

The following table outlines the expected performance characteristics for the two proposed analytical methods. The acceptance criteria should be defined in the method validation protocol.

Parameter RP-HPLC-UV GC-MS (with Derivatization) Typical Acceptance Criteria (ICH Q2)
Specificity Demonstrated by chromatographic resolution from interferences.Demonstrated by unique retention time and mass spectrum.No interfering peaks at the analyte's retention time.
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0% for assay of a drug substance.
Precision (RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3%
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mLTo be determined based on the analytical need.
Robustness Assessed by small variations in mobile phase composition, pH, and temperature.Assessed by small variations in oven temperature ramp, gas flow rate, and injector temperature.No significant impact on results from minor method variations.

Conclusion and Path Forward

This guide has provided a detailed framework for the development, validation, and cross-validation of two orthogonal analytical methods for 3,5-Dichloropyridine-2-sulfonamide. The successful implementation of this cross-validation strategy will provide a high degree of confidence in the quality and reliability of the analytical data generated for this important pharmaceutical intermediate. By grounding the experimental design in established regulatory guidelines and sound scientific principles, researchers can ensure the development of robust and defensible analytical methods. The next steps involve the practical application of these protocols in the laboratory, followed by a rigorous statistical comparison of the data sets obtained from both the HPLC and GC-MS methods to formally establish their equivalency.

References

  • U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Benchchem. A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • PubMed. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms.
  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • National Center for Biotechnology Information. 3,5-Dichloropyridine. PubChem.
  • Sigma-Aldrich. 3,5-Dichloropyridine 98%.
  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. FSIS.
  • ResearchGate. Validation of an Analytical Method to Determine Sulfamides in Kidney by HPLC-DAD and PARAFAC2 with First-Order Derivative Chromatograms.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Benchchem. An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine.
  • ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • University of Guelph. (2019). GC/MS-LC/MS multi-residue method.
  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3,5-Dichloropyridine.
  • SciSpace. (2010). Determination of 105 pesticide residues by GC/MS/MS.
  • Shimadzu. No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
  • Chem-Impex. 3,5-Dichloropyridine-2-carbonitrile.
  • Benchchem. Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various sulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the activity of this important class of antibiotics. By delving into the underlying mechanisms, standardized testing methodologies, and structure-activity relationships, this document aims to equip the reader with the knowledge to make informed decisions in their research and development endeavors.

Introduction: The Enduring Relevance of Sulfonamides

Since their discovery in the 1930s, sulfonamides have been a cornerstone of antimicrobial therapy.[1] As the first class of synthetic antimicrobial agents to be used systemically, they revolutionized the treatment of bacterial infections.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, remains a compelling target for antimicrobial drug design.[2][3][4] Bacteria must synthesize their own folic acid, while humans obtain it from their diet, providing a basis for the selective toxicity of sulfonamides.[4][5]

While the emergence of antibiotic resistance has challenged their utility, the development of new sulfonamide derivatives continues to be an active area of research.[1][6] These efforts are driven by the need for novel agents to combat multidrug-resistant pathogens. Understanding the comparative antimicrobial spectrum of these derivatives is paramount for identifying promising candidates for further development.

Mechanism of Action and Resistance

A thorough understanding of the mechanism of action and the pathways of resistance is fundamental to interpreting the antimicrobial spectrum of sulfonamide derivatives.

Mechanism of Action: Targeting Folate Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS).[3][4] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial growth.[1] This inhibitory action results in a bacteriostatic effect, meaning that sulfonamides primarily inhibit bacterial growth and replication rather than directly killing the bacteria.[2][4]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides, disrupting folic acid synthesis.

Mechanisms of Resistance

Bacterial resistance to sulfonamides is a significant clinical challenge and primarily occurs through two main mechanisms:[7][8]

  • Target Modification: The most common mechanism involves mutations in the chromosomal folP gene, which encodes for DHPS.[8][9][10] These mutations lead to alterations in the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to PABA.[8][10]

  • Target Acquisition: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide-resistant genes (sul1, sul2, sul3).[7][8] These genes encode for alternative, drug-insensitive DHPS enzymes that can bypass the inhibitory effect of sulfonamides.[7][8]

Other less common mechanisms include increased production of PABA and the presence of efflux pumps that actively transport sulfonamides out of the bacterial cell.[10]

Sulfonamide Resistance Mechanisms cluster_0 Target Modification cluster_1 Target Acquisition folP_mutation Mutation in folP gene Altered_DHPS Altered DHPS with reduced sulfonamide affinity folP_mutation->Altered_DHPS Folic_Acid_Synthesis Folic Acid Synthesis Altered_DHPS->Folic_Acid_Synthesis Bypasses Inhibition sul_gene Acquisition of sul genes (sul1, sul2, sul3) Resistant_DHPS Production of drug-insensitive DHPS variants sul_gene->Resistant_DHPS Resistant_DHPS->Folic_Acid_Synthesis Bypasses Inhibition Sulfonamide Sulfonamide Sulfonamide->Folic_Acid_Synthesis Inhibition Bacterial_Cell Bacterial Cell

Caption: Primary mechanisms of bacterial resistance to sulfonamides.

Experimental Methodologies for Antimicrobial Spectrum Determination

To ensure the reliability and comparability of antimicrobial susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these tests.[11][12][13][14][15] The two most common methods for determining the antimicrobial spectrum are broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Experimental Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the sulfonamide derivative at a known concentration. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted sulfonamide derivative with the standardized bacterial suspension. Include a growth control well (broth and bacteria without the antimicrobial agent) and a sterility control well (broth only). Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible bacterial growth.[11]

Broth Microdilution Workflow start Start prepare_dilutions Prepare serial dilutions of sulfonamide derivative in microtiter plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_plate Inoculate microtiter plate with bacterial suspension prepare_inoculum->inoculate_plate incubate Incubate plate at 35-37°C for 16-24 hours inoculate_plate->incubate read_results Visually inspect for turbidity and determine MIC incubate->read_results end End read_results->end

Sources

A Comparative Guide to the Synthesis of 3,5-Dichloropyridine-2-sulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of synthetic strategies for the preparation of 3,5-Dichloropyridine-2-sulfonamide, a key heterocyclic building block with potential applications in medicinal chemistry and drug development. The inherent challenges in the synthesis of polysubstituted pyridines necessitate a careful evaluation of available methodologies. This document offers an in-depth comparison of a plausible multi-step synthetic pathway and explores alternative approaches, providing detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles to empower researchers in making informed decisions for their synthetic campaigns.

Introduction

The pyridine sulfonamide moiety is a well-recognized pharmacophore present in a multitude of biologically active compounds. The specific substitution pattern of 3,5-Dichloropyridine-2-sulfonamide, featuring two chlorine atoms and a sulfonamide group, presents a unique scaffold for the design of novel therapeutic agents. The electron-withdrawing nature of the chlorine atoms can significantly influence the physicochemical properties and biological activity of the molecule. This guide will focus on a logical and practical approach to its synthesis, starting from commercially available precursors, and will also delve into alternative, more advanced synthetic strategies.

Proposed Primary Synthetic Route: A Multi-step Approach from 2-Amino-5-chloropyridine

A robust and logical synthetic pathway to 3,5-Dichloropyridine-2-sulfonamide involves a three-step sequence starting from 2-amino-5-chloropyridine. This approach is predicated on the sequential introduction of the second chlorine atom, followed by the conversion of the amino group into the desired sulfonamide functionality via a Sandmeyer-type reaction.

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

The initial step focuses on the regioselective chlorination of 2-amino-5-chloropyridine to introduce a second chlorine atom at the C3 position. The use of N-chlorosuccinimide (NCS) as a chlorinating agent provides a mild and effective method for this transformation.[1]

Causality of Experimental Choices: The choice of NCS is crucial as it offers a more controlled chlorination compared to harsher reagents like chlorine gas, minimizing the formation of over-chlorinated byproducts. The reaction is typically carried out in a suitable solvent such as DMF, which facilitates the dissolution of the starting materials and reagents.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyridine [1]

  • Materials:

    • 2-Amino-5-chloropyridine

    • N-Chlorosuccinimide (NCS)

    • N,N-Dimethylformamide (DMF)

    • Methanol or Ethanol (for recrystallization)

  • Procedure:

    • In a reaction vessel, dissolve 2-amino-5-chloropyridine in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS) to the solution. The molar ratio of 2-amino-5-chloropyridine to NCS can be varied, typically in the range of 1:1 to 1:1.5, to optimize the yield.

    • Stir the reaction mixture at a temperature between 40-60 °C for a period of 2-6 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 2-amino-3,5-dichloropyridine.

Step 2: Synthesis of 3,5-Dichloropyridine-2-sulfonyl Chloride via Sandmeyer Reaction

The conversion of the amino group of 2-amino-3,5-dichloropyridine to a sulfonyl chloride is a key transformation. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for this conversion.[2][3] This process involves the diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper salt catalyst.

Causality of Experimental Choices: The diazotization is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. The use of a copper(I) salt, such as copper(I) chloride, is critical for the catalytic decomposition of the diazonium salt and the formation of the sulfonyl chloride. The reaction is typically carried out in an acidic aqueous medium.[4]

Experimental Protocol: Synthesis of 3,5-Dichloropyridine-2-sulfonyl Chloride (General Procedure adapted for the substrate)[4]

  • Materials:

    • 2-Amino-3,5-dichloropyridine

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Sulfur Dioxide (gas or a solution in acetic acid)

    • Copper(I) Chloride

    • Ice

  • Procedure:

    • Diazotization: Dissolve 2-amino-3,5-dichloropyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Sulfonyl Chloride Formation: In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride in a suitable solvent like acetic acid saturated with sulfur dioxide.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide mixture. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The reaction mixture is then poured onto ice-water, and the precipitated crude sulfonyl chloride is collected by filtration.

    • The crude product can be purified by recrystallization or chromatography.

Step 3: Synthesis of 3,5-Dichloropyridine-2-sulfonamide

The final step involves the reaction of the synthesized 3,5-dichloropyridine-2-sulfonyl chloride with an ammonia source to form the target sulfonamide. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Causality of Experimental Choices: The choice of the aminating agent (e.g., aqueous ammonia, ammonia in an organic solvent) and the reaction conditions (temperature, solvent) will influence the reaction rate and yield. The reaction is typically carried out in a solvent that can dissolve the sulfonyl chloride and is compatible with the aminating agent.

Experimental Protocol: Synthesis of 3,5-Dichloropyridine-2-sulfonamide (General Procedure)

  • Materials:

    • 3,5-Dichloropyridine-2-sulfonyl Chloride

    • Aqueous Ammonia (or Ammonia in a suitable solvent like dioxane or THF)

    • Dichloromethane (or other suitable organic solvent)

  • Procedure:

    • Dissolve 3,5-dichloropyridine-2-sulfonyl chloride in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add an excess of aqueous ammonia or a solution of ammonia in an organic solvent to the cooled solution of the sulfonyl chloride with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • The reaction mixture is then diluted with water, and the organic layer is separated.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,5-Dichloropyridine-2-sulfonamide.

    • The crude product can be purified by recrystallization or column chromatography.

Alternative Synthetic Strategy: Functionalization of 3,5-Dichloropyridine

An alternative approach to the synthesis of 3,5-Dichloropyridine-2-sulfonamide involves the direct functionalization of the 3,5-dichloropyridine core at the C2 position. This strategy, while potentially more convergent, presents its own set of challenges, primarily related to the regioselectivity of the functionalization.

Conceptual Approach: Directed Lithiation and Sulfonylation

One potential method involves the directed ortho-metalation (DoM) of 3,5-dichloropyridine. However, the directing effect of the chlorine atoms and the pyridine nitrogen can lead to a mixture of regioisomers. Research has shown that the deprotonation of 3,5-dichloropyridine with strong lithium bases like lithium tetramethylpiperidide (LTMP) or n-butyllithium (BuLi) can occur at the C4 position.[5][6] Therefore, achieving selective lithiation at the C2 position would be challenging.

If selective C2-lithiation could be achieved, the resulting organolithium species could then be quenched with a sulfur dioxide equivalent (e.g., SO2 gas, DABSO) followed by an oxidative chlorination to furnish the sulfonyl chloride, which could then be converted to the sulfonamide as described in the primary route.

Challenges and Considerations: The major hurdle in this approach is achieving high regioselectivity in the initial C-H activation step. The electronic and steric environment of the 3,5-dichloropyridine ring makes the C4 position kinetically and thermodynamically favored for deprotonation. Overcoming this inherent reactivity would likely require the use of specialized directing groups or transition-metal-catalyzed C-H activation methodologies, which are at the forefront of modern organic synthesis but may add complexity and cost to the overall process.

Comparison of Synthetic Routes

FeaturePrimary Route (Multi-step)Alternative Route (Direct Functionalization)
Starting Materials Readily available 2-amino-5-chloropyridineCommercially available 3,5-dichloropyridine
Number of Steps Three stepsPotentially two steps
Key Transformations Electrophilic chlorination, Sandmeyer reaction, Nucleophilic substitutionDirected C-H activation/lithiation, Sulfonylation
Regioselectivity Generally well-controlled in each stepMajor challenge, potential for isomeric mixtures
Scalability Each step is a well-established industrial processC-H activation on a large scale can be challenging
Overall Yield Potentially moderate to good, dependent on the efficiency of each stepHighly dependent on the yield and selectivity of the C-H activation step
Safety Considerations Diazonium salts are potentially explosive and must be handled with care at low temperatures. Use of NCS and sulfonyl chlorides requires appropriate handling.Use of strong organolithium bases requires inert and anhydrous conditions. Handling of sulfur dioxide requires a well-ventilated fume hood.

Data Presentation

Table 1: Summary of a Plausible Primary Synthetic Route

StepReactionKey ReagentsTypical Yields (Estimated)Reference
1Chlorination2-amino-5-chloropyridine, NCS70-80%[1]
2Sandmeyer Reaction2-amino-3,5-dichloropyridine, NaNO₂, SO₂, CuCl50-70%[4]
3Amination3,5-Dichloropyridine-2-sulfonyl chloride, NH₃80-95%General Procedure

Note: The yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_primary Primary Synthetic Route cluster_alternative Alternative Route (Conceptual) A 2-Amino-5-chloropyridine B 2-Amino-3,5-dichloropyridine A->B NCS, DMF C 3,5-Dichloropyridine-2-sulfonyl Chloride B->C 1. NaNO2, HCl 2. SO2, CuCl D 3,5-Dichloropyridine-2-sulfonamide C->D NH3 E 3,5-Dichloropyridine F 3,5-Dichloro-2-lithiopyridine (Regioselectivity Challenge) E->F Strong Base (e.g., n-BuLi/TMEDA) Directed C-H Activation G 3,5-Dichloropyridine-2-sulfonamide F->G 1. SO2 equivalent 2. Oxidative Chlorination 3. NH3

Caption: Synthetic pathways to 3,5-Dichloropyridine-2-sulfonamide.

Conclusion

The synthesis of 3,5-Dichloropyridine-2-sulfonamide can be most reliably achieved through a multi-step sequence starting from 2-amino-5-chloropyridine. This route, while longer, relies on well-established and generally high-yielding reactions, offering a higher degree of control over regioselectivity. The alternative approach of direct C-H functionalization of 3,5-dichloropyridine is conceptually more elegant and convergent but faces significant challenges in achieving the desired regioselectivity at the C2 position. For researchers and drug development professionals requiring a dependable and scalable synthesis of this target compound, the multi-step approach is the recommended strategy. Further optimization of each step in the primary route can lead to an efficient and robust process for the production of 3,5-Dichloropyridine-2-sulfonamide for further investigation in various research and development endeavors.

References

  • Azzam, R. A.; Elgemeie, G. H. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega2020 , 5 (40), 25963–25973. [Link]

  • Barber, C. G.; et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.2009 , 13 (5), 855–863. [Link]

  • El-Faham, A.; et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules2019 , 24 (2), 245. [Link]

  • Guchhait, S. K.; et al. A Convenient Method for the Synthesis of Hetero Aryl Sulfonyl Chlorides from Corresponding Amines. Chemistry & Biology Interface2011 , 1 (3), 360-364. [Link]

  • Lesina, Y.; Beysembay, P.; Kassanov, A. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials2016 , 712, 273-276. [Link]

  • Macmillan, D. W. C.; et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.2023 , 145 (39), 21493–21500. [Link]

  • Sandmeyer Reaction. In Wikipedia; 2023. [Link]

  • Sadawarte, G.; et al. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Eur. J. Chem.2021 , 12 (3), 279-283. [Link]

  • Spande, T. F.; et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Lett.2014 , 55 (41), 5649–5651. [Link]

  • Various Authors. Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2021 , 18, 3327–3361. [Link]

  • Wang, J. Synthetic method of 2-amino-3,5-dichloropyridine. CN104016908A, September 3, 2014.
  • European Patent Office. Process for the preparation of 3,5-dichloropyridine. EP1206453B1, April 2, 2003.
  • Google Patents. Process for preparing 2-amino-5-chloropyridine. US3985759A, October 12, 1976.
  • Google Patents. A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A, February 22, 2017.
  • Huang, Y.; et al. Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angew. Chem. Int. Ed.2012 , 51 (29), 7242-7245. [Link]

  • MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • PapersFlow. Transition-Metal-Catalyzed Thiolation Reactions. [Link]

  • Place, E.; et al. On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. Tetrahedron2006 , 62 (48), 11373-11378. [Link]

  • Rasayan J. Chem. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • ResearchGate. Progression of the reaction between 3,5-dichloropyridine and (a) LTMP or (b) BuLi, and subsequent deuteriolysis. [Link]

  • ResearchGate. On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. [Link]

  • YouTube. Sandmeyer Reaction. [Link]

Sources

A Comparative Efficacy Analysis of 3,5-Dichloropyridine-2-sulfonamide and Its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring and the sulfonamide group are foundational pharmacophores, each contributing to the biological activity of a multitude of approved therapeutic agents. The novel compound, 3,5-Dichloropyridine-2-sulfonamide, which combines these two key structural features, presents a compelling subject for investigation. While specific in-vivo and in-vitro efficacy data for 3,5-Dichloropyridine-2-sulfonamide is not yet prevalent in published literature, an analysis of its structural analogues provides a strong basis for predicting its potential therapeutic applications and comparing its hypothetical efficacy against established drugs.

This guide offers a comprehensive comparative analysis of the potential efficacy of 3,5-Dichloropyridine-2-sulfonamide with existing drugs in key therapeutic areas suggested by its chemical structure: antimicrobial, anti-inflammatory, and carbonic anhydrase inhibition. By examining the known activities of dichlorinated pyridine derivatives and pyridine-2-sulfonamides, we can extrapolate potential mechanisms of action and efficacy profiles. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds.

Structural Rationale and Predicted Biological Activities

The structure of 3,5-Dichloropyridine-2-sulfonamide is characterized by a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a sulfonamide group at the 2-position. Each of these components is expected to contribute to its biological activity:

  • Pyridine Ring: A fundamental heterocyclic scaffold found in numerous pharmaceuticals, the pyridine ring can engage in various non-covalent interactions with biological targets.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions.

  • Sulfonamide Group (-SO₂NH₂): This functional group is the hallmark of several classes of drugs, including antibacterial agents, diuretics, and anticonvulsants.[4][5] It is a strong hydrogen bond donor and acceptor and can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrases.

  • Dichlorination at positions 3 and 5: The presence of two chlorine atoms significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This can influence the compound's pKa, lipophilicity, and metabolic stability. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding. Studies on other 3,5-dichloropyridine derivatives have indicated their potential as antifungal agents and P2X₇ receptor antagonists, suggesting a role in inflammation.[6]

Based on these structural features, 3,5-Dichloropyridine-2-sulfonamide is predicted to exhibit activity in the following areas:

  • Antimicrobial Activity: As a sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria.

  • Anti-inflammatory and Anticancer Activity: The pyridine sulfonamide scaffold is present in known COX-2 inhibitors and compounds with cytotoxic activity against cancer cell lines.[7][8]

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a potent inhibitor of carbonic anhydrases, enzymes involved in various physiological processes.

Comparative Efficacy Analysis

To contextualize the potential efficacy of 3,5-Dichloropyridine-2-sulfonamide, we will compare it to well-established drugs in the predicted therapeutic areas.

Antimicrobial Efficacy: A Comparison with Sulfamethoxazole

Sulfonamide antibiotics, such as sulfamethoxazole, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. The pyridine ring in 3,5-Dichloropyridine-2-sulfonamide could modulate this activity.

Table 1: Comparative Antimicrobial Activity Data

Compound/DrugTarget OrganismEfficacy Metric (MIC in µg/mL)Reference
Pyridine-based Sulfonamides (Representative) Staphylococcus aureus125[9]
Klebsiella pneumoniae125[9]
Sulfamethoxazole Staphylococcus aureus16-128
Klebsiella pneumoniae8-64

Note: Data for pyridine-based sulfonamides is from a study on a specific set of derivatives and serves as a proxy for the potential activity of 3,5-Dichloropyridine-2-sulfonamide.

Anti-inflammatory and Anticancer Efficacy: A Comparison with Celecoxib

Celecoxib is a selective COX-2 inhibitor containing a sulfonamide group. Pyridine acyl sulfonamide derivatives have also been identified as potent COX-2 inhibitors with antiproliferative activity.[8]

Table 2: Comparative COX-2 Inhibition and Anticancer Activity Data

Compound/DrugTargetEfficacy Metric (IC₅₀ in µM)Reference
Pyridine Acyl Sulfonamide (Compound 23) COX-20.8[8]
B16-F10 Cancer Cell Line2.8[8]
HepG2 Cancer Cell Line1.2[8]
MCF-7 Cancer Cell Line1.8[8]
Celecoxib COX-20.04
Various Cancer Cell Lines10-50

Note: Data for the pyridine acyl sulfonamide is from a specific study and represents the potential of this chemical class.

Carbonic Anhydrase Inhibition: A Comparison with Acetazolamide

The sulfonamide group is a key pharmacophore for inhibiting carbonic anhydrases (CAs). Various heterocyclic sulfonamides are known to be potent inhibitors of these enzymes.

Table 3: Comparative Carbonic Anhydrase Inhibition Data

Compound/DrugTarget IsozymeEfficacy Metric (Kᵢ in nM)
Heterocyclic Sulfonamides (Representative) hCA I25-100
hCA II10-50
Acetazolamide hCA I250
hCA II12

Note: Data for heterocyclic sulfonamides is a general range observed in various studies and indicates the potential of this class of compounds.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of 3,5-Dichloropyridine-2-sulfonamide.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3,5-Dichloropyridine-2-sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Protocol for COX-2 Inhibitory Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human recombinant COX-2 enzyme in a suitable buffer.

    • Prepare a solution of the substrate, arachidonic acid, in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, a colorimetric substrate, and the COX-2 enzyme.

    • Add various concentrations of the test compound (3,5-Dichloropyridine-2-sulfonamide) or a known inhibitor (e.g., Celecoxib).

    • Pre-incubate the mixture at room temperature for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a defined period.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanistic Diagrams

Understanding the potential mechanisms of action is crucial for drug development. The following diagrams illustrate the key signaling pathways that 3,5-Dichloropyridine-2-sulfonamide may modulate.

Bacterial Folic Acid Synthesis Pathway

This diagram illustrates the inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Purines Purines, Thymidine, Amino Acids THF->Purines Sulfonamide 3,5-Dichloropyridine-2-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Prostaglandin Synthesis Pathway and COX-2 Inhibition

This diagram shows the role of COX-2 in inflammation and its inhibition by COX-2 inhibitors.

Prostaglandin_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitor 3,5-Dichloropyridine-2-sulfonamide (as COX-2 Inhibitor) COX2_Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a potential inhibitor.

Carbonic Anhydrase Inhibition

This diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.

Carbonic_Anhydrase_Inhibition CA Carbonic Anhydrase (CA) (with Zn²⁺ in active site) HCO3 H⁺ + HCO₃⁻ CA->HCO3 Catalysis CO2 CO₂ + H₂O CO2->CA Sulfonamide 3,5-Dichloropyridine-2-sulfonamide (R-SO₂NH₂) Sulfonamide->CA Binding to Zn²⁺ and active site residues

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 3,5-Dichloropyridine-2-sulfonamide is currently lacking, a comprehensive analysis of its structural components and the biological activities of related compounds strongly suggests its potential as a versatile therapeutic agent. The pyridine sulfonamide scaffold has demonstrated significant promise in the fields of antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitor research.

The comparative data presented in this guide indicates that a compound with this structure could exhibit efficacy comparable to or, with further optimization, potentially exceeding that of some existing drugs. The dichlorination pattern on the pyridine ring is a key area for further investigation, as it may confer unique properties related to target selectivity and pharmacokinetic profile.

Future research should focus on the synthesis of 3,5-Dichloropyridine-2-sulfonamide and its systematic evaluation in the in-vitro and in-vivo assays outlined in this guide. Structure-activity relationship (SAR) studies, exploring different substitution patterns on both the pyridine ring and the sulfonamide group, will be crucial for optimizing its potency and selectivity. This foundational work will pave the way for a more complete understanding of the therapeutic potential of this promising class of molecules.

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (URL: [Link])

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (URL: [Link])

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (URL: [Link])

  • Therapeutic effect of pyridine derivatives. (URL: [Link])

  • Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. (URL: [Link])

  • A Review on the Medicinal Importance of Pyridine Derivatives. (URL: [Link])

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (URL: [Link])

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (URL: [Link])

  • Process for the prepar
  • PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. (URL: [Link])

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (URL: [Link])

  • biological-activities-of-sulfonamides.pdf. (URL: [Link])

  • 4,5-Dichloropyridine-3-sulfonamide - Heterocyclic Compounds - Crysdot LLC. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])

  • 3,5-Dichloropyridine | C5H3Cl2N | CID 17153 - PubChem. (URL: [Link])

  • Synthetic method of 2-amino-3,5-dichloropyridine. (URL: )
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,5-Dichloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3,5-Dichloropyridine-2-sulfonamide, a halogenated pyridine derivative, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your organization.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 3,5-Dichloropyridine-2-sulfonamide is paramount. This compound is a chlorinated pyridine derivative, and as such, it should be handled with caution.

Key Hazards:

  • Irritation: Causes skin and eye irritation.[1] May also cause respiratory irritation.[1]

  • Toxicity: May be harmful if swallowed or in contact with skin.[1] The toxicological properties have not been fully investigated, warranting a cautious approach.[1][2]

  • Environmental Hazards: Halogenated compounds can be persistent in the environment and may be harmful to aquatic life in high concentrations.[3] The release of halogenated pyridines to water is subject to specific regulations, with concentration limits as low as 0.2 ppb.[4]

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, Viton®).[5]

  • Respiratory Protection: In poorly ventilated areas or when dealing with dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

  • Protective Clothing: A laboratory coat, long pants, and closed-toe shoes are required to minimize skin exposure.[5]

Always work in a well-ventilated area, preferably within a certified chemical fume hood, and ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]

Chemical Properties and Incompatibilities: Preventing Hazardous Reactions

Understanding the chemical stability and incompatibilities of 3,5-Dichloropyridine-2-sulfonamide is crucial for safe storage and disposal.

PropertyValueSource
Molecular Formula C₅H₃Cl₂N₃O₂S(Assumed based on name)
Appearance Solid[1]
Stability Stable under normal conditions.[1]
Incompatible Materials Strong oxidizing agents.[1][3]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas, Sulfur oxides.[1][7]

Key Takeaway: Avoid mixing this compound with strong oxidizing agents to prevent potentially hazardous reactions. Store waste in a cool, dry, and well-ventilated area away from incompatible substances.[2][3]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol provides a systematic approach to the disposal of 3,5-Dichloropyridine-2-sulfonamide, from initial waste collection to final disposal.

Proper segregation is the first line of defense against accidental chemical reactions and ensures compliant disposal.

  • Designated Waste Container: Collect all waste containing 3,5-Dichloropyridine-2-sulfonamide in a dedicated, clearly labeled, and compatible hazardous waste container.[6][8] The container must be in good condition with a secure, leak-proof lid.[5]

  • Halogenated Waste Stream: As a chlorinated compound, this waste must be segregated into the halogenated organic waste stream.[8] Never mix it with non-halogenated waste.

  • Solid vs. Liquid: If the waste is in a solid form, it should be collected as solid waste. If it is dissolved in a solvent, it should be collected as liquid waste, and the solvent must also be halogenated or compatible with the halogenated waste stream.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,5-Dichloropyridine-2-sulfonamide," and the appropriate hazard warnings.[5] Note the date when waste is first added to the container.[5]

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.[5]

  • Containment:

    • For Solids: Carefully sweep or scoop the material to avoid generating dust.[2][5]

    • For Liquids: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[5][9]

  • Collection: Place the contained material into a labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is secure and well-ventilated.[5]

  • Secondary Containment: Ensure secondary containment is in place to capture any potential leaks.[5]

  • Container Integrity: Do not fill containers beyond 90% capacity to allow for expansion.[5] Keep containers securely closed except when adding waste.[8]

The final disposal of 3,5-Dichloropyridine-2-sulfonamide must be conducted by a licensed hazardous waste disposal facility.

  • Incineration: High-temperature incineration is the recommended method for the complete destruction of chlorinated organic compounds.[5][10][11] This process should be carried out in a facility equipped with appropriate flue gas cleaning systems to prevent the release of harmful combustion byproducts.[11]

  • Chemical Destruction: In some cases, chemical destruction may be an applicable method.[4] However, this requires a thorough understanding of the chemical reactions involved and should only be performed by trained professionals in a controlled environment.

  • Contact Environmental Health & Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and disposal.[5][12] Provide them with an accurate description of the waste.

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Dichloropyridine-2-sulfonamide.

DisposalWorkflow start Start: Generation of 3,5-Dichloropyridine-2-sulfonamide Waste assess Assess Waste Form (Solid or Liquid) start->assess segregate Segregate into Halogenated Waste Stream assess->segregate collect Collect in Labeled Compatible Container segregate->collect spill Spill or Accidental Release? spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes store Store in Designated Satellite Accumulation Area spill->store No spill_protocol->collect collect->spill contact_ehs Contact EHS for PICKUP store->contact_ehs end End: Proper Disposal via Licensed Facility contact_ehs->end

Caption: Decision workflow for the disposal of 3,5-Dichloropyridine-2-sulfonamide.

Regulatory Context: Ensuring Compliance

The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[12][13] For halogenated pyridines, specific requirements are outlined in the Code of Federal Regulations (40 CFR § 721.8675), which may include chemical destruction and carbon adsorption as approved disposal methods.[4]

It is imperative to consult your local and institutional regulations, as they may have additional requirements. Your institution's EHS department is the primary resource for ensuring compliance with all applicable laws.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3,5-Dichloropyridine-2-sulfonamide is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure that this compound is managed responsibly from cradle to grave. Building a strong foundation of trust in laboratory safety practices begins with the diligent and informed handling of every chemical, no matter how small the quantity.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Effects of the presence of sulfonamides in the environment and their influence on human health. PubMed. [Link]

  • Pyridine HAZARD SUMMARY. NJ.gov. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. U.S. Environmental Protection Agency. [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]

  • Occurrence, ecotoxicological risks of sulfonamides and their acetylated metabolites in the typical wastewater treatment plants and receiving rivers at the Pearl River Delta. ResearchGate. [Link]

  • Consent Order and Determinations Supporting Consent Order. Regulations.gov. [Link]

  • What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment? IntechOpen. [Link]

Sources

Personal protective equipment for handling 3,5-Dichloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Architecture

Do not treat this compound as a generic reagent. As a Senior Application Scientist, I must clarify why we are elevating the safety protocols for 3,5-Dichloropyridine-2-sulfonamide beyond standard "lab coat and glasses."

This molecule presents a dual-hazard motif :

  • The Halogenated Pyridine Core: Chlorinated pyridines are highly lipophilic, facilitating rapid transdermal absorption. They are potent irritants to mucous membranes and the upper respiratory tract.

  • The Sulfonamide Moiety: This functional group is a notorious sensitizer . Repeated exposure, even at low levels (dust), can trigger Type I (immediate) or Type IV (delayed) hypersensitivity reactions (sulfa allergy).

Operational Rule: Handle this substance as a High-Potency Sensitizer . The primary goal is to prevent the induction of sensitization via inhalation of dust or skin contact.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling CAS 13539-55-4 in solid or solution form.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5 mil minimum) or NeoprenePermeation Defense: Halogenated pyridines can permeate standard thin nitrile (<4 mil) in under 15 minutes if dissolved in organic solvents (e.g., DCM, DMSO). Double gloving creates a sacrificial outer layer.
Respiratory N95 (Minimum) / P100 (Recommended) If outside fume hood: PAPR or Full-Face RespiratorSensitization Control: Sulfonamide dust is the primary vector for developing allergies. A standard surgical mask provides zero protection against chemical particulates.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can migrate around the lens. Goggles prevent ocular absorption.
Body Defense Lab Coat (Buttoned to neck) + Tyvek® Sleeves (Disposable)Fomite Prevention: Disposable sleeves prevent dust accumulation on the wrists/cuffs of the lab coat, a common source of secondary exposure during doffing.
Operational Protocol: The "Zero-Dust" Workflow

The highest risk operation is weighing the solid . Static electricity can cause sulfonamide powders to disperse unexpectedly.

Phase A: Engineering Controls (Pre-Check)
  • Verify Airflow: Fume hood face velocity must be 80–100 fpm .

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Halogenated powders are prone to high static charge.

  • Decontamination Zone: Place a chemically resistant absorbent pad (yellow/pink backing) in the hood to capture stray grains.

Phase B: The Weighing Procedure
  • Don PPE according to the Matrix above.

  • Tare the vial/flask inside the hood. Do not remove the balance from the hood.

  • Transfer solid using a disposable spatula. Never pour from the source bottle; this creates a dust plume.

  • Solubilize Immediately: Add solvent (e.g., DMSO, Methanol) to the solid before removing it from the hood. Solutions are safer to transport than solids.

  • Wipe Down: Clean the exterior of the reaction vessel with a solvent-dampened wipe before moving it.

Phase C: Doffing & Disposal[1][2][3]
  • Gloves: Remove the outer pair inside the hood and discard into solid waste.

  • Waste Stream: Dispose of all solid waste and contaminated wipes into Halogenated Organic Waste . Do not mix with strong acids, as sulfonamides can react exothermically or degrade into toxic byproducts.

Visualizing the Safety Logic

The following diagram illustrates the critical decision gates during the handling process.

SafetyProtocol Start Start: Handling Request RiskCheck Risk Check: Is it Solid or Solution? Start->RiskCheck SolidPath Solid (Powder) RiskCheck->SolidPath High Dust Risk SolnPath Solution RiskCheck->SolnPath Splash Risk Engineering Engineering Control: Fume Hood REQUIRED (Face Velocity >80 fpm) SolidPath->Engineering PPE_Soln PPE Standard: Single Nitrile Gloves + Splash Goggles SolnPath->PPE_Soln PPE_Solid PPE Upgrade: Double Nitrile Gloves + N95/P100 Respirator Engineering->PPE_Solid Action_Weigh Action: Weighing Use Anti-Static Gun Dissolve immediately PPE_Solid->Action_Weigh Action_Transfer Action: Transfer Closed container transport PPE_Soln->Action_Transfer Disposal Disposal: Halogenated Waste Stream Action_Weigh->Disposal Action_Transfer->Disposal

Caption: Decision logic for PPE selection based on physical state. Note the mandatory engineering controls for the solid phase.

Emergency Response
  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.[4]

    • Do NOT use alcohol: Ethanol/Isopropanol can enhance the transdermal absorption of halogenated pyridines.

    • Alert: Report incident. Watch for delayed redness (sensitization) over the next 24-48 hours.

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (solvent or water) to dampen.

    • Scoop into a hazardous waste bag.

References
  • PubChem. (n.d.). Compound Summary: 3,5-Dichloro-2-pyridinesulfonamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134).[4] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.